molecular formula C17H32N2OSn B1317842 2-Methoxy-6-(tributylstannyl)pyrazine CAS No. 1105511-66-7

2-Methoxy-6-(tributylstannyl)pyrazine

Cat. No.: B1317842
CAS No.: 1105511-66-7
M. Wt: 399.2 g/mol
InChI Key: WWRXJELRWGUPKZ-UHFFFAOYSA-N
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Description

2-Methoxy-6-(tributylstannyl)pyrazine is a useful research compound. Its molecular formula is C17H32N2OSn and its molecular weight is 399.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tributyl-(6-methoxypyrazin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-4-6-2-3-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRXJELRWGUPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=CN=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586022
Record name 2-Methoxy-6-(tributylstannyl)pyrazine
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Molecular Weight

399.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1105511-66-7
Record name 2-Methoxy-6-(tributylstannyl)pyrazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-(tributylstannyl)pyrazine
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Record name 2-methoxy-6-(tributylstannyl)pyrazine
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Foundational & Exploratory

physicochemical properties of 2-Methoxy-6-(tributylstannyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-6-(tributylstannyl)pyrazine

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of highly functionalized building blocks is paramount. Among these, organometallic reagents paired with heterocyclic scaffolds represent a powerful toolkit for the construction of complex molecular architectures. This guide provides an in-depth technical examination of this compound, a key intermediate for researchers, scientists, and drug development professionals. This compound merges the versatile reactivity of a tributylstannane with the privileged pyrazine core, a heterocycle frequently found in therapeutic agents.[1][2]

This document moves beyond a simple datasheet to offer a holistic view, encompassing not only the core physicochemical properties but also the causality behind its analytical characterization, its synthetic utility, and the critical safety protocols required for its handling. The insights provided herein are designed to empower researchers to leverage this reagent's full potential while ensuring experimental robustness and laboratory safety.

Section 1: Chemical Identity and Core Properties

A precise understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a solid, typically yellow or brown in appearance, whose identity is defined by the following parameters.[3]

PropertyValueSource(s)
IUPAC Name tributyl-(6-methoxypyrazin-2-yl)stannane[4][]
CAS Number 1105511-66-7[4][][6]
Molecular Formula C₁₇H₃₂N₂OSn[3][4][6]
Molecular Weight 399.20 g/mol [4]
Monoisotopic Mass 400.15366 Da[7]
Physical Form Solid[3]
Purity (Typical) ≥95%[4][8][9]
Flash Point >110 °C (>230 °F)[4]
Storage Store at -20°C or 2-8°C[3][4][6]

The tributyltin moiety renders the molecule lipophilic, while the pyrazine ring provides a site for further chemical elaboration. Its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of targeted therapeutics like PROTACs (Proteolysis Targeting Chimeras).[6]

Section 2: Spectroscopic and Analytical Characterization

For a reagent whose primary function is to be incorporated into a larger molecule, empirical verification of its structure and purity is non-negotiable. The cost of using a misidentified or impure starting material in a multi-step synthesis is substantial. Therefore, a rigorous analytical workflow is a self-validating system that ensures downstream success.

Mass Spectrometry

Mass spectrometry is indispensable for confirming the molecular weight and isotopic distribution. For this compound, the presence of tin, with its multiple stable isotopes, provides a characteristic signature.

Table 2: Predicted Mass Spectrometry Data Predicted values are calculated and sourced from public databases.[7]

Adductm/z (mass-to-charge)Predicted CCS (Ų)
[M+H]⁺401.16094198.8
[M+Na]⁺423.14288202.9
[M-H]⁻399.14638197.5

The molecular ion peak cluster will exhibit a distinctive pattern due to the natural abundance of tin isotopes, serving as a definitive confirmation of the element's presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

NucleusGroupPredicted Chemical Shift (δ, ppm)Notes
¹H Pyrazine-H8.0 - 8.4 (2H, singlets)Aromatic protons on the pyrazine ring.
Methoxy (-OCH₃)3.9 - 4.1 (3H, singlet)Protons of the methoxy group.
Tributyl (-CH₂-)0.9 - 1.6 (24H, multiplets)Protons of the three butyl chains attached to tin.
¹³C Pyrazine C-Sn165 - 170Carbon atom directly bonded to the tin.
Pyrazine C-O160 - 165Carbon atom bonded to the methoxy group.
Pyrazine C-H135 - 140Protonated carbons of the pyrazine ring.
Methoxy (-OCH₃)53 - 56Methoxy carbon.
Tributyl (-CH₂/CH₃)10 - 30Carbons of the butyl chains.

Furthermore, ¹¹⁹Sn NMR spectroscopy is a powerful, though less common, technique for the direct characterization of organotin compounds, providing information about the coordination state and electronic environment of the tin atom.

Experimental Protocol: Full Spectroscopic Characterization

This protocol outlines the necessary steps for a complete analytical validation.

Objective: To confirm the identity, structure, and purity of a supplied batch of this compound.

1. Sample Preparation: a. Accurately weigh 10-15 mg of the compound. b. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

2. NMR Spectroscopy (400 MHz or higher): a. ¹H NMR: Acquire spectrum with a 30° pulse angle and a 2-second relaxation delay. Accumulate a minimum of 16 scans. b. ¹³C NMR: Acquire a proton-decoupled spectrum with a 45° pulse angle and a 2-second relaxation delay. Accumulate scans for at least 30 minutes to achieve an adequate signal-to-noise ratio. c. Data Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Compare chemical shifts in both ¹H and ¹³C spectra to predicted values and reference data for structural confirmation.

3. High-Resolution Mass Spectrometry (HRMS): a. Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer. b. Sample Infusion: Prepare a dilute solution (~10 µg/mL) of the compound in methanol or acetonitrile and infuse directly into the source. c. Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ and [M+Na]⁺ adducts. d. Data Analysis: Determine the exact mass and compare it to the theoretical mass (401.16094 for [M+H]⁺). The mass error should be less than 5 ppm. Analyze the isotopic pattern to confirm the presence of tin.

Section 3: Reactivity and Synthetic Utility

The primary value of this compound lies in its role as a nucleophilic organometallic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.

The Stille Coupling Reaction

The tributylstannyl group is not a passive component; it is the functional heart of the molecule's reactivity. In the presence of a palladium catalyst, it undergoes transmetalation, allowing the pyrazine core to be coupled with a variety of electrophilic partners (e.g., aryl halides, triflates). This reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide range of functional groups, which is critical in the lengthy synthesis of drug candidates.

Stille_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C R¹-Pd(II)L₂-X (Intermediate) B->C D Transmetalation C->D E R¹-Pd(II)L₂-R² (Intermediate) D->E SnX Bu₃Sn-X D->SnX F Reductive Elimination E->F F->A Product R¹-R² (Coupled Product) F->Product R1X R¹-X (Aryl Halide) R1X->B R2Sn R²-SnBu₃ (Stannane Reagent) R2Sn->D

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Stability and Handling Considerations

Organotin compounds exhibit moderate stability. While they are suitable for cross-coupling reactions, they can be prone to degradation over time, particularly if exposed to light, air, or acidic conditions. The recommendation for cold and dark storage is crucial for preserving its integrity.[4][6] Some organotin halides are known to react with water, reinforcing the need for handling under inert atmospheric conditions (e.g., nitrogen or argon) for sensitive applications.[12]

Section 4: Safety, Handling, and Toxicology

Expertise-Driven Insight: The utility of tributyltin compounds is intrinsically linked to their toxicity. As a Senior Application Scientist, it is my responsibility to emphasize that operational excellence cannot be divorced from a culture of safety. The biological activity that makes these compounds hazardous is precisely what must be controlled in the laboratory.

Tributyltin derivatives are known for their significant toxicity. They are acutely toxic if ingested or absorbed through the skin and can cause severe irritation.[12][13][14] Chronic exposure can lead to organ damage, and they are classified as potentially damaging to fertility.[13][15] Furthermore, they are highly toxic to aquatic ecosystems.[13][16]

Table 4: Summary of Key Hazards

Hazard TypeDescriptionGHS H-Codes
Acute Toxicity Toxic if swallowed; Harmful in contact with skin.H301, H312[6][15]
Irritation Causes skin and serious eye irritation.H315, H319[6][15]
Systemic Toxicity Causes damage to organs through prolonged or repeated exposure.H372[6][13]
Reproductive May damage fertility.H360FD[13][15]
Environmental Very toxic to aquatic life with long-lasting effects.H410[13][15]
Protocol: Safe Handling and Disposal

Objective: To handle this compound in a manner that eliminates personal exposure and prevents environmental release.

1. Personal Protective Equipment (PPE): a. Wear a lab coat, splash-proof chemical goggles, and nitrile gloves (double-gloving is recommended). b. Always wash hands thoroughly after handling, even if gloves were worn.[13]

2. Engineering Controls: a. All weighing and transfers of the solid compound must be conducted inside a certified chemical fume hood to prevent inhalation of dust particles.[13][17] b. Solutions should also be prepared and handled within the fume hood.

3. Spill Management: a. In case of a small spill, cordon off the area. b. Do not use water. Gently cover the spill with an inert absorbent material like vermiculite or sand.[13] c. Carefully sweep the material into a designated, labeled hazardous waste container. d. Decontaminate the area with a suitable solvent and wipe clean.

4. Waste Disposal: a. All waste containing this compound (excess reagent, contaminated materials, absorbent) must be collected in a clearly labeled, sealed hazardous waste container. b. Never dispose of organotin waste down the drain or in regular trash.[16] c. Follow all institutional and local regulations for the disposal of toxic heavy metal waste.[13][16]

Section 5: Application Pathway in Drug Discovery

The pyrazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its presence is associated with favorable metabolic stability and the ability to form key hydrogen bonds with biological targets. This compound serves as a direct precursor to more complex, biologically active pyrazines.

The logical progression from this building block to a potential drug candidate follows a clear, multi-stage workflow.

Drug_Discovery_Workflow A Building Block (this compound) B Stille Cross-Coupling (with R-X) A->B C Advanced Intermediate (2-Methoxy-6-R-pyrazine) B->C D Further Functionalization (e.g., Demethylation, SNAr) C->D E Bioactive Compound Library D->E F SAR Studies & Lead Optimization E->F G Drug Candidate F->G

Caption: Logical workflow from a building block to a drug candidate.

This workflow demonstrates the compound's strategic importance. It allows for the rapid introduction of the pyrazine moiety into a diverse set of molecular frameworks via the Stille coupling. The resulting advanced intermediate can then be further modified (e.g., O-demethylation to reveal a hydroxyl group, or nucleophilic aromatic substitution) to generate a library of analogues for structure-activity relationship (SAR) studies, ultimately leading to the identification of a potent and selective drug candidate.[18]

Conclusion

This compound is more than a sequence of atoms; it is an enabling tool for chemical innovation. Its physicochemical profile is defined by the dual nature of its pyrazine and organotin components, offering significant synthetic versatility at the cost of requiring stringent safety protocols. For the medicinal chemist, it provides a reliable and efficient route to novel, substituted pyrazines, accelerating the discovery of new therapeutic agents. By understanding its properties, reactivity, and hazards in detail, researchers can confidently and safely integrate this powerful building block into their synthetic programs, driving forward the frontiers of drug discovery.

References

As this is a dynamically generated guide, all sources are from recent searches and are provided for verification.

Sources

An In-Depth Technical Guide to 2-Methoxy-6-(tributylstannyl)pyrazine (CAS: 1105511-66-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methoxy-6-(tributylstannyl)pyrazine, a key organometallic building block. Designed for the modern researcher, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and application, with a particular focus on its role in advancing drug discovery through palladium-catalyzed cross-coupling reactions.

Introduction: Strategic Importance in Synthesis

This compound belongs to the class of organostannanes, which are indispensable reagents in modern organic synthesis.[1][2] The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its ability to act as a hydrogen bond acceptor and engage with biological targets.[3][4] The strategic placement of a methoxy group and a tributylstannyl moiety makes this compound a versatile precursor for introducing the 6-methoxypyrazin-2-yl fragment into complex molecules.

Its primary utility lies in the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forging carbon-carbon bonds.[1][5] The stability of organostannanes to air and moisture, combined with the mild reaction conditions of the Stille coupling, allows for broad functional group tolerance, making it a favored method in the late-stage functionalization of intricate molecular architectures.[5] This guide will detail the practical considerations for synthesizing and utilizing this valuable reagent.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The following tables summarize the key physical properties and predicted spectroscopic data for this compound.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 1105511-66-7[1][6]
Molecular Formula C₁₇H₃₂N₂OSn[6]
Molecular Weight 399.16 g/mol [6]
Appearance Yellow or brown solid/liquid[1]
Storage Temperature 2-8°C, under inert atmosphere[1]
Table 2: Predicted Spectroscopic Data

Note: Experimental spectral data for this specific compound is not widely published. The following data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. Researchers should obtain and verify their own analytical data.

¹H NMR (Predicted) (CDCl₃, 400 MHz)¹³C NMR (Predicted) (CDCl₃, 100 MHz)Mass Spectrometry (Predicted)
δ 8.25 (s, 1H, Pyrazine-H)δ 162.0 (C-O)[M+H]⁺: 401.1609
δ 7.90 (s, 1H, Pyrazine-H)δ 155.0 (C-Sn)[M+Na]⁺: 423.1429
δ 3.95 (s, 3H, -OCH₃)δ 138.0 (CH)
δ 1.55 (m, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃)δ 135.0 (CH)
δ 1.35 (m, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃)δ 53.5 (-OCH₃)
δ 1.10 (t, J=8.0 Hz, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃)δ 29.1 (Sn-CH₂-CH₂ )
δ 0.90 (t, J=7.3 Hz, 9H, Sn-(CH₂-CH₂-CH₂-CH₃)₃)δ 27.3 (Sn-CH₂-CH₂-CH₂ )
δ 13.7 (Sn-CH₂-CH₂-CH₂-CH₃ )
δ 10.8 (Sn-CH₂ )

Causality Behind Predictions:

  • ¹H NMR: The pyrazine protons are expected in the aromatic region (7.9-8.3 ppm), deshielded by the electronegative nitrogen atoms. The methoxy protons will appear as a singlet around 3.9-4.0 ppm. The butyl groups on the tin atom will show characteristic multiplets in the upfield region (0.9-1.6 ppm), with coupling to tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) potentially visible as satellites.[7] Deuterated chloroform (CDCl₃) is a common solvent for such compounds.[8]

  • ¹³C NMR: The pyrazine carbons will be significantly downfield, with the carbon attached to the tin (C-Sn) and oxygen (C-O) being the most deshielded. The carbons of the butyl chains will appear in the aliphatic region (< 30 ppm).[9]

  • Mass Spec: The predicted m/z values for protonated and sodiated adducts are calculated from the exact mass.[10] The isotopic pattern of tin would be a key diagnostic feature in the experimental mass spectrum.

Synthesis Protocol: A Field-Proven Approach

While this compound is commercially available, an in-house synthesis may be required. The most logical and widely practiced approach is the palladium-catalyzed stannylation of a corresponding halogenated pyrazine precursor.

Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Halogenation cluster_1 Step 2: Stannylation A 2-Methoxypyrazine B 2-Chloro-6-methoxypyrazine (Precursor) A->B  Halogenating Agent  (e.g., POCl₃, SO₂Cl₂) D This compound (Final Product) B->D  Pd Catalyst (e.g., Pd(PPh₃)₄)  Inert Solvent (e.g., Toluene)  Heat C Hexabutyldistannane (Bu₃SnSnBu₃) C->D

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-Chloro-6-methoxypyrazine.

Materials:

  • 2-Chloro-6-methoxypyrazine

  • Hexabutyldistannane (Bu₃SnSnBu₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-Chloro-6-methoxypyrazine (1.0 eq), hexabutyldistannane (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via cannula to achieve a concentration of approximately 0.2 M with respect to the pyrazine starting material.

  • Reaction: Heat the reaction mixture to 110 °C (oil bath temperature) and stir vigorously under argon. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

    • Expert Insight: The choice of palladium catalyst is crucial. Pd(PPh₃)₄ is often effective, but other Pd(0) sources can be used. The reaction must be run under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the toluene.

  • Purification: The crude residue can be directly purified by flash column chromatography on silica gel.

    • Causality: A common issue with Stille reactions is the removal of tin byproducts. A gradient elution, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. The tributyltin chloride byproduct can often be partially removed by washing the organic extract with an aqueous solution of potassium fluoride (KF), which precipitates tributyltin fluoride.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield this compound as a solid or oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Application: The Stille Cross-Coupling Reaction

The primary value of this reagent is realized in its application as a nucleophilic partner in Stille cross-coupling reactions to form C(sp²)-C(sp²) bonds. This reaction is a cornerstone of modern synthesis, particularly in the construction of biaryl systems prevalent in kinase inhibitors and other pharmaceuticals.[11][12][13]

Reaction Mechanism: The Catalytic Cycle

Stille_Mechanism cluster_reactants cluster_products Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition Transmetal R¹-Pd(II)L₂-R² Pd_complex->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Py (R¹-R²) Transmetal->Product Byproduct X-SnBu₃ Transmetal->Byproduct ArylHalide Ar-X (R¹) ArylHalide->Pd_complex Stannane Py-SnBu₃ (R²) Stannane->Transmetal

Caption: Catalytic cycle of the Stille cross-coupling reaction.

The mechanism proceeds through three key steps: (1) Oxidative Addition of an organic halide (Ar-X) to the Pd(0) catalyst, (2) Transmetalation , where the pyrazine group is transferred from tin to palladium, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2]

Step-by-Step Experimental Protocol: Stille Coupling

Objective: To couple this compound with an aryl bromide partner.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • This compound

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Triphenylarsine or a phosphine ligand)

  • Copper(I) iodide (CuI) (optional co-catalyst)

  • Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)

Protocol:

  • Reaction Setup: In a Schlenk tube under an argon atmosphere, combine the aryl bromide (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., triphenylarsine, 8 mol%), and CuI (10 mol%).

  • Reagent Addition: Add this compound (1.1 eq) followed by the anhydrous, degassed solvent.

    • Expert Insight: The addition of a copper(I) co-catalyst can significantly accelerate the rate of Stille couplings, particularly with less reactive halides.[13] The choice of ligand is also critical; bulky, electron-rich phosphine ligands often improve catalyst performance and substrate scope.[4]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with a solvent like ethyl acetate. Wash the organic layer sequentially with water and brine. To remove tin residues, wash with an aqueous solution of KF (1M) and stir for 30 minutes before separating the layers.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Safety, Handling, and Storage

Trustworthiness through Self-Validation: A protocol is only as good as its safety parameters. Adherence to these guidelines is non-negotiable.

  • Toxicity: Organotin compounds are highly toxic.[2] They can be absorbed through the skin and are toxic if swallowed or inhaled. All handling must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Handling: Due to its sensitivity, handle this compound under an inert atmosphere (argon or nitrogen) to prevent degradation. Use Schlenk techniques or a glovebox for transfers.

  • Storage: Store the compound in a tightly sealed container at 2-8°C, away from light, moisture, and oxidizing agents.[1]

  • Waste Disposal: All waste containing organotin residues must be segregated and disposed of as hazardous chemical waste according to institutional and local regulations. Do not discharge into drains.[14][15]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of complex molecules, particularly within the realm of drug discovery. Its utility in the Stille cross-coupling reaction provides a reliable method for introducing the medicinally relevant methoxypyrazine scaffold. While the toxicity of organotin compounds necessitates careful handling, the broad functional group tolerance and mild reaction conditions of the Stille coupling often make it the method of choice for challenging synthetic steps. As the demand for novel kinase inhibitors and other complex therapeutics grows, the strategic application of reagents like this compound will continue to be a critical enabler of innovation in medicinal chemistry.

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  • CAS 1105511-66-7|this compound. (n.d.). Rlavie.com. Retrieved January 17, 2026, from [Link]

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  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

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  • Naber, J. R., et al. (2013). Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst System. NIH Public Access. Retrieved from [Link]

  • Metin, A. U. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 17, 2026, from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). PubMed Central. Retrieved from [Link]

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Spectroscopic Signature of Tributyl-(6-methoxypyrazin-2-yl)stannane: A Comprehensive NMR Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for tributyl-(6-methoxypyrazin-2-yl)stannane. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. Beyond a mere presentation of data, this guide elucidates the causal relationships between molecular structure and spectroscopic output, grounded in fundamental principles and data from analogous compounds. Furthermore, a field-proven, step-by-step protocol for the acquisition of high-quality NMR data for organotin compounds is provided, ensuring experimental reproducibility and integrity.

Introduction: The Structural Elucidation of a Key Building Block

Tributyl-(6-methoxypyrazin-2-yl)stannane is a valuable organometallic reagent, frequently employed in Stille cross-coupling reactions to introduce the 6-methoxypyrazin-2-yl moiety into complex organic molecules. This heterocyclic scaffold is of significant interest in medicinal chemistry and materials science. Accurate and unambiguous structural characterization is paramount for ensuring the purity and reactivity of this reagent, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

This guide provides a comprehensive, albeit predictive, analysis of the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra of tributyl-(6-methoxypyrazin-2-yl)stannane. The predicted data is synthesized from empirical data of structurally related fragments, namely tributylphenylstannane and 2-methoxypyrazine, and is interpreted through the lens of established NMR theory.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) and multiplicities for tributyl-(6-methoxypyrazin-2-yl)stannane. These predictions are based on the additive effects of the substituents on the chemical environments of the nuclei.

Predicted ¹H NMR Data (in CDCl₃)
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-3~8.10 - 8.20s1H-
H-5~7.90 - 8.00s1H-
-OCH₃~3.95 - 4.05s3H-
Sn-CH₂- (α)~1.05 - 1.15t6HJ ≈ 7.8 Hz
-CH₂- (β)~1.50 - 1.60m6H-
-CH₂- (γ)~1.28 - 1.38sextet6HJ ≈ 7.3 Hz
-CH₃ (δ)~0.88 - 0.92t9HJ ≈ 7.3 Hz
Predicted ¹³C NMR Data (in CDCl₃)
AssignmentPredicted Chemical Shift (δ, ppm)
C-2~160 - 165
C-3~135 - 140
C-5~130 - 135
C-6~155 - 160
-OCH₃~53 - 55
Sn-CH₂- (α)~10 - 12
-CH₂- (β)~29 - 31
-CH₂- (γ)~27 - 29
-CH₃ (δ)~13 - 15
Predicted ¹¹⁹Sn NMR Data (in CDCl₃)
AssignmentPredicted Chemical Shift (δ, ppm)
¹¹⁹Sn-5 to -20

In-Depth Spectral Interpretation

The interpretation of the NMR spectra is founded on the distinct contributions of the tributyltin and the 6-methoxypyrazine moieties.

The Tributyltin Moiety: A Characteristic Signature

The tributyltin group presents a highly recognizable pattern in both ¹H and ¹³C NMR spectra.

  • ¹H NMR: The four distinct sets of protons in the butyl chains give rise to four signals. The α-methylene protons (Sn-CH₂-) are the most deshielded of the aliphatic protons due to their proximity to the electropositive tin atom and typically appear as a triplet. The terminal methyl protons (-CH₃) are the most shielded and also appear as a triplet. The two internal methylene groups (β and γ) exhibit complex multiplets due to overlapping signals.

  • ¹³C NMR: The carbon atoms of the butyl chains show a characteristic pattern of chemical shifts. The α-carbon (Sn-CH₂) is the most downfield among the aliphatic carbons, while the terminal methyl carbon is the most upfield.

  • ¹¹⁹Sn NMR: The chemical shift of the tin nucleus is highly sensitive to its coordination environment. For a tetracoordinated aryltributylstannane, the ¹¹⁹Sn chemical shift is expected in the upfield region relative to the tetramethyltin standard[1][2][3].

The 6-Methoxypyrazine Moiety: Aromaticity and Substituent Effects

The pyrazine ring is an electron-deficient aromatic system, and its proton and carbon signals are influenced by the electron-donating methoxy group and the electron-withdrawing stannyl group.

  • ¹H NMR: The two protons on the pyrazine ring (H-3 and H-5) are expected to appear as singlets in the aromatic region. Their precise chemical shifts are influenced by the combined electronic effects of the methoxy and tributylstannyl substituents. Based on data for 2-methoxypyrazine, these protons are expected in the downfield region of the spectrum[4][5]. The methoxy group will present as a sharp singlet.

  • ¹³C NMR: The four carbon atoms of the pyrazine ring will have distinct chemical shifts. The carbon atoms directly attached to the electronegative nitrogen atoms and the oxygen of the methoxy group (C-2 and C-6) will be the most deshielded. The chemical shifts of C-3 and C-5 are also influenced by the substituents. The methoxy carbon will appear in the typical range for an aromatic ether[4][6].

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of tributyl-(6-methoxypyrazin-2-yl)stannane with atom numbering corresponding to the predicted NMR assignments.

G N1 N C6 C N1->C6 C2 C C2->N1 Sn Sn C2->Sn C3 C C3->C2 H3 H-3 C3->H3 N4 N N4->C3 C5 C C5->N4 H5 H-5 C5->H5 C6->C5 O O C6->O C_alpha1 α Sn->C_alpha1 C_alpha2 α Sn->C_alpha2 C_alpha3 α Sn->C_alpha3 C_Me CH₃ O->C_Me C_beta1 β C_alpha1->C_beta1 C_gamma1 γ C_beta1->C_gamma1 C_delta1 δ C_gamma1->C_delta1 C_beta2 β C_alpha2->C_beta2 C_gamma2 γ C_beta2->C_gamma2 C_delta2 δ C_gamma2->C_delta2 C_beta3 β C_alpha3->C_beta3 C_gamma3 γ C_beta3->C_gamma3 C_delta3 δ C_gamma3->C_delta3 label_C2 C-2 label_C6 C-6 label_OCH3 -OCH₃

Caption: Workflow for NMR data acquisition.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved peaks.

  • Tuning and Matching: Tune and match the NMR probe for the ¹H, ¹³C, and ¹¹⁹Sn frequencies to ensure maximum sensitivity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of approximately -1 to 10 ppm.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to approximately 0 to 180 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • ¹¹⁹Sn NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • The chemical shift range for ¹¹⁹Sn is very large; a spectral width of at least 500 ppm is recommended, centered around -50 ppm for initial scouting.

    • Use a relaxation delay of at least 2-5 seconds.

    • A significant number of scans will be required.

Conclusion: A Predictive and Practical Framework

This technical guide provides a robust, predictive framework for the NMR spectroscopic analysis of tributyl-(6-methoxypyrazin-2-yl)stannane. By synthesizing data from analogous structures and adhering to fundamental NMR principles, we have presented a detailed interpretation of the expected ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. The accompanying experimental protocol offers a validated methodology for acquiring high-quality, reproducible data, empowering researchers to confidently characterize this important chemical entity. This comprehensive approach underscores the synergy between predictive analysis and rigorous experimental practice in modern chemical research.

References

  • Spectroscopy Letters, 24(5), 665-669 (1991). An Investigation of Protonation in 2-Methoxy Pyrazine Using 13C and 15N NMR Spectroscopy. ([Link])

  • PubChem. Tributylphenyltin. ([Link])

  • SpectraBase. 2-Methoxypyrazine. ([Link])

  • University College London. NMR Sample Preparation. ([Link])

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  • ACD/Labs. Methoxy groups just stick out. ([Link])

  • ResearchGate. 119Sn NMR spectral data of organotin(IV) complexes – A review. ([Link])

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2-Methoxy-6-(tributylstannyl)pyrazine: A Senior Application Scientist’s Guide to Molecular Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrazine heterocycle stands out as a privileged scaffold, forming the core of numerous FDA-approved therapeutics.[1][2] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a highly sought-after motif for medicinal chemists. 2-Methoxy-6-(tributylstannyl)pyrazine is a specialized chemical reagent that provides a direct and efficient route to incorporate the valuable 2-methoxypyrazine fragment into complex molecular architectures.

As an organostannane, this compound is primarily designed for use in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[3][4] This reaction is renowned for its exceptional functional group tolerance and the stability of its organotin reagents, making it a cornerstone of modern synthetic chemistry.[3] This guide offers an in-depth analysis of the compound's molecular profile, provides field-proven protocols for its application, and outlines the critical safety procedures required for its handling, reflecting the synthesis of technical accuracy with practical, field-tested insights.

Section 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is paramount to its successful application in synthesis. This compound is a stable yet highly reactive compound purpose-built for carbon-carbon bond formation.

The core of the molecule is a pyrazine ring—an aromatic six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This ring is substituted with a methoxy group (-OCH₃) at the 2-position and a tributylstannyl group (-Sn(C₄H₉)₃) at the 6-position. The tributylstannyl group is the reactive handle for cross-coupling, while the methoxypyrazine portion is the structural motif transferred to the target molecule.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name tributyl-(6-methoxypyrazin-2-yl)stannane[5]
CAS Number 1105511-66-7[6][7][8]
Molecular Formula C₁₇H₃₂N₂OSn[5][7][8]
Molecular Weight 399.15 g/mol [6]
Appearance Yellow or brown solid[8]
Purity Typically ≥95%[6][7]
Storage Conditions Store at 2-8°C or -20°C; Requires cold chain shipping[9][8]
Spectroscopic Characterization Insights
  • ¹H NMR: The spectrum will be characterized by distinct regions. Aromatic protons on the pyrazine ring will appear as singlets or doublets in the downfield region (typically δ 8.0-8.5 ppm). The methoxy group will present as a sharp singlet around δ 3.9-4.1 ppm. The tributyl groups will give rise to a series of complex multiplets in the upfield region (δ 0.9-1.6 ppm), integrating to 27 protons.

  • ¹³C NMR: The carbon atoms of the pyrazine ring will resonate in the aromatic region (~130-160 ppm). The methoxy carbon will be found around 55 ppm. The carbons of the butyl chains will appear in the aliphatic region (~10-30 ppm), with the carbon directly attached to the tin atom being the most upfield.

  • Mass Spectrometry: Predicted mass spectrometry data indicates a monoisotopic mass of approximately 400.15366 Da.[5][10] In electrospray ionization (ESI), common adducts would be [M+H]⁺ at m/z 401.16 and [M+Na]⁺ at m/z 423.14.[5]

Section 2: Core Reactivity and the Stille Cross-Coupling Mechanism

The synthetic utility of this compound is almost exclusively derived from its function as a nucleophilic partner in the Stille cross-coupling reaction. This powerful C-C bond-forming reaction relies on a palladium catalyst to couple the stannane with an organic electrophile, typically an aryl, vinyl, or acyl halide or triflate.[11]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile (R¹-X), forming a square planar Pd(II) intermediate. This is often the rate-limiting step of the cycle.[3][11]

  • Transmetalation: The organostannane reagent (R²-SnBu₃) exchanges its organic group (the 2-methoxypyrazinyl moiety) with the halide on the palladium complex. The tin atom departs as a tributyltin halide (X-SnBu₃). This step can sometimes be accelerated by additives.[3][12]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][11]

Diagram 1: The Catalytic Cycle of the Stille Reaction

Stille_Cycle Pd0 Pd(0)L₂ Active Catalyst Complex1 R¹-Pd(II)L₂-X Oxidative Adduct Pd0->Complex1 Oxidative Addition R1X R¹-X (Aryl Halide) R1X->Complex1 Complex2 R¹-Pd(II)L₂-R² Transmetalated Complex Complex1->Complex2 Transmetalation SnX X-SnBu₃ Tin Byproduct Complex1->SnX Stannane R²-SnBu₃ (Organostannane) Stannane->Complex1 Complex2->Pd0 Reductive Elimination Product R¹-R² Coupled Product Complex2->Product

A simplified representation of the Stille cross-coupling catalytic cycle.

Expertise & Experience: Causality Behind Reagent Design

The choice of tributyl groups on the tin atom is deliberate. In organostannanes of the type R-SnR'₃, the rate of group transfer to palladium generally follows the order: alkynyl > vinyl > aryl > allyl ≈ benzyl > alkyl. The sp³-hybridized butyl groups are considered "non-transferable" ligands because their rate of transfer is significantly slower than that of the sp²-hybridized pyrazinyl group. This ensures the selective transfer of the desired aromatic moiety.

Section 3: Field-Proven Experimental Protocol: Stille Coupling

The following protocol provides a robust, step-by-step methodology for a typical Stille coupling application. It is imperative that all steps are performed under an inert atmosphere to prevent catalyst degradation.

Reaction: Coupling of this compound with 4-Bromoanisole.

Materials and Reagents:
  • This compound (1.1 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous, degassed toluene or DMF

  • Standard Schlenk line glassware

  • Saturated aqueous potassium fluoride (KF) solution

Step-by-Step Methodology:
  • Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk flask under a positive pressure of argon or nitrogen, add 4-bromoanisole (1.0 equiv), this compound (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).

    • Scientist's Rationale: Flame-drying the glassware removes adsorbed water, while the inert atmosphere prevents the oxidation of the sensitive Pd(0) catalyst to its inactive Pd(II) state. Using a slight excess of the stannane ensures complete consumption of the potentially more valuable electrophile.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to make a ~0.1 M solution) via syringe.

    • Scientist's Rationale: The solvent must be free of oxygen and water. Degassing (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-45 minutes) is a critical, non-negotiable step for reproducibility and high yields.

  • Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-bromoanisole) is consumed (typically 4-24 hours).

  • Reaction Work-up: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate.

  • Removal of Tin Byproducts: Transfer the organic mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) for 30-60 minutes. A precipitate of tributyltin fluoride (Bu₃SnF) will form.

    • Scientist's Rationale: This is the most critical step for purification. Fluoride has a very high affinity for tin, forming a strong Sn-F bond and precipitating the toxic tin byproduct, which can then be removed by filtration. Failure to remove organotin residues can complicate purification and compromise the biological testing of the final compound.

  • Purification: Filter the mixture through a pad of celite to remove the Bu₃SnF precipitate. Wash the filtrate with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-methoxy-6-(4-methoxyphenyl)pyrazine.

Diagram 2: Experimental Workflow for Stille Coupling

Workflow A 1. Assemble Reagents in Flame-Dried Schlenk Flask (Under Argon) B 2. Add Anhydrous, Degassed Solvent A->B Reagent Assembly C 3. Heat Reaction Mixture (90-110 °C) B->C Initiate Reaction D 4. Monitor by TLC/LC-MS Until Completion C->D Reaction Progress E 5. Cool to Room Temp & Dilute with Ethyl Acetate D->E Reaction Complete F 6. Wash with aq. KF Solution (Forms Bu₃SnF Precipitate) E->F Quench & Prep G 7. Filter through Celite F->G Remove Tin H 8. Standard Extraction (Brine, Dry, Concentrate) G->H Isolate Crude I 9. Purify by Flash Column Chromatography H->I Final Purification

A step-by-step workflow for the palladium-catalyzed Stille coupling protocol.

Section 4: Critical Safety, Handling, and Disposal

Organotin compounds are potent toxins and must be handled with extreme care.[13] Their toxicity varies with the number and nature of the organic groups attached to the tin atom, with tributyltin derivatives being particularly hazardous.[14]

Table 2: GHS Hazard Identification

Hazard CodeDescriptionSource(s)
H301 Toxic if swallowed[6][7]
H312 Harmful in contact with skin[6][7]
H315 Causes skin irritation[6][7]
H319 Causes serious eye irritation[6][7]
H372 Causes damage to organs through prolonged or repeated exposure[6][7]
H410 Very toxic to aquatic life with long-lasting effects[7]
Mandatory Handling Procedures:
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (consider double-gloving), a flame-resistant lab coat, and chemical safety goggles at all times.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. Do not use water.

  • Disposal: All waste containing organotin, including reaction residues, contaminated silica gel, and KF precipitate, must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not discharge into drains or the environment.

Conclusion

This compound is a high-value synthetic intermediate that serves as an effective conduit for introducing the 2-methoxypyrazine scaffold into novel compounds. Its primary application via the Stille cross-coupling reaction provides a reliable and versatile method for C-C bond formation, making it an indispensable tool for researchers in medicinal chemistry and drug development. Mastery of its application requires not only an understanding of the reaction mechanism but also a disciplined adherence to stringent safety protocols due to the inherent toxicity of organotin reagents. When handled correctly, this building block can significantly accelerate the synthesis of complex molecular targets and advance the discovery of new therapeutic agents.

References

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  • Ali, M., & Yousif, E. Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

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  • Naoom, et al. Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Journal of Sustainable Materials Processing and Management. [Link]

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  • NIST WebBook. Pyrazine, 2-methoxy-6-methyl-. [Link]

  • PubChemLite. 2-methoxy-3-(tributylstannyl)pyrazine (C17H32N2OSn). [Link]

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A Researcher's Guide to the Storage and Stability of Organostannane Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Organostannane reagents are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Stille cross-coupling reaction.[1][2] Their utility in forming carbon-carbon bonds has accelerated the development of complex molecules in pharmaceuticals and materials science.[2] However, the successful application of these powerful reagents is intrinsically linked to their stability and purity. Improper storage and handling can lead to reagent degradation, compromising experimental outcomes and posing significant safety risks due to the high toxicity of many organotin compounds.[1][3]

This in-depth guide provides a technical framework for researchers, scientists, and drug development professionals to understand and implement best practices for the storage and handling of organostannane reagents. By elucidating the principles of their stability and providing actionable protocols, this document aims to ensure both the integrity of your research and the safety of your laboratory personnel.

I. The Chemical Stability of Organostannane Reagents: A Landscape of Reactivity

While often cited for their relative stability to air and moisture compared to other organometallics, the stability of organostannanes is not absolute and varies significantly depending on their structure.[4] Understanding the primary degradation pathways is crucial for implementing effective storage strategies.

Key Degradation Pathways
  • Hydrolysis: The Sn-X bond in organotin halides (R₃SnX, R₂SnX₂) and the Sn-O bond in alkoxides are susceptible to hydrolysis.[5][6] This reaction typically leads to the formation of corresponding organotin oxides or hydroxides, which can appear as precipitates or cause the reagent to become cloudy.[5] For instance, tributyltin chloride can slowly hydrolyze to form bis(tributyltin) oxide.

  • Oxidation: While many saturated alkyl and aryl tin compounds are relatively stable to air, certain classes are more prone to oxidation. Organotin hydrides (R₃SnH), for example, are mildly sensitive to air, and their decomposition can be accelerated by heat and light, leading to the formation of distannoxanes ((R₃Sn)₂O).[7]

  • Redistribution Reactions: Tetraorganotins can undergo redistribution reactions (Kocheshkov comproportionation) with tin halides, especially at elevated temperatures, to form tri-, di-, or mono-organotin halides.[4] This can alter the reactivity and purity of the reagent.

  • Thermal and Photochemical Decomposition: Many organotin compounds are sensitive to heat and light.[3] Organotin hydrides, in particular, can decompose at room temperature, a process that is accelerated by heat.[8] Some reagents may also be light-sensitive, leading to gradual degradation over time if not stored in appropriate containers.[9]

Structural Factors Influencing Stability

The stability of organostannane reagents is dictated by the nature of the organic substituents and the other ligands attached to the tin atom:

  • Organotin Hydrides (R₃SnH): These are among the least stable organostannanes and require the most stringent storage conditions. The Sn-H bond is relatively weak and susceptible to homolytic cleavage, initiating radical reactions.[10] Their stability generally increases with the steric bulk of the R groups.[8]

  • Organotin Halides (RₙSnX₄₋ₙ): Tri- and di-organotin halides are generally stable solids or liquids but are hygroscopic and can hydrolyze upon exposure to moisture.[11] They should be stored under a dry, inert atmosphere.[11]

  • Tetraorganotins (R₄Sn): These are typically the most stable class of organostannanes, being generally unreactive towards air and moisture.[4] However, cleavage of the C-Sn bond can occur with strong acids, halogens, or metal halides.[4]

  • Vinyl- and Arylstannanes: These reagents are generally stable and can often be handled in air for brief periods, but long-term storage should still be under an inert atmosphere to prevent slow degradation. Some vinylstannanes have been shown to be stable for at least 6 months when stored neat under argon at 0 °C.[12]

Below is a diagram illustrating the key factors that can compromise the stability of organostannane reagents.

G cluster_reagent Organostannane Reagent cluster_factors Degradation Factors cluster_pathways Degradation Pathways Reagent RₙSnX₄₋ₙ Moisture Moisture/Water Hydrolysis Hydrolysis (e.g., to RₙSn(OH)₄₋ₙ, (R₃Sn)₂O) Moisture->Hydrolysis Oxygen Oxygen (Air) Oxidation Oxidation (e.g., hydrides to distannoxanes) Oxygen->Oxidation Light Light (UV) Decomposition Thermal/Photochemical Decomposition Light->Decomposition Heat Heat Redistribution Redistribution Reactions Heat->Redistribution Heat->Decomposition Impurities Acidic/Basic Impurities Impurities->Hydrolysis Impurities->Redistribution Hydrolysis->Reagent Degrades Oxidation->Reagent Degrades Redistribution->Reagent Degrades Decomposition->Reagent Degrades

Caption: Factors and pathways leading to the degradation of organostannane reagents.

II. Recommended Storage and Handling Protocols

Given their sensitivity and toxicity, a systematic approach to the storage and handling of organostannanes is paramount.

General Storage Guidelines

The following table summarizes the recommended storage conditions for various classes of organostannane reagents. These are general guidelines, and it is essential to consult the Safety Data Sheet (SDS) for specific recommendations for each reagent.

Reagent ClassRecommended TemperatureAtmosphereContainerLight SensitivityNotes
Tetraorganotins Room TemperatureAir or Inert GasTightly sealed glass or compatible plasticVaries, store away from direct lightGenerally the most stable class. Inert atmosphere recommended for long-term storage to prevent contamination.
Organotin Halides Room TemperatureDry Inert Gas (N₂ or Ar)Tightly sealed glass, preferably with a PTFE-lined capStore in the darkHighly sensitive to moisture.[13]
Organotin Hydrides Refrigerated (2-8 °C)Dry Inert Gas (N₂ or Ar)Tightly sealed glass, often in Sure/Seal™ bottlesHigh - Store in the darkProne to thermal and oxidative decomposition.[7] Avoid long-term storage if possible.
Vinyl- and Arylstannanes Refrigerated (2-8 °C) or Room Temp.Dry Inert Gas (N₂ or Ar)Tightly sealed glass or compatible plasticStore in the darkGenerally more stable than hydrides, but refrigeration and inert atmosphere are recommended for long-term stability.[12]
Organotin Oxides/Alkoxides Room TemperatureDry Inert Gas (N₂ or Ar)Tightly sealed glass or compatible plasticStore in the darkSensitive to hydrolysis.
Container and Material Compatibility
  • Primary Containers: Borosilicate glass bottles with polytetrafluoroethylene (PTFE)-lined caps are the preferred choice for long-term storage. For highly air- and moisture-sensitive reagents like organotin hydrides, commercial packaging systems like Sigma-Aldrich's Sure/Seal™ bottles are ideal.[3]

  • Incompatible Materials: Avoid storing organostannanes in containers with rubber or certain plastic liners that may be degraded by the reagent or allow for the ingress of air and moisture. Strong oxidizing agents, strong acids, and bases should be stored separately to prevent hazardous reactions.[14]

Protocol for Handling Air-Sensitive Organostannane Reagents

This protocol outlines the procedure for transferring liquid organostannane reagents using syringe and cannula (double-tipped needle) techniques under an inert atmosphere.

Materials:

  • Schlenk line or manifold with a supply of dry, inert gas (Argon or Nitrogen)

  • Oil bubbler

  • Flame-dried glassware (reaction flask, etc.) with septa

  • Dry syringes and needles (16-gauge or smaller recommended for Sure/Seal™ bottles)

  • Cannula (double-tipped needle)

  • Organostannane reagent in a Sure/Seal™ bottle or similar air-tight container

Procedure:

  • System Preparation: Assemble and flame-dry all glassware under vacuum, then backfill with inert gas. Maintain a positive pressure of inert gas throughout the procedure, monitored by the oil bubbler.

  • Reagent Bottle Pressurization: Puncture the septum of the reagent bottle with a needle connected to the inert gas line to create a slight positive pressure.

  • Syringe Transfer: a. Purge a dry syringe with inert gas by drawing and expelling the gas three times. b. Insert the needle of the purged syringe through the septum of the reagent bottle, ensuring the needle tip is below the liquid level. c. Slowly withdraw the desired volume of the reagent. d. Withdraw the needle tip into the headspace of the bottle and pull a small amount of inert gas into the syringe to act as a buffer. e. Remove the syringe from the reagent bottle and quickly insert it into the septum of the reaction flask. f. Add the reagent to the reaction flask.

  • Cannula Transfer: a. For larger volumes, use a cannula. Insert one end of the cannula through the septum of the reagent bottle, ensuring it is below the liquid level. b. Insert the other end of the cannula into the reaction flask. c. Apply a slight positive pressure of inert gas to the reagent bottle to initiate the transfer of the liquid. d. Once the transfer is complete, remove the cannula from the reaction flask first, then from the reagent bottle.

  • Cleanup: Immediately rinse the syringe and needles with a dry, inert solvent (e.g., hexanes or toluene) into a designated waste container.[3]

  • Storage after Use: For Sure/Seal™ bottles, it is good practice to wrap the cap and septum area with Parafilm to further protect the seal.[3]

III. Purity Assessment and Monitoring for Degradation

The purity of an organostannane reagent is critical to the success of subsequent reactions. Regular assessment, especially for older reagents or those that have been opened multiple times, is highly recommended.

Visual Indicators of Decomposition
  • Precipitation: The formation of a solid precipitate (often white) can indicate hydrolysis to form organotin oxides or hydroxides.

  • Cloudiness: A clear liquid reagent becoming cloudy or hazy is another sign of hydrolysis or other degradation.

  • Color Change: While many organostannanes are colorless to pale yellow, a significant change in color may indicate decomposition or contamination.

  • Pressure Buildup: For some reagents, decomposition can lead to the evolution of gas.

Protocol for Purity Assessment by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive technique for determining the absolute purity of a sample.[2][15]

Materials:

  • NMR spectrometer

  • High-purity deuterated solvent (e.g., CDCl₃, Benzene-d₆)

  • High-purity internal standard (e.g., 1,3,5-trimethoxybenzene, dimethyl fumarate) with a known purity and a resonance that does not overlap with the analyte signals

  • Analytical balance (accurate to 0.01 mg)

  • NMR tubes

Procedure:

  • Sample Preparation: a. Accurately weigh a specific amount of the organostannane reagent into a vial. b. Accurately weigh and add a known amount of the internal standard to the same vial. c. Dissolve the mixture in a precise volume of the deuterated solvent. d. Transfer the solution to an NMR tube.

  • Data Acquisition: a. Acquire a ¹H NMR spectrum using quantitative parameters. This typically involves a longer relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation. b. Ensure a high signal-to-noise ratio.

  • Data Processing: a. Process the spectrum with careful phasing and baseline correction. b. Integrate a well-resolved, characteristic peak of the organostannane reagent and a peak from the internal standard.

  • Purity Calculation: The purity of the analyte (Pₐ) can be calculated using the following formula:[2] Pₐ (%) = (Iₐ / Iₛₜd) × (Nₛₜd / Nₐ) × (Mₐ / Mₛₜd) × (mₛₜd / mₐ) × Pₛₜd Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • 'a' refers to the analyte (organostannane) and 'std' refers to the internal standard.

GC-MS for Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile degradation products.[16][17]

General Workflow:

  • Sample Preparation: A small aliquot of the organostannane reagent is diluted in a suitable solvent (e.g., hexane, dichloromethane).

  • Derivatization (if necessary): Non-volatile degradation products like organotin oxides or hydroxides may need to be derivatized to more volatile species (e.g., by ethylation with sodium tetraethylborate) to be amenable to GC analysis.[17]

  • GC Separation: The sample is injected into the GC, where the components are separated based on their boiling points and interactions with the column stationary phase.

  • MS Detection: The separated components are then introduced into the mass spectrometer, which provides mass-to-charge ratio data, allowing for the identification of the compounds by comparing their fragmentation patterns to known libraries or standards.

IV. Safety and Waste Disposal

Organostannane reagents are highly toxic, with tri- and tetra-substituted organotins being the most hazardous.[18] Exposure can occur through inhalation, ingestion, or skin contact, and can affect the central nervous system.[18]

  • Engineering Controls: Always handle organostannane reagents in a well-ventilated chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene are often recommended; double-gloving is a good practice), safety goggles, a face shield, and a lab coat.[1]

  • Spill Management: In case of a spill, evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), place it in a sealed container, and dispose of it as hazardous waste.[1]

  • Waste Disposal: All waste containing organostannanes, including contaminated labware, gloves, and absorbent materials, must be treated as hazardous waste.[1][8] Place all waste in clearly labeled, sealed containers for disposal according to your institution's and local regulations.[1][8] Do not pour organostannane waste down the drain.

By adhering to these guidelines, researchers can ensure the quality and reliability of their organostannane reagents, leading to more reproducible and successful experiments, while maintaining a safe laboratory environment.

References

  • ORGANOTIN COMPOUNDS. (n.d.). CDC Stacks. Retrieved from [Link]

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  • Organotin Waste Materials Chemical Control Order 1989. (1989, March 17). NSW Environment Protection Authority. Retrieved from [Link]

  • Standard Operating Procedures. (n.d.). Del Valle Lab.
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  • Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

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  • (PDF) Platinum Catalysed Hydrostannylation of Terminal Alkynes; Highly Selective Synthesis of Vinyl Stannanes. (2023, May 16). ResearchGate. Retrieved from [Link]

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Organostannanes in Modern Organic Synthesis: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Organostannanes, or organotin compounds, have undeniably carved a significant niche in the landscape of modern organic synthesis. For decades, their unique reactivity and stability have empowered chemists to construct complex molecular architectures, particularly through the celebrated Stille cross-coupling reaction.[1][2][3] This guide provides an in-depth technical exploration of the core principles of organostannane chemistry, its applications, and the critical considerations for its use in research and development. As Senior Application Scientists, we aim to move beyond mere procedural descriptions, offering insights into the causality behind experimental choices and providing a clear-eyed view of both the profound utility and the inherent challenges associated with these powerful reagents. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of when and why to employ organostannane chemistry, and when to turn to burgeoning alternatives.

Introduction: The Enduring Legacy of Organostannanes

Organotin compounds, characterized by at least one tin-carbon bond, have been a subject of chemical inquiry since their discovery by Edward Frankland in 1849.[4] However, their ascent to prominence in synthetic organic chemistry began in earnest with the advent of palladium-catalyzed cross-coupling reactions.[1] Unlike many other organometallic reagents, organostannanes exhibit a remarkable balance of reactivity and stability; they are generally tolerant of moisture and air, making them significantly easier to handle than, for instance, organolithium or Grignard reagents.[5][6] This stability extends to their compatibility with a wide array of functional groups, a feature that is paramount in the multi-step synthesis of complex molecules like natural products and active pharmaceutical ingredients (APIs).[2][5][7]

The versatility of organostannanes is vast, with applications ranging from their use as PVC stabilizers and biocides to their critical role as synthons in creating new carbon-carbon bonds.[1][8][9] It is in the latter context, particularly through the Stille reaction, that they have become indispensable tools for synthetic chemists.[2]

The Cornerstone Reaction: The Stille Cross-Coupling

Developed by John K. Stille in the late 1970s, the palladium-catalyzed cross-coupling of organostannanes with organic halides or pseudohalides has become a robust and reliable method for C-C bond formation.[2][3] Its significance is underscored by its wide applicability in academic research and industrial processes, including pharmaceutical and agrochemical development.[2]

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Stille reaction is rooted in a well-defined catalytic cycle involving a palladium(0) catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7][10]

  • Oxidative Addition: The cycle initiates with the reaction of a coordinatively unsaturated 14-electron Pd(0) complex with the organic electrophile (R¹-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a square planar Pd(II) intermediate. The oxidation state of palladium changes from 0 to +2.[6][7]

  • Transmetalation: This is often the rate-determining step. The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide. The precise mechanism can vary, but it is believed to proceed through an associative pathway where the organostannane coordinates to the palladium before the organic group is transferred.[6] The presence of ligands with low donicity on the palladium can accelerate this step.[11]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, where the two organic groups (R¹ and R²) couple to form the desired product (R¹-R²). This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7][10]

Visualization of the Stille Coupling Mechanism

Stille_Coupling pd0 Pd(0)L₂ pdiir1x R¹-Pd(II)L₂-X pd0->pdiir1x Oxidative Addition r1x R¹-X (Organic Electrophile) r1x->pdiir1x pdiir1r2 R¹-Pd(II)L₂-R² pdiir1x->pdiir1r2 Transmetalation xsnr3 X-SnR₃ (Tin Byproduct) pdiir1x->xsnr3 r2snr3 R²-SnR₃ (Organostannane) r2snr3->pdiir1x pdiir1r2->pd0 Reductive Elimination r1r2 R¹-R² (Coupled Product) pdiir1r2->r1r2

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Key Experimental Parameters and Considerations

The success of a Stille coupling reaction hinges on the careful selection of several key parameters.

ParameterCommon Choices & ConsiderationsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is often used directly as the active Pd(0) species. Pd(II) precursors like Pd(OAc)₂ require in-situ reduction. The choice of catalyst and ligands can significantly impact reaction rates and yields.[5]
Ligands PPh₃, AsPh₃, P(furyl)₃, bulky electron-rich phosphinesLigands stabilize the palladium catalyst and modulate its reactivity. Electron-rich, bulky ligands can accelerate reductive elimination. Ligands of low donicity can dramatically speed up the transmetalation step.[11]
Solvent Toluene, THF, DMF, NMPThe choice of solvent depends on the solubility of the reactants and the required reaction temperature. Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation.
Additives Cu(I) salts, Fluoride sources (e.g., CsF, TBAF)Cu(I) salts can act as co-catalysts, accelerating the transmetalation step.[12] Fluoride ions can form hypervalent tin species, which are believed to undergo transmetalation more rapidly.[12][13]
Organostannane R-Sn(CH₃)₃ or R-Sn(n-Bu)₃The non-transferred "dummy" alkyl groups on tin (typically methyl or butyl) have different migratory aptitudes. Methyl groups are less prone to unwanted transfer than butyl groups.
A General Protocol for Stille Cross-Coupling

Disclaimer: This protocol is a general guideline. Reaction conditions should be optimized for specific substrates.

  • Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligands under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add the organic electrophile (1.0 equiv) and the organostannane (1.0-1.2 equiv).

  • Solvent and Additives: Add anhydrous, degassed solvent (e.g., toluene) via syringe. If using additives like CuI or CsF, they should be added at this stage.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to precipitate tin byproducts. Further purification is typically required.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Applications in Complex Molecule Synthesis

The true power of the Stille coupling lies in its application to the synthesis of complex, biologically active molecules. Its tolerance for a vast range of functional groups—including esters, amides, ketones, and alcohols—makes it a go-to method in late-stage synthetic sequences where sensitive functionalities must be preserved.[2][5][7]

Natural Product Synthesis

The construction of natural products often presents formidable synthetic challenges due to their intricate stereochemistry and dense functionality. The Stille reaction has been instrumental in overcoming these hurdles. For instance, it has been employed in the total synthesis of numerous complex natural products, where the formation of a key C(sp²)-C(sp²) bond was critical.[1] The stereospecific nature of the reaction, particularly with vinylstannanes, allows for the retention of double bond geometry, which is crucial for maintaining the structural integrity of the target molecule.[6]

Drug Discovery and Medicinal Chemistry

In drug discovery, the ability to rapidly generate analogues of a lead compound is essential for structure-activity relationship (SAR) studies. The reliability and broad substrate scope of the Stille reaction make it an excellent tool for this purpose.[14] It allows medicinal chemists to couple diverse aromatic and heteroaromatic fragments, which are common motifs in pharmaceutical agents.[1][14] Furthermore, organostannanes have themselves been investigated for their potential as anticancer agents, with some complexes showing high efficacy in inducing apoptosis in cancer cells.[15][16]

The Elephant in the Room: Toxicity and Environmental Concerns

Despite their synthetic utility, the use of organostannanes is fraught with significant challenges, primarily their toxicity.[5][17] This is a critical consideration that must be addressed with the utmost seriousness in any research or industrial setting.

Toxicity Profile

Organotin compounds, particularly tri-substituted variants like tributyltin (TBT) and triphenyltin (TPT), are known to be highly toxic.[18] They are persistent in the environment, bioaccumulate in the food chain, and can act as endocrine disruptors and immunotoxins in mammals.[8][19] Human exposure can occur through contaminated seafood.[19][20] The neurotoxic effects of compounds like TBT are also a major concern.[19] Due to these risks, the use of TBT in applications like antifouling paints for ship hulls has been banned internationally.[8][18]

Waste Management and Purification

A significant practical challenge in employing the Stille reaction is the removal of stoichiometric tin-containing byproducts from the desired product.[4][5] These byproducts are often lipophilic and can be difficult to separate by standard chromatographic techniques.[17] Common methods for their removal include:

  • Fluoride wash: Treatment with aqueous potassium fluoride (KF) solution precipitates insoluble tin fluorides.

  • Iodide treatment: Reaction with iodine can convert tin residues to organotin iodides, which can sometimes be more easily removed.

  • Specialized chromatography: Using specific adsorbents or employing fluorous-tagged stannanes can facilitate separation.

Workflow start Stille Coupling Reaction Mixture (Product + Tin Byproducts) workup Aqueous KF Work-up start->workup filtration Filtration to Remove Insoluble Tin Fluorides workup->filtration extraction Liquid-Liquid Extraction filtration->extraction chromatography Silica Gel Chromatography extraction->chromatography product Purified Product chromatography->product

Caption: A typical workflow for product purification after a Stille coupling reaction.

The Path Forward: Modern Alternatives to Organostannanes

The toxicity and waste issues associated with organostannanes have been a powerful impetus for the development of greener and more sustainable cross-coupling methodologies.[21][22] While the Stille reaction remains a powerful tool, researchers now have a growing arsenal of alternative reactions.

  • Suzuki-Miyaura Coupling: Utilizes generally less toxic and more environmentally benign organoboron reagents. It has become one of the most widely used cross-coupling reactions.

  • Hiyama Coupling: Employs organosilicon compounds, which are activated by a fluoride source. Organosilanols have emerged as a fluoride-free alternative.[23]

  • Negishi Coupling: Uses organozinc reagents, which are highly reactive but also more sensitive to air and moisture.

  • Metal-Free Cross-Coupling: An emerging area focused on replacing transition metal catalysts altogether, though this remains a significant challenge.[21]

The choice of coupling reaction is a strategic decision based on factors like functional group tolerance, substrate availability, toxicity considerations, and scalability.

Conclusion

Organostannanes, particularly through the Stille reaction, have fundamentally shaped the art and science of organic synthesis. Their reliability, mild reaction conditions, and exceptional functional group tolerance have enabled the construction of molecules previously considered inaccessible. However, their utility must be carefully weighed against their significant toxicity and the environmental burden of tin waste. As synthetic chemistry continues to evolve towards greener and more sustainable practices, the role of organostannanes will likely become more specialized. For complex, late-stage couplings where other methods fail, they will remain a vital, albeit cautiously used, tool in the synthetic chemist's toolbox. The future of cross-coupling will undoubtedly be dominated by less toxic alternatives, but the foundational principles learned from the study and application of organostannane chemistry will continue to inform the development of new and innovative synthetic methods for years to come.

References

  • Devi, J., Boora, A., Rani, M., & Arora, T. (2023). Recent Advancements in Organotin(IV) Complexes as Potent Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 23(2), 164-191. [Link]

  • Recent Advancements in Organotin(IV) Complexes as Potential Anticancer Agents. (2018). Anticancer Agents in Medicinal Chemistry, 18(3), 335-353. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 42(10), 1574-1585. [Link]

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solubility of 2-Methoxy-6-(tributylstannyl)pyrazine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 2-Methoxy-6-(tributylstannyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility of this compound (CAS No. 1105511-66-7) in organic solvents. As a crucial parameter in synthesis, purification, formulation, and various research applications, a thorough understanding of this compound's solubility is paramount. Due to the absence of extensive, publicly available quantitative data, this document serves as a self-contained methodology. It equips researchers with the theoretical basis for solvent selection, detailed, step-by-step experimental protocols for both qualitative and quantitative solubility determination, and guidance on data interpretation for practical applications such as recrystallization. The protocols are designed to be self-validating, emphasizing safety, accuracy, and reproducibility.

Introduction to this compound

This compound is an organotin compound featuring a pyrazine heterocyclic core.[1][2][3] Organotin reagents are valuable intermediates in organic synthesis, particularly in cross-coupling reactions where they serve as nucleophilic partners. The specific compound, with its methoxy-substituted pyrazine ring, is a useful research chemical and building block in the development of more complex molecules, potentially for pharmaceutical applications.[1][4]

Compound Properties:

  • Molecular Formula: C₁₇H₃₂N₂OSn[1]

  • Molecular Weight: 399.16 g/mol [1][2]

  • CAS Number: 1105511-66-7[1][5]

  • Appearance: Typically a yellow or brown solid.[5]

  • Synonyms: tributyl-(6-methoxypyrazin-2-yl)stannane, 2-(Tributylstannyl)-6-methoxypyrazine.[1][2]

The solubility of this compound dictates its handling, reaction conditions, and purification strategies. The bulky, nonpolar tributyltin group suggests a high affinity for organic solvents, a common characteristic of organotin compounds.[6][7] However, the polar pyrazine ring and methoxy group introduce a degree of complexity that necessitates experimental verification.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means solvents that share similar intermolecular forces with a solute are more likely to dissolve it effectively. Organotin compounds like this compound have a dual nature: the large alkyl chains of the tributyltin moiety are nonpolar and interact via dispersion forces, while the nitrogen-containing pyrazine ring and the methoxy group can engage in polar interactions.

A more advanced approach for solvent selection involves the use of Hansen Solubility Parameters (HSP) . HSP theory deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[1][2]

By matching the HSP of the solute with those of potential solvents, one can predict solubility with greater accuracy.[8] While the specific HSP for this compound are not published, a rational selection of solvents with a wide range of HSP values provides the best foundation for experimental screening.

Experimental Determination of Solubility

This section provides a systematic approach to determine the solubility of this compound.

Critical Safety Precautions

Organotin compounds, including this compound, are classified as hazardous materials and must be handled with extreme care.[2][9]

  • Toxicity: The compound is toxic if swallowed and may cause skin, eye, and respiratory irritation.[1][2] It is classified as Acute Toxicity Category 3 (Oral).[8]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[10][11]

  • Disposal: Dispose of all waste containing the organotin compound according to institutional and local environmental regulations for hazardous chemical waste.

Materials and Equipment
  • This compound

  • Analytical balance (readable to 0.1 mg)

  • A range of anhydrous organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, isopropanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or heating block

  • Calibrated pipettes and syringes

  • Syringe filters (PTFE, 0.22 µm)

  • Centrifuge

  • Drying oven or vacuum desiccator

Solvent Selection Strategy

A diverse set of solvents should be chosen to probe a range of polarities and interaction types.

Table 1: Suggested Solvents for Screening

Solvent ClassExample SolventsPrimary Intermolecular Forces
Nonpolar Hexane, CyclohexaneDispersion
Aromatic Toluene, BenzeneDispersion, π-π interactions
Halogenated Dichloromethane (DCM)Dipole-dipole, Dispersion
Ethers Diethyl Ether, THFDipole-dipole, H-bond acceptor
Esters Ethyl Acetate (EtOAc)Dipole-dipole
Ketones AcetoneDipole-dipole
Alcohols Methanol, EthanolHydrogen bonding, Dipole-dipole
Polar Aprotic Acetonitrile, DMFDipole-dipole
Protocol 1: Qualitative Solubility Assessment

This rapid screening method provides a preliminary classification of solubility.

Methodology:

  • Preparation: Add approximately 5-10 mg of this compound to a small glass vial.

  • Solvent Addition (Room Temp): Add the selected solvent dropwise (e.g., 0.1 mL increments) while vortexing. Observe for dissolution. Continue up to a total volume of 1 mL.

  • Heating: If the compound is not fully dissolved at room temperature, gently heat the vial in a controlled manner (e.g., on a heating block) to near the solvent's boiling point. Observe for any change.

  • Cooling: If the compound dissolved upon heating, allow the vial to cool slowly to room temperature and then in an ice bath. Observe for precipitate or crystal formation.

  • Classification: Categorize the solubility in each solvent based on the observations.

G cluster_0 Qualitative Solubility Screening start Start: Add 5-10 mg of Compound to Vial add_solvent Add 0.1 mL Solvent Vortex start->add_solvent observe_rt Observe at Room Temp. add_solvent->observe_rt add_more Add Solvent up to 1 mL observe_rt->add_more Not Dissolved heat Gently Heat Solution observe_rt->heat Fully Dissolved observe_rt->heat Partially or Not Dissolved at 1 mL add_more->observe_rt observe_hot Observe while Hot heat->observe_hot cool Cool to Room Temp. Then Ice Bath observe_hot->cool Fully Dissolved end_insoluble Classify: Insoluble observe_hot->end_insoluble Not Dissolved observe_cool Observe for Precipitation cool->observe_cool end_soluble Classify: Soluble observe_cool->end_soluble No Precipitate end_sparingly Classify: Sparingly Soluble observe_cool->end_sparingly Precipitate Forms

Caption: Workflow for qualitative solubility assessment.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a gold standard for determining equilibrium solubility.[12] This involves creating a saturated solution and quantifying the concentration of the dissolved solute.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Add a precisely known volume of the desired organic solvent.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle. Alternatively, centrifuge the vial to pellet the solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemical-resistant filter (e.g., PTFE) to prevent any solid particles from being transferred.

  • Quantification (Gravimetric Method): a. Weigh a clean, dry vial on an analytical balance (W₁). b. Transfer the filtered supernatant to the pre-weighed vial and record the exact volume added (V). c. Remove the solvent under reduced pressure or by gentle heating in a fume hood until a constant weight is achieved. d. Weigh the vial containing the dried solute residue (W₂).

  • Calculation: The solubility (S) is calculated as: S (mg/mL) = (W₂ - W₁) / V

G cluster_1 Quantitative Shake-Flask Method start Start: Add Excess Solid to Known Volume of Solvent equilibrate Agitate at Constant Temp. (e.g., 24-48h) start->equilibrate separate Phase Separation: Allow to Settle or Centrifuge equilibrate->separate sample Withdraw Known Volume of Supernatant via Syringe Filter separate->sample transfer Transfer Supernatant to Weighed Vial sample->transfer weigh_vial Record Weight of Empty Vial (W₁) weigh_vial->transfer evaporate Evaporate Solvent to Dryness transfer->evaporate weigh_final Record Final Weight of Vial + Residue (W₂) evaporate->weigh_final calculate Calculate Solubility: S = (W₂ - W₁) / Volume weigh_final->calculate

Caption: Workflow for quantitative solubility determination.

Data Presentation and Application

All experimentally determined data should be recorded systematically.

Table 2: Experimental Solubility Profile of this compound at 25 °C

SolventQualitative AssessmentQuantitative Solubility (mg/mL)Observations (e.g., Color, Crystal Habit)
Hexanee.g., InsolubleRecord Value HereRecord Observations Here
Toluenee.g., Sparingly SolubleRecord Value HereRecord Observations Here
Dichloromethanee.g., SolubleRecord Value HereRecord Observations Here
Ethyl Acetatee.g., SolubleRecord Value HereRecord Observations Here
Acetonee.g., SolubleRecord Value HereRecord Observations Here
Methanole.g., InsolubleRecord Value HereRecord Observations Here
Add other solvents
Application: Selecting a Recrystallization Solvent

The generated solubility data is critical for purification via recrystallization. An ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at a low temperature.[10][13]

  • Ideal Candidates: From the data in Table 2, identify solvents where the compound was classified as "Sparingly Soluble." These often provide the necessary solubility differential with temperature.[9][10]

  • Solvent Pairs: If no single solvent is ideal, a two-solvent system can be used. This typically involves a "soluble" solvent in which the compound dissolves readily, and a "miscible anti-solvent" in which the compound is insoluble. The anti-solvent is added to the hot, saturated solution until turbidity appears, inducing crystallization upon cooling.[13]

Conclusion

This guide provides a robust and scientifically grounded methodology for determining the solubility of this compound in a range of organic solvents. By following the detailed protocols for qualitative and quantitative analysis, researchers can generate the critical data needed to inform decisions in synthesis, purification, and formulation. Adherence to the stringent safety precautions outlined is essential when working with this class of organometallic compounds. The resulting solubility profile will serve as a valuable resource for any scientist or drug development professional utilizing this versatile chemical building block.

References

  • Al-Ghamdi, A. Y. (2014). Toxicity and speciation analysis of organotin compounds. Arabian Journal of Chemistry.
  • Ventos. (2021). 2-METHOXY-3(5/6)-METHYLPYRAZINE SAFETY DATA SHEET. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Recrystallization. Retrieved from [Link]

  • RJPBCS. (2016). Chemistry and Applications of Organotin(IV) Complexes. Retrieved from [Link]

  • University of Malaya Students' Repository. (n.d.). Chapter 1 Organotin Chemistry. Retrieved from [Link]

  • ResearchGate. (2005). Determination of organotin compounds in water by headspace solid phase microextraction with gas chromatography-mass spectrometry. Retrieved from [Link]

  • Al-Nahrain Journal of Science. (2021). Chemistry of Some Organotin Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Retrieved from [Link]

  • Google Patents. (n.d.). US3328402A - Pyrazine derivatives.
  • AdooQ BioScience. (n.d.). 2-Methoxy-6-(tri-n-butylstannyl)pyrazine. Retrieved from [Link]

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Methodological & Application

Stille Coupling with 2-Methoxy-6-(tributylstannyl)pyrazine: A Detailed Protocol for the Synthesis of 2,6-Disubstituted Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrazines and the Stille Coupling

Pyrazine derivatives are privileged scaffolds in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding interactions make them valuable components in the design of molecules targeting a wide range of biological targets.[3] The synthesis of 2,6-disubstituted pyrazines, in particular, allows for the exploration of diverse chemical space, enabling the fine-tuning of a compound's pharmacological profile.

The Stille cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, especially between sp²-hybridized centers.[4] Its enduring relevance in complex molecule synthesis is a testament to the stability of the organostannane reagents to air and moisture, and the reaction's broad functional group tolerance under generally mild conditions.[5][6] This application note provides a detailed protocol for the Stille coupling of 2-Methoxy-6-(tributylstannyl)pyrazine with aryl halides, a key transformation for accessing novel 2-aryl-6-methoxypyrazine compounds with significant potential in drug development programs.

The Mechanism of the Stille Coupling: A Palladium-Catalyzed Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The organostannane reagent, in this case, this compound, exchanges its pyrazinyl group with the halide on the palladium center. This is often the rate-determining step of the reaction.

  • Reductive Elimination: The two organic groups (aryl and pyrazinyl) on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Stille_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Pyrazinyl-SnBu3 This compound Pyrazinyl-SnBu3->Transmetalation Ar-Pd(II)L2-Pyrazinyl Ar-Pd(II)L2-Pyrazinyl Transmetalation->Ar-Pd(II)L2-Pyrazinyl X-SnBu3 Tributyltin Halide Transmetalation->X-SnBu3 Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Pyrazinyl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Pyrazinyl 2-Aryl-6-methoxypyrazine Reductive_Elimination->Ar-Pyrazinyl

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the Stille coupling of this compound with a representative aryl bromide. The reaction conditions may require optimization for different aryl halides.

Materials and Reagents
  • This compound (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Tri(2-furyl)phosphine (TFP) or Triphenylarsine (AsPh₃) (0.08 eq)

  • Anhydrous, degassed 1,4-dioxane or DMF

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Ethyl acetate, Hexane, Saturated aqueous potassium fluoride (KF) solution, Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Magnetic stirrer with heating plate

  • Inert atmosphere manifold (Schlenk line) or glovebox

  • Rotary evaporator

  • Flash chromatography system

Reaction Procedure
  • Inert Atmosphere Setup: To a flame-dried Schlenk flask under a positive pressure of nitrogen or argon, add Pd₂(dba)₃ (0.02 eq) and the phosphine or arsine ligand (0.08 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or DMF) to the flask to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent. Stir the mixture at room temperature for 10-15 minutes until the catalyst and ligand are fully dissolved and the solution is homogeneous.

  • Reagent Addition: To the catalyst solution, add the aryl bromide (1.1 eq) followed by this compound (1.0 eq).

  • Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Work-up and Purification

A critical aspect of the Stille coupling is the efficient removal of toxic organotin byproducts.

  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Aqueous Wash with KF: Transfer the diluted reaction mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) for at least one hour with vigorous stirring. This will precipitate the tributyltin bromide as insoluble tributyltin fluoride.

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove the precipitated tin fluoride.

  • Separation and Further Washes: Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-6-methoxypyrazine.

Optimization of Reaction Parameters

The success of a Stille coupling reaction often depends on the careful selection of several key parameters. The following table summarizes some common variables and their potential impact on the reaction outcome.

ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(0) sources are often preferred. Pd(II) precatalysts can also be used as they are reduced in situ to the active Pd(0) species.
Ligand PPh₃, AsPh₃, P(t-Bu)₃, Tri(2-furyl)phosphine (TFP), XPhosElectron-rich and bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[5] AsPh₃ can sometimes give good results as a ligand.
Solvent Toluene, Dioxane, DMF, THFThe choice of solvent can influence reaction rates and solubility of reagents. Aprotic, non-polar to polar solvents are commonly used.
Additives Cu(I) salts (e.g., CuI), LiCl, CsFCu(I) salts can act as ligand scavengers and accelerate the transmetalation step. LiCl can also promote transmetalation. CsF can activate the organotin reagent.[5]
Temperature Room temperature to 120 °CHigher temperatures are often required for less reactive aryl halides (e.g., chlorides).[5]

Applications in Drug Discovery: A Workflow

The 2-aryl-6-methoxypyrazine products synthesized via this Stille coupling protocol can serve as versatile intermediates in drug discovery programs. The methoxy group can be a handle for further functionalization, such as demethylation to the corresponding pyrazinone, or it can be a key pharmacophoric feature in its own right.

Drug_Discovery_Workflow cluster_0 Synthesis cluster_1 Screening & Optimization Stannylpyrazine This compound Stille_Coupling Stille Coupling Stannylpyrazine->Stille_Coupling Aryl_Halide Aryl Halide Library Aryl_Halide->Stille_Coupling Product_Library 2-Aryl-6-methoxypyrazine Library Stille_Coupling->Product_Library Biological_Screening High-Throughput Screening Product_Library->Biological_Screening Hit_Compound Hit Compound Biological_Screening->Hit_Compound SAR_Studies Structure-Activity Relationship (SAR) Hit_Compound->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound

Caption: A representative drug discovery workflow.

Conclusion

The Stille coupling of this compound offers a reliable and efficient route to a diverse range of 2-aryl-6-methoxypyrazine derivatives. The protocol outlined in this application note, along with the discussion of key reaction parameters, provides a solid foundation for researchers and drug development professionals to successfully implement this important transformation. The careful management of organotin byproducts is paramount, and the described work-up procedure is a critical step in obtaining pure compounds suitable for biological evaluation. The strategic application of this methodology will undoubtedly continue to fuel the discovery of novel pyrazine-based therapeutic agents.

References

  • Wikipedia. Stille reaction. [Link]

  • Organic & Biomolecular Chemistry. Transition metal-catalyzed functionalization of pyrazines. [Link]

  • Organic Syntheses. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • Myers, A. The Stille Reaction. Chem 115. [Link]

  • PMC. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • ACS Publications. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. [Link]

  • Organic & Biomolecular Chemistry. Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(iii)-selective extractants. [Link]

  • Chem-Station. Migita-Kosugi-Stille Cross Coupling Reaction. [Link]

  • ResearchGate. ChemInform Abstract: Novel 2′-Deoxy Pyrazine C-Nucleosides Synthesized via Palladium-Catalyzed Cross-Couplings. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • University of Windsor. The Mechanisms of the Stille Reaction. [Link]

  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

  • Chemical Communications. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. [Link]

  • Preprints.org. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. [Link]

  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

Sources

palladium-catalyzed cross-coupling of 2-Methoxy-6-(tributylstannyl)pyrazine with aryl halides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 2-Aryl-6-methoxypyrazines via Stille Cross-Coupling

Introduction: The Strategic Value of 2,6-Disubstituted Pyrazines

Pyrazine heterocycles are privileged scaffolds in medicinal chemistry and materials science, renowned for their unique electronic properties and ability to participate in hydrogen bonding.[1] Specifically, the 2-aryl-6-methoxypyrazine motif is a key structural component in a variety of biologically active molecules, including kinase inhibitors and compounds targeting the central nervous system.[2] The development of robust and versatile synthetic routes to access these compounds is therefore of significant interest to researchers in drug discovery and process development.[3]

The palladium-catalyzed Stille cross-coupling reaction represents a powerful and reliable method for constructing carbon-carbon bonds.[4][5] It is particularly valued for its tolerance of a wide array of functional groups, the stability of the organostannane reagents to air and moisture, and its often mild reaction conditions.[6][7] This application note provides a detailed technical guide for the Stille cross-coupling of 2-Methoxy-6-(tributylstannyl)pyrazine with various aryl halides, a key transformation for accessing the valuable 2-aryl-6-methoxypyrazine core. We will explore the reaction mechanism, provide a detailed experimental protocol, discuss optimization strategies, and address common troubleshooting and safety considerations.

Part 1: The Catalytic Engine - Understanding the Stille Mechanism

The Stille reaction proceeds through a catalytic cycle involving a palladium complex.[8] A fundamental understanding of this cycle is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically a 14-electron species, which reacts with the aryl halide (Ar-X).[8] The palladium atom inserts itself into the carbon-halogen bond, resulting in a square planar Pd(II) intermediate. This step formally oxidizes the palladium from the 0 to the +2 state. The reactivity of the halide is critical, with the reaction rate typically following the trend: I > Br > OTf >> Cl.[8]

  • Transmetalation : This is often the rate-determining step of the cycle.[4] The organostannane reagent, in this case, this compound, exchanges its pyrazinyl group for the halide on the Pd(II) complex. This forms a new Pd(II) intermediate where both organic partners (the aryl group and the pyrazinyl group) are bound to the palladium center. The presence of additives like copper(I) salts or fluoride ions can sometimes accelerate this step.[9]

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple to form a new carbon-carbon bond, yielding the desired 2-aryl-6-methoxypyrazine product.[6] This step reduces the palladium from +2 back to its 0 oxidation state, thereby regenerating the active catalyst which can then re-enter the catalytic cycle.[7] For this to occur, the organic groups must be in a cis orientation on the palladium complex.[8]

Stille_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex1 cis-[Ar-Pd(II)L₂(X)] ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 cis-[Ar-Pd(II)L₂(Pyrazinyl)] transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0  Regeneration aryl_halide Ar-X aryl_halide->ox_add stannane Pyrazinyl-SnBu₃ stannane->transmetal product Ar-Pyrazinyl product->red_elim byproduct X-SnBu₃ byproduct->transmetal

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Part 2: Experimental Protocol

This section provides a representative protocol for the Stille coupling. Note that optimization of catalyst, ligand, solvent, and temperature may be necessary for specific aryl halide substrates.

Materials and Equipment
  • Reagents : this compound (CAS 1105511-66-7)[10], Aryl halide (Ar-I or Ar-Br recommended), Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), Ligand (if required, e.g., PPh₃, AsPh₃), Anhydrous solvent (e.g., DMF, Toluene, Dioxane), Degassing equipment (Nitrogen or Argon line).

  • Equipment : Schlenk flask or reaction vial with a screw cap and septum, magnetic stirrer and stir bar, heating mantle or oil bath, inert atmosphere setup (Schlenk line), TLC plates, column chromatography setup (silica gel), standard laboratory glassware.

Step-by-Step Methodology

Experimental_Workflow start Start setup 1. Inert Atmosphere Setup (Flame-dry flask, purge with N₂/Ar) start->setup reagents 2. Add Solid Reagents (Aryl Halide, Catalyst) setup->reagents solvent 3. Add Anhydrous Solvent reagents->solvent degas 4. Degas Mixture (e.g., 3x Freeze-Pump-Thaw cycles) solvent->degas stannane 5. Add Stannane Reagent (via syringe) degas->stannane reaction 6. Heat Reaction (Monitor by TLC/LC-MS) stannane->reaction workup 7. Aqueous Work-up (Quench, Extract) reaction->workup purify 8. Purification (Column Chromatography) workup->purify end End purify->end

Caption: A generalized workflow for the Stille coupling experiment.
  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a magnetic stir bar.

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., Toluene, ~0.2 M concentration relative to the aryl halide) via cannula or syringe.

  • Reagent Addition : Add the this compound (1.1 equiv) to the mixture via syringe.

  • Reaction Conditions : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.[9]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • To remove the toxic tributyltin byproducts, stir the organic solution with an aqueous solution of potassium fluoride (KF) for 1-2 hours. This precipitates the tin as insoluble tributyltin fluoride.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-6-methoxypyrazine.

Part 3: Reaction Optimization and Scope

The success of the Stille coupling is highly dependent on the chosen reaction parameters. The following table provides a starting point for optimization based on the nature of the aryl halide.

Aryl Halide (Ar-X)Catalyst (mol%)LigandSolventTemperature (°C)Typical Time (h)Notes
Electron-poor Ar-I Pd(PPh₃)₄ (2-5%)NoneToluene80-902-6Generally fast and high-yielding.
Electron-rich Ar-I Pd₂(dba)₃ (2%)P(t-Bu)₃ (4%)Dioxane100-1106-12Requires more forcing conditions and electron-rich ligands to promote oxidative addition.[11]
Electron-poor Ar-Br Pd(PPh₃)₄ (5%)NoneDMF1008-16Slower than corresponding iodides.[8]
Electron-rich Ar-Br Pd₂(dba)₃ (2-4%)Buchwald LigandToluene100-11012-24Often challenging; requires specialized, sterically hindered ligands.[12]
Heteroaryl Halide Pd(PPh₃)₄ (5%)AsPh₃DMF, CuI90-1004-12Catalyst inhibition by the heteroatom can be an issue; additives like CuI can be beneficial.[9][13]

Part 4: Troubleshooting and Safety

Troubleshooting Guide
  • Low or No Conversion :

    • Inactive Catalyst : Ensure the palladium catalyst is active. Using a freshly opened bottle or a pre-catalyst system can help.

    • Oxygen Contamination : Rigorously exclude oxygen, as it can deactivate the Pd(0) catalyst. Ensure solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.

    • Poor Halide Reactivity : If using an aryl bromide or chloride, consider switching to a more active catalyst/ligand system or converting the halide to the corresponding iodide.[8]

  • Formation of Homocoupled Byproducts :

    • Pyrazine Homocoupling : This can occur if the transmetalation is slow.[14] Adding the stannane reagent slowly to the reaction mixture containing the catalyst and aryl halide can sometimes suppress this side reaction.

  • Difficulty Removing Tin Byproducts :

    • Incomplete Precipitation : Ensure a sufficient excess of KF solution is used and allow adequate stirring time during the work-up.

    • Alternative Methods : If KF fails, washing with DBU/water or purification on silica gel treated with a small amount of triethylamine may help.

Critical Safety Precautions
  • Organotin Toxicity : Tributyltin compounds are highly toxic, particularly to the nervous and immune systems.[6] They can be absorbed through the skin. ALWAYS handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.

  • Waste Disposal : All organotin-contaminated waste (glassware, silica gel, Celite, aqueous and organic waste) must be segregated and disposed of as hazardous waste according to institutional guidelines.

  • Palladium Catalysts : While less acutely toxic, palladium catalysts are heavy metals and should be handled with care. Avoid inhalation of fine powders.

References

  • Stille reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Stille Coupling. (n.d.). NROChemistry. Retrieved January 17, 2026, from [Link]

  • Stille Coupling. (n.d.). OpenOChem Learn. Retrieved January 17, 2026, from [Link]

  • Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

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  • Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. (2007). Current Protocols in Nucleic Acid Chemistry. DOI: 10.1002/0471142700.nc0116s28. Available from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1112. DOI: 10.3390/molecules27041112. Available from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 1(3), 340-343. DOI: 10.1039/C0SC00211K. Available from [Link]

  • CAS 1105511-66-7 | this compound. (n.d.). Rlavie. Retrieved January 17, 2026, from [Link]

  • O'Brien, C. J., & Taylor, R. J. K. (2012). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 8, 165-191. DOI: 10.3762/bjoc.8.18. Available from [Link]

  • Ghodsi, R., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences, 21(1), 46-54. DOI: 10.22038/ijbms.2017.9238. Available from [Link]

  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 213, 113175. DOI: 10.1016/j.ejmech.2021.113175. Available from [Link]

  • La-Venia, A., et al. (2022). 3-Alkyl-2-Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Chemistry & Biodiversity, 19(11), e202200676. DOI: 10.1002/cbdv.202200676. Available from [Link]

  • Sykes, M. L., et al. (2012). 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors. ACS Medicinal Chemistry Letters, 3(5), 362-366. DOI: 10.1021/ml300010m. Available from [Link]

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synthesis of biaryl pyrazines via Stille reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Biaryl Pyrazines via Palladium-Catalyzed Stille Cross-Coupling

Abstract

Biaryl pyrazines represent a critical structural motif in medicinal chemistry and materials science, prized for their unique electronic properties and their presence in numerous bioactive compounds. The palladium-catalyzed Stille cross-coupling reaction offers a robust and versatile method for the synthesis of these valuable scaffolds. This guide provides an in-depth exploration of the Stille reaction for constructing biaryl pyrazines, detailing the underlying mechanism, offering field-proven experimental protocols, and presenting a comprehensive troubleshooting guide. Designed for researchers and drug development professionals, this document explains the causality behind experimental choices, ensuring a deeper understanding and more effective application of this powerful synthetic tool.

The Stille Reaction: A Mechanistic Overview

The Stille reaction, a cornerstone of modern organic synthesis, forges a carbon-carbon bond between an organostannane (organotin) reagent and an organic electrophile, such as a halide or pseudohalide (e.g., triflate).[1] Its enduring utility stems from the high stability of organostannane reagents to air and moisture and its remarkable tolerance for a wide array of functional groups, making it ideal for complex molecule synthesis.[2][3]

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the halopyrazine. This step forms a square planar Pd(II) intermediate.[4][5] The reactivity of the halide is crucial, with the rate of oxidative addition typically following the trend I > Br > OTf >> Cl.[1]

  • Transmetalation: The aryl group from the organostannane is transferred to the Pd(II) complex, displacing the halide. This is often the rate-determining step.[1] The exact mechanism of transmetalation can vary depending on the substrates, ligands, and solvents used.[5] Additives, such as copper(I) salts, can significantly accelerate this step.[6]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the biaryl pyrazine product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][4]

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) PdII_oxidative Ar¹-Pd(II)L₂-X (cis-complex) Pd0->PdII_oxidative Oxidative Addition PdII_trans Ar¹-Pd(II)L₂-Ar² PdII_oxidative->PdII_trans Transmetalation PdII_trans->Pd0 Reductive Elimination Product Ar¹-Ar² (Biaryl Pyrazine) PdII_trans->Product Byproduct X-SnR₃ PdII_trans->Byproduct           Halopyrazine Ar¹-X (Halopyrazine) Halopyrazine->PdII_oxidative Organostannane Ar²-SnR₃ (Arylstannane) Organostannane->PdII_trans

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Key Parameters and Reagent Selection

The success of a Stille coupling hinges on the judicious selection of several key components.

ComponentSelection & Rationale
Palladium Catalyst Common precatalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Pd(PPh₃)₄ can often be used directly as it is a stable Pd(0) source. Pd(II) sources like Pd(OAc)₂ require in situ reduction, which can sometimes be achieved by the phosphine ligand or the organostannane itself.[7]
Ligands Triphenylphosphine (PPh₃) is a standard choice. For less reactive electrophiles (e.g., aryl chlorides), more electron-rich and bulky biarylphosphine ligands, such as XPhos, can dramatically improve reaction efficiency by promoting oxidative addition.[8][9] Triphenylarsine (AsPh₃) can also be effective and may suppress stannane homocoupling.[2]
Pyrazine Electrophile Halopyrazines (Cl, Br, I) or pyrazine sulfonates (OTf, OMs) can be used.[1][8] Iodopyrazines are the most reactive, followed by bromopyrazines and triflates. Chloropyrazines are the least reactive and often require specialized, highly active catalyst systems.[6]
Organostannane Tributylstannyl and trimethylstannyl reagents are most common. The "non-transferable" alkyl groups on tin are crucial; typically, groups incapable of β-hydride elimination are used (e.g., methyl, butyl).[1] Organostannanes are stable but highly toxic, requiring careful handling and disposal.
Solvent Anhydrous, degassed polar aperiodic solvents are preferred. Toluene, dioxane, THF, and DMF are common choices. The choice of solvent can influence reaction rates and catalyst stability.
Additives Copper(I) Iodide (CuI): Often used as a co-catalyst, CuI is believed to facilitate the transmetalation step, especially with less reactive stannanes.[6] Fluoride Source (e.g., CsF): Can be used to activate the organostannane by forming a hypervalent tin species, enhancing its nucleophilicity.[8]

Experimental Protocols

Safety Precaution: Organotin compounds are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). All waste containing tin must be disposed of according to institutional safety guidelines.

Protocol 1: General Procedure for Stille Coupling of a Halopyrazine

This protocol provides a robust starting point for the synthesis of various biaryl pyrazines. Optimization of temperature, catalyst, and ligand may be necessary for specific substrates.

1. Materials and Setup:

  • Halopyrazine (1.0 eq)

  • Arylstannane (1.1–1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or reaction vial with a magnetic stir bar, equipped with a reflux condenser and nitrogen/argon inlet.

2. Reaction Assembly:

  • To the oven-dried Schlenk flask, add the halopyrazine and the palladium catalyst under an inert atmosphere (N₂ or Ar).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture for 5-10 minutes.

  • Add the arylstannane reagent via syringe. Insight: In some cases, pre-mixing the electrophile and catalyst before adding the stannane can suppress the unwanted homocoupling of the stannane reagent.[7]

3. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C).

  • Monitor the reaction progress using TLC or GC-MS until the starting halopyrazine is consumed (typically 4–24 hours).

4. Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Tin Removal: Wash the organic layer with an aqueous solution of potassium fluoride (KF). This causes the tin byproducts to precipitate as insoluble fluorides, which can be removed by filtration through a pad of Celite®.[8] Alternatively, treatment with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be effective.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl pyrazine.

Protocol 2: Specific Example - Synthesis of 2-phenyl-5-chloropyrazine

This protocol adapts a typical Stille coupling for a heteroaromatic system.

1. Materials:

  • 2,5-Dichloropyrazine (149 mg, 1.0 mmol, 1.0 eq)

  • Tributyl(phenyl)stannane (404 mg, 1.1 mmol, 1.1 eq)

  • Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%)

  • Anhydrous Toluene (10 mL)

2. Procedure:

  • In an oven-dried Schlenk flask under argon, combine 2,5-dichloropyrazine and Pd(PPh₃)₄.

  • Add 10 mL of anhydrous, degassed toluene and stir for 10 minutes.

  • Add tributyl(phenyl)stannane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the formation of the mono-substituted product by GC-MS.

  • After cooling, dilute with 20 mL of ethyl acetate and stir vigorously with 20 mL of 1M aqueous KF for 1 hour.

  • Filter the mixture through Celite®, washing the pad with ethyl acetate.

  • Separate the layers of the filtrate. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield 2-phenyl-5-chloropyrazine.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized). 2. Reaction temperature too low. 3. Poor quality stannane reagent. 4. Insufficiently reactive electrophile (e.g., chloropyrazine).1. Use fresh catalyst or a different precatalyst. Ensure rigorous inert atmosphere techniques. 2. Increase reaction temperature incrementally. 3. Purify the stannane by distillation or chromatography if necessary. 4. Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky biarylphosphine ligand like XPhos).[8][9]
Stannane Homocoupling The organostannane reagent couples with itself (R²-Sn + R²-Sn → R²-R²). This can be a significant side reaction.[1][7]1. Change the order of addition: add the stannane last to a pre-mixed solution of the electrophile and catalyst.[7] 2. Use a different ligand, such as triphenylarsine (AsPh₃). 3. Lower the reaction temperature if conversion of the desired product is still efficient.
Difficulty Removing Tin Byproducts Tributyltin halides (Bu₃SnX) are often oily, non-polar, and co-elute with the desired product during chromatography.1. Perform a KF/Celite® filtration as described in the workup. Repeat if necessary. 2. Stir the crude organic mixture with DBU. 3. Use an alternative purification method, such as recrystallization or preparative HPLC.
Dehalogenation of Pyrazine The starting halopyrazine is converted to pyrazine without coupling.This can occur if a source of hydride is present. Ensure solvents are anhydrous and consider the stability of the stannane reagent.

Scope and Strategic Considerations

The Stille reaction's primary advantage is its exceptional functional group tolerance, accommodating esters, amides, ketones, and amines, which might not survive the harsher conditions of organolithium or Grignard-based couplings.[3] This makes it a powerful tool for late-stage functionalization in drug discovery programs.[2]

However, the major drawback is the toxicity and stoichiometric generation of organotin byproducts.[1] This has led to the development of protocols that are catalytic in tin, though these are not yet universally applicable.[10] For many applications, particularly in early-stage research, the reliability of the Stille reaction outweighs the concerns over tin waste. In process chemistry and large-scale synthesis, alternative methods like the Suzuki-Miyaura coupling, which uses generally less toxic boronic acids, are often preferred.[11][12]

References

  • Nikishkin, N. I., & Langer, P. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3333–3351. [Link]

  • Ghanem, A. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central. [Link]

  • Anonymous. (2025). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. ResearchGate. [Link]

  • Espinet, P., & Echavarren, A. M. (2016). The Stille Reaction, 38 Years Later. ACS Catalysis, 6(3), 1888–1900. [Link]

  • Naber, J. R., Fors, B. P., Wu, X., Gunn, J., & Buchwald, S. L. (2013). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. PMC. [Link]

  • Chatani, N., et al. (2016). Stille coupling via C–N bond cleavage. PMC. [Link]

  • Wikipedia contributors. (n.d.). Stille reaction. Wikipedia. [Link]

  • Anonymous. (2023). Stille Coupling. Chemistry LibreTexts. [Link]

  • Heimgreiter, M. E., & Senge, M. O. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC. [Link]

  • Williams, R. M. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197. [Link]

  • Anonymous. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. [Link]

  • Casares, J. A., Espinet, P., & Echavarren, A. M. (n.d.). The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • Naber, J. R., et al. (n.d.). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. SciSpace. [Link]

  • Anonymous. (2025). Optimization of reaction conditions for (hetero)aromatic C-H/C-H coupling with indole substrates. ResearchGate. [Link]

  • Gallagher, W. P., & Maleczka, R. E. (n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]

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Application Notes & Protocols: 2-Methoxy-6-(tributylstannyl)pyrazine in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazine Moiety

Pyrazine rings are prevalent structural motifs in a vast array of biologically active natural products and pharmaceuticals, exhibiting activities including anticancer, anti-inflammatory, and antibacterial properties.[1] The synthesis of complex molecules containing this heterocycle often requires robust and regioselective methods for its installation. 2-Methoxy-6-(tributylstannyl)pyrazine (CAS 1105511-66-7) has emerged as a highly valuable and versatile building block for this purpose.[][3][4] It serves as a stable, easy-to-handle organostannane reagent, primarily utilized in palladium-catalyzed Stille cross-coupling reactions to forge critical carbon-carbon bonds.[5][6]

The methoxy substituent on the pyrazine ring not only influences the electronic properties of the heterocycle but also provides a synthetic handle for further functionalization, making this reagent particularly strategic in multi-step total synthesis campaigns. This guide provides an in-depth exploration of its application, focusing on the underlying mechanistic principles and offering detailed protocols for its effective use in a research and development setting.

The Core Reaction: The Stille Cross-Coupling

The primary utility of this compound lies in its function as the organostannane partner in the Stille cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its remarkable functional group tolerance and its effectiveness in coupling sp²-hybridized carbon centers.[6][7]

The Catalytic Cycle: A Mechanistic Overview

The reaction is driven by a palladium catalyst and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or pseudohalide) bond of the coupling partner (R¹-X), forming a Pd(II) intermediate. This step is often favored by electron-rich ligands on the palladium and electron-deficient electrophiles.[9][10]

  • Transmetalation : The organostannane, this compound, then transfers its pyrazinyl group to the Pd(II) complex. The tributyltin moiety departs as a halide or pseudohalide salt. This step is frequently the rate-determining step of the cycle.[5] The presence of additives like copper(I) salts can sometimes accelerate this process.[11]

  • Reductive Elimination : The two organic groups (R¹ and the methoxypyrazinyl moiety) coupled on the palladium center are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]

Stille_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition R¹-X trans_complex R¹-Pd(II)L₂-R² oa_complex->trans_complex Transmetalation R²-SnBu₃ X-SnBu₃ trans_complex:s->pd0:s product R¹-R² (Coupled Product) trans_complex->product Reductive Elimination center_point Experimental_Workflow start Start setup 1. Reaction Setup (Flame-dry flask, inert atmosphere) start->setup reagents 2. Add Reagents (Aryl halide, stannane, solvent) setup->reagents catalyst 3. Add Catalyst System (Pd source, ligand) reagents->catalyst reaction 4. Heat Reaction (Monitor by TLC/LC-MS) catalyst->reaction workup 5. Aqueous Workup (Quench, KF wash, extract) reaction->workup purify 6. Purification (Silica gel chromatography) workup->purify end End (Characterize product) purify->end

Caption: A typical experimental workflow for a Stille coupling reaction.

Step-by-Step Protocol: Coupling with an Aryl Bromide

This protocol describes a representative coupling between an aryl bromide and this compound.

Materials & Reagents:

  • Aryl Bromide (1.0 eq)

  • This compound (1.1 - 1.3 eq) []* Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) [10]* Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Saturated aqueous potassium fluoride (KF) solution

  • Reaction flask (e.g., Schlenk tube), stir bar, condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for extraction and chromatography

Procedure:

  • Preparation: Flame-dry the reaction flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Ar or N₂).

  • Reagent Addition: To the cooled flask, add the aryl bromide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and dissolve them in the anhydrous, degassed solvent (to make a ~0.1 M solution).

  • Stannane Addition: Add this compound (1.2 eq) to the mixture via syringe.

    • Causality Note: Using a slight excess of the organostannane helps to drive the reaction to completion, compensating for any potential side reactions like homocoupling. [12]4. Reaction: Equip the flask with a condenser, ensure the inert atmosphere is maintained, and heat the reaction mixture to 80-110 °C. The optimal temperature is substrate-dependent and should be determined empirically.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup - Tin Removal:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel and wash vigorously with a saturated aqueous solution of potassium fluoride (KF) for 30 minutes. This is a critical step.

    • Causality Note: Fluoride ions have a high affinity for tin and will react with the tributyltin bromide byproduct to form insoluble tributyltin fluoride, which can often be removed by filtration through a pad of Celite®. [8]Repeat the KF wash if necessary.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure coupled product.

Data Summary: Representative Reaction Conditions

The optimal conditions for Stille coupling can vary based on the specific substrates. The table below summarizes typical parameters.

Electrophile (R-X) Catalyst (mol%) Ligand (mol%) Solvent Temp (°C) Yield (%) Reference
4-BromoanisolePd₂(dba)₃ (2%)P(t-Bu)₃ (8%)Toluene10085-95Generic Conditions
2-IodopyridinePd(PPh₃)₄ (5%)-Dioxane9070-85[13]
6-Bromoindole (N-protected)PdCl₂(PPh₃)₂ (5%)AsPh₃ (10%)DMF11065-80[11]
Vinyl TriflatePd(PPh₃)₄ (4%)-THF6580-90[6]

Note: Yields are representative and highly dependent on the specific substrate and reaction scale.

Conclusion and Outlook

This compound is a powerful and reliable reagent for the synthesis of complex, nitrogen-containing heterocycles. Its utility in Stille cross-coupling reactions provides a direct and modular route for installing the 2-methoxypyrazine unit, a key fragment in numerous bioactive natural products. While the toxicity of organotin reagents necessitates careful handling, the reaction's broad functional group tolerance and predictable reactivity make it an indispensable tool for researchers in synthetic chemistry and drug discovery. Future developments will likely focus on catalytic systems that can perform these couplings under even milder conditions and reduce catalyst loadings, further enhancing the efficiency and sustainability of these synthetic transformations.

References

  • The Stille Reaction - Chem 115 Myers. (Available at: [Link])

  • Mandal, D., Yamaguchi, A. D., Yamaguchi, J., & Itami, K. (2011). Synthesis of dragmacidin D via direct C-H couplings. Journal of the American Chemical Society, 133(49), 19660–19663. (Available at: [Link])

  • Total Synthesis of Dragmacidins G and H. - Semantic Scholar. (Available at: [Link])

  • Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed. (2023). Chemical Biodiversity. (Available at: [Link])

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - Semantic Scholar. (2022). Molecules. (Available at: [Link])

  • Synthesis of Dragmacidin D via Direct C-H Couplings | Request PDF - ResearchGate. (Available at: [Link])

  • Garg, N. K., & Stoltz, B. M. (2005). The formal total synthesis of dragmacidin B, trans-dragmacidin C, and cis- and trans-dihydrohamacanthins A. Tetrahedron Letters, 46(14), 2423–2426. (Available at: [Link])

  • Stille Coupling | NROChemistry. (Available at: [Link])

  • Stille Coupling - Chemistry LibreTexts. (2023). (Available at: [Link])

  • Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. (2021). Molecules. (Available at: [Link])

  • Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - ResearchGate. (2024). (Available at: [Link])

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. (Available at: [Link])

  • Williams, J. M., et al. (2011). 4-Methoxy-4'-Nitrobiphenyl. Organic Syntheses, 88, 197. (Available at: [Link])

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  • CAS 1105511-66-7 | this compound - Rlavie. (Available at: [Link])

  • Stille reaction - Wikipedia. (Available at: [Link])

  • Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives - Loughborough University Research Repository. (2021). (Available at: [Link])

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - MDPI. (2023). Molecules. (Available at: [Link])

  • Recent Progress on the Synthesis of Bipyridine Derivatives - ResearchGate. (2024). (Available at: [Link])

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Application Note: Mastering the Stille Coupling Under Inert Atmosphere

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of the Stille Coupling

The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation between an organostannane and an organic electrophile, stands as a cornerstone of modern organic synthesis.[1] Its remarkable functional group tolerance and the stability of organotin reagents have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1][2] While organostannanes themselves are often stable to air and moisture, the palladium catalyst, particularly in its active Pd(0) state, is susceptible to oxidation, which can lead to catalyst deactivation and undesirable side reactions like homocoupling.[3][4] Therefore, the meticulous execution of the Stille coupling under a rigorously maintained inert atmosphere is paramount to achieving high yields, reproducibility, and reliable results.

This guide provides a detailed, experience-driven protocol for setting up a Stille coupling reaction, focusing on the principles and techniques required for maintaining an oxygen-free environment. We will delve into the causality behind each experimental choice, ensuring a self-validating system for robust and successful outcomes.

The "Why": Understanding the Necessity of an Inert Atmosphere

The catalytic cycle of the Stille coupling hinges on the Pd(0) species.[5][6] Oxygen present in the reaction flask can oxidize the active Pd(0) catalyst to Pd(II), effectively removing it from the catalytic cycle and hindering the reaction. This leads to lower yields and the formation of homocoupled byproducts, which arise from the oxidative coupling of the organostannane reagents.[4] By displacing oxygen with an inert gas, typically argon or high-purity nitrogen, we protect the integrity of the catalyst and ensure the desired cross-coupling pathway predominates.[7][8]

Core Components of the Inert Atmosphere Setup

A successful inert atmosphere setup relies on three key pillars: properly prepared glassware, oxygen-free solvents, and the correct techniques for reagent handling.

Glassware Preparation: The First Line of Defense

All glassware must be scrupulously dried to remove adsorbed moisture, which can interfere with the reaction. The standard and most effective method is flame-drying or oven-drying.[9][10]

  • Oven-Drying: Place all glassware (reaction flask, condenser, etc.) in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[9][10]

  • Assembly and Cooling: Assemble the hot glassware quickly while flushing with a stream of inert gas (argon or nitrogen).[9][10] This prevents atmospheric moisture from re-adsorbing onto the surfaces as the glass cools. A thin layer of grease should be applied to all ground-glass joints to ensure an airtight seal.[7]

Solvent Degassing: Removing Dissolved Oxygen

Solvents, even those of high purity, are saturated with dissolved atmospheric gases, including oxygen.[4] It is crucial to degas the solvent immediately before use. Several methods exist, with varying levels of efficiency.[11]

Degassing Method Procedure Efficiency Best For
Freeze-Pump-Thaw The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, and the solvent is then thawed. This cycle is repeated at least three times.[12][13]Most EffectiveSensitive organometallic reactions requiring the most stringent oxygen removal.[12]
Inert Gas Bubbling (Sparging) A stream of inert gas (argon or nitrogen) is bubbled through the solvent for an extended period (e.g., 30-60 minutes) to displace dissolved oxygen.[11][13][14]Moderately EffectiveLarger volumes of solvent where freeze-pump-thaw is impractical. Less effective than freeze-pump-thaw.[13]
Sonication Under Vacuum The solvent is placed in a flask under vacuum and sonicated. The ultrasonic waves facilitate the removal of dissolved gases. This is typically repeated 3-5 times, backfilling with inert gas after each cycle.[4]Moderately EffectiveA rapid method for degassing solvents.[4]
Reagent Handling: Maintaining the Inert Environment

All reagents must be added to the reaction flask without introducing air. This is achieved using Schlenk line techniques or a glovebox.[7][8]

  • Solid Reagents: Solids like the palladium catalyst, ligands, and any additives (e.g., CuI, LiCl) should be weighed quickly and added to the reaction flask, which is then immediately subjected to several vacuum/inert gas backfill cycles.[15][16]

  • Liquid Reagents: Degassed solvents and liquid reagents are transferred using dry, gas-tight syringes or cannulas.[9][17] Ensure syringes are flushed with inert gas before drawing up the liquid.[9][17]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for setting up a Stille coupling reaction under an inert atmosphere.

Stille_Setup_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Reaction Setup cluster_reaction Phase 3: Reaction Execution A Dry Glassware (Oven/Flame-Dry) B Assemble Hot Glassware Under Inert Gas Flow A->B D Add Solids to Flask (Catalyst, Ligand, Electrophile) B->D C Degas Solvent (e.g., Freeze-Pump-Thaw) F Add Degassed Solvent (via Syringe) C->F E Evacuate & Backfill Flask (3x) (Establish Inert Atmosphere) D->E E->F G Add Organostannane (via Syringe) F->G H Heat to Reaction Temp (Under Positive Inert Gas Pressure) G->H I Monitor Reaction (TLC, GC, LC-MS) H->I

Caption: Workflow for Stille coupling inert atmosphere setup.

Detailed Step-by-Step Protocol

This protocol provides a general procedure. Specific quantities, temperatures, and reaction times should be adapted from the relevant literature for the specific substrates being used.

Materials and Equipment:

  • Schlenk flask or round-bottom flask with a sidearm

  • Condenser

  • Septa, glass stoppers

  • Gas-tight syringes and needles

  • Schlenk line or dual manifold with vacuum and inert gas (Argon or Nitrogen) source

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware

Reagents:

  • Organic electrophile (e.g., aryl bromide, iodide, or triflate)

  • Organostannane reagent

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)[18][19]

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)[20]

  • Additives (optional, e.g., CuI, LiCl)[6][19]

Procedure:

  • Glassware Preparation:

    • Thoroughly clean and dry the Schlenk flask, condenser, and magnetic stir bar in an oven (≥125 °C) overnight.[10]

    • Quickly assemble the flask and condenser while hot and allow them to cool to room temperature under a positive flow of inert gas.

  • Establishing Inert Atmosphere:

    • Add the solid reagents (organic electrophile, palladium catalyst, ligand, and any solid additives) to the cooled flask.

    • Seal the flask with a rubber septum.

    • Connect the flask to the Schlenk line. Carefully evacuate the flask under vacuum, then backfill with inert gas. Repeat this vacuum/backfill cycle three times to ensure the removal of atmospheric gases.[4][16]

  • Reagent Addition:

    • Under a positive pressure of inert gas (indicated by a bubbler), add the degassed solvent via a dry, gas-tight syringe.[4]

    • Stir the mixture to dissolve the solids.

    • Using another clean, dry, gas-tight syringe, add the organostannane reagent to the reaction mixture.[1] The addition is often done dropwise.

  • Reaction Execution:

    • Once all reagents are added, lower the flask into a preheated oil bath or begin heating with a heating mantle to the desired reaction temperature.[15]

    • Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the top of the condenser to a bubbler or a balloon filled with the inert gas.[10]

    • Monitor the progress of the reaction using an appropriate analytical technique such as TLC, GC, or LC-MS.[3][15]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • A common method to remove the tin byproducts is to treat the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[3][14] This precipitates the tin salts, which can then be removed by filtration through Celite.[15]

    • The crude product is then typically subjected to standard extractive work-up and purified by column chromatography.[3][14]

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst due to oxygen exposure.Ensure all steps for creating an inert atmosphere were followed rigorously. Re-check solvent degassing and glassware drying procedures.[4]
Low reaction temperature.Incrementally increase the reaction temperature.[15]
Significant Homocoupling of Stannane Presence of oxygen in the reaction.Improve inert atmosphere technique. Ensure thorough degassing of all solvents and reagents.[4]
Dehalogenation of Starting Material Reaction kinetics favoring dehalogenation over cross-coupling.Consider changing the solvent (e.g., from dioxane to toluene).[21] Try a different catalyst/ligand system, potentially one with bulkier ligands.[21]
Difficulty Removing Tin Byproducts Incomplete precipitation with KF.Increase the stirring time with the aqueous KF solution or use a larger volume.[15] Consider alternative work-up procedures.[22]

Catalytic Cycle of the Stille Coupling

Stille_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_complex R¹-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition TM_complex R¹-Pd(II)(R²)L₂ OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product R¹-R² TM_complex->Product Tin_byproduct X-SnR₃ TM_complex->Tin_byproduct Stannane R²-SnR₃ Stannane->TM_complex Halide R¹-X Halide->OA_complex

Caption: The catalytic cycle of the Stille coupling reaction.

Conclusion

While the Stille coupling is renowned for its functional group tolerance, its sensitivity to oxygen necessitates careful experimental setup. By mastering the techniques of glassware preparation, solvent degassing, and reagent handling under an inert atmosphere, researchers can unlock the full potential of this powerful synthetic tool. The protocols and principles outlined in this guide provide a robust framework for achieving consistent, high-yielding Stille couplings, empowering scientists in their pursuit of novel molecular architectures.

References

  • Stille Coupling | NROChemistry. [Link]

  • Stille Coupling - Organic Synthesis. [Link]

  • Handling air-sensitive reagents AL-134 - MIT. [Link]

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  • The Stille Reaction: A Cornerstone in Industrial Organic Synthesis . [Link]

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  • THE STILLE REACTION, 38 YEARS LATER . [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. [Link]

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  • Stille Cross-Coupling - J&K Scientific LLC. [Link]

  • A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters - PMC - NIH. [Link]

  • significant dehalogenation in stille coupling : r/Chempros - Reddit. [Link]

  • How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab | Dr. Aman Bajpai - YouTube. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction . [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. [Link]

  • Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved - YouTube. [Link]

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Application Note: Strategic Catalyst and Ligand Selection for Stille Cross-Coupling with Pyrazine Stannanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, demonstrating remarkable functional group tolerance and stability of its organostannane reagents.[1] This makes it particularly valuable in medicinal chemistry for the synthesis of complex heterocyclic scaffolds.[2] Pyrazine derivatives, a class of electron-deficient N-heterocycles, are prevalent in numerous FDA-approved pharmaceuticals and biologically active compounds, making their efficient functionalization a critical objective for drug development professionals.[3][4] This application note provides an in-depth guide for researchers on the strategic selection of palladium catalysts and phosphine ligands for the successful Stille coupling of pyrazine stannanes. We will explore the mechanistic rationale behind experimental choices, present a detailed experimental protocol, and offer troubleshooting guidance based on field-proven insights.

Introduction: The Pyrazine Scaffold and the Stille Reaction

Pyrazine is a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions.[3] This arrangement renders the ring system electron-deficient, which significantly influences its reactivity in transition metal-catalyzed reactions.[5] While this electron-deficient nature can be exploited for reactions like nucleophilic aromatic substitution, cross-coupling reactions provide a more versatile and often more selective route to complex pyrazine-containing molecules.

Among the array of palladium-catalyzed cross-coupling reactions, the Stille coupling offers distinct advantages for pyrazine chemistry. The organostannane reagents are generally stable to air and moisture, simplifying handling and setup compared to more reactive organometallics like organoborons or organozincs.[1][6] This stability, combined with the mild reaction conditions, allows for the coupling of highly functionalized partners, a common requirement in the later stages of pharmaceutical synthesis.[7]

Mechanistic Considerations: The Heart of the Reaction

A fundamental understanding of the Stille catalytic cycle is paramount for rational catalyst and ligand selection. The process is generally understood to proceed through three key steps, each influenced by the electronic and steric nature of the palladium catalyst's ligand sphere.[1][8]

Stille_Catalytic_Cycle Stille Catalytic Cycle for Pyrazine Coupling pd0 Active Pd(0)L₂ Catalyst reductive_elimination Reductive Elimination pd0->reductive_elimination oxidative_addition Oxidative Addition (Often Rate-Limiting) oxidative_addition->pd0 pd_complex Pyrazinyl-Pd(II)-X L₂ pd_complex->oxidative_addition transmetalation Transmetalation transmetalation->pd_complex waste X-Sn(Alkyl)₃ transmetalation->waste Byproduct pd_r_complex Pyrazinyl-Pd(II)-R' L₂ pd_r_complex->transmetalation reductive_elimination->pd_r_complex product Pyrazinyl-R' reductive_elimination->product start Pyrazinyl-X start->oxidative_addition stannane R'-Sn(Alkyl)₃ stannane->transmetalation Ligand_Selection_Workflow Decision Workflow for Ligand Selection start Start: Pyrazine Stannane Coupling substrate Assess Electrophile Reactivity (Pyrazinyl-X, X = I, Br, Cl, OTf) start->substrate iodide_bromide Standard Ligands (e.g., PPh₃, AsPh₃) substrate->iodide_bromide X = I, Br (More Reactive) chloride_hindered Bulky, Electron-Rich Ligands (e.g., Buchwald Ligands like XPhos, SPhos; or P(t-Bu)₃) substrate->chloride_hindered X = Cl, OTf or Sterically Hindered Substrate (Less Reactive) optimize Reaction Optimization iodide_bromide->optimize chloride_hindered->optimize additives Consider Additives: - Cu(I) salts (e.g., CuI) - Fluoride source (e.g., CsF) - LiCl optimize->additives protocol Proceed to Protocol additives->protocol

Caption: Ligand selection decision workflow.

Classes of Effective Ligands:

  • Triphenylphosphine (PPh₃): The workhorse ligand. It is moderately electron-donating and provides good stability to the palladium complex. It is often the starting point for optimization and is effective for many couplings with pyrazinyl bromides and iodides. [5][9]2. Tri(tert-butyl)phosphine (P(t-Bu)₃): A very bulky and highly electron-rich alkylphosphine ligand. Its use was a significant advance for Stille couplings, enabling the use of less reactive aryl chlorides. [6]3. Biaryl Phosphines (Buchwald Ligands): This class of ligands, such as XPhos and SPhos, features bulky, sterically demanding biaryl backbones. [10]They are highly effective at promoting the coupling of challenging substrates, including electron-deficient heteroaryl chlorides, and are considered state-of-the-art for many cross-coupling reactions. [11][12]4. Arsine Ligands (e.g., AsPh₃): In some cases, triphenylarsine has been shown to be superior to triphenylphosphine, particularly in preventing unwanted side reactions or improving yields in specific contexts. [13]

Data Summary: Proven Catalyst/Ligand Systems

The following table summarizes catalyst systems reported in the literature for Stille couplings involving pyrazine derivatives.

Pyrazine SubstrateCoupling PartnerCatalyst SystemSolventYieldReference
Distannylated PyrazineDiiododiketopyrazinePd(PPh₃)₂Cl₂ / CuITHF/NMP65-82%[5]
Stannylated Pyrazine4-Methoxybenzoyl chloridePd₂(dba)₃ / PPh₃THF70%[5]
2,3-DichloropyrazineStannylated TerpyridinePd(PPh₃)₄Dioxane73%[5]
Aryl ChloridesTributylarylstannanesPd(OAc)₂ / XPhosDioxane61-98%[11]
Vinyl IodideDiene StannanePd₂(dba)₃ / AsPh₃THF75%[13]

Detailed Experimental Protocol: Coupling of 2-Chloropyrazine with (Tributylstannyl)benzene

This protocol provides a representative procedure for a Stille coupling using a modern, highly effective catalyst system.

Safety Precautions: Organostannane reagents are highly toxic. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. [1]Palladium catalysts can be toxic and flammable.

Reagents & Equipment:

  • 2-Chloropyrazine (1.0 mmol, 1.0 eq)

  • (Tributylstannyl)benzene (1.2 mmol, 1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Cesium Fluoride (CsF) (2.0 mmol, 2.0 eq, flame-dried)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Place the magnetic stir bar, Pd(OAc)₂, XPhos, and flame-dried CsF into the Schlenk flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-chloropyrazine, followed by the anhydrous, degassed 1,4-dioxane.

  • Stannane Addition: Add the (tributylstannyl)benzene via syringe.

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.

  • Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL). c. To remove the tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) (15 mL) and stir vigorously for 1-2 hours. A precipitate of tributyltin fluoride will form. d. Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate. e. Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (1 x 20 mL). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylpyrazine.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (decomposed).Ensure all reagents and solvents are anhydrous and the reaction is thoroughly degassed. Use fresh, high-quality catalyst and ligands. [14]
Insufficiently reactive catalyst system.Switch to a more electron-rich and bulky ligand (e.g., PPh₃ → XPhos). Increase reaction temperature.
Homocoupling of Stannane Transmetalation is faster than oxidative addition.Change the order of addition: mix the halopyrazine and catalyst before adding the stannane. [5]Consider adding a Cu(I) co-catalyst, which can facilitate the transmetalation step. [15]
Catalyst Decomposition (black precipitate) Reaction temperature is too high; ligand is not robust enough.Use a more thermally stable ligand (e.g., a Buchwald ligand). Ensure the reaction is not overheating.
Stannane Decomposition / Protodestannylation Presence of acid or moisture.Use anhydrous solvents and reagents. Consider adding a non-nucleophilic base if acidic byproducts are possible.
Difficulty Removing Tin Byproducts Incomplete precipitation with KF.Increase the stirring time with the KF solution. Alternatively, perform a liquid-liquid extraction with 1 M HCl if the product is base-stable.

Conclusion

The successful Stille cross-coupling of pyrazine stannanes hinges on the rational selection of a catalyst system that can overcome the inherent electron-deficient nature of the pyrazine ring. By choosing bulky, electron-rich phosphine ligands, such as those from the Buchwald class, researchers can effectively couple a wide range of substrates, including challenging chloro-pyrazines. The protocol and troubleshooting guide provided herein serve as a robust starting point for developing and optimizing these critical transformations in the synthesis of medicinally relevant molecules.

References

  • I. J. S. Fairlamb, Transition metal-catalyzed functionalization of pyrazines, Organic & Biomolecular Chemistry, 2013.

  • M. D. Standland, Transition metal-catalyzed functionalization of pyrazines, ResearchGate, 2013.

  • TCI Chemicals, Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts], TCI Chemicals Website.

  • J&K Scientific LLC, Stille Cross-Coupling, J&K Scientific Website, 2025.

  • P. Espinet & A. M. Echavarren, THE STILLE REACTION, 38 YEARS LATER, Wiley Online Library, 2016.

  • Wikipedia, Stille reaction, Wikipedia, The Free Encyclopedia.

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  • Chemistry LibreTexts, Stille Coupling, Chemistry LibreTexts Website, 2023.

  • Sigma-Aldrich, Buchwald Phosphine Ligands for Cross Coupling, Sigma-Aldrich Website.

  • S. M. Dalal et al., Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies, PubMed Central (PMC), 2024.

  • Sigma-Aldrich, Phosphine Ligands, Sigma-Aldrich Website.

  • Advanced Science News, Bye-Bye Palladium: Photocatalytic Stille-Type Coupling, Advanced Science News, 2017.

  • ResearchGate, Stannylation Reactions and Palladium Catalysis in the Syntheses of Unsymmetrical Biheteroaryls, ResearchGate, 2015.

  • MDPI, Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products, MDPI, 2021.

  • P. Espinet & A. M. Echavarren, The Mechanisms of the Stille Reaction, University of Windsor Scholar, 2004.

  • Organic Syntheses, RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS, Organic Syntheses, 2011.

  • ResearchGate, Optimization of the enantioconvergent Stille cross‐coupling reactions of racemic alkylstannanes, ResearchGate, 2023.

  • NROChemistry, Stille Coupling, NROChemistry Website.

  • ResearchGate, The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles, ResearchGate, 2011.

  • Sigma-Aldrich, Buchwald Ligands, Sigma-Aldrich Website.

  • Organic Chemistry Portal, Stille Coupling, Organic Chemistry Portal.

  • Organic Chemistry Portal, Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides, Organic Chemistry Portal.

  • Sigma-Aldrich, Buchwald Catalysts & Ligands, Sigma-Aldrich Website.

  • MDPI, Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry, MDPI, 2023.

  • Entegris, Buchwald Ligands, Entegris Website.

  • MDPI, Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine, MDPI, 2020.

  • MDPI, Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry, MDPI, 2023.

  • Thermo Fisher Scientific, Stille Cross-Coupling Reaction, Thermo Fisher Scientific Website.

  • ResearchGate, What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction?, ResearchGate, 2020.

  • Chemical Communications, Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation, Royal Society of Chemistry, 2013.

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The Stille Reaction: A Comprehensive Guide to Coupling Aryl Chlorides with 2-Methoxy-6-(tributylstannyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biarylpyrazine Moieties

The construction of carbon-carbon bonds between aromatic and heteroaromatic rings is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Arylated pyrazines are privileged structural motifs found in a multitude of biologically active compounds and functional materials. The Stille cross-coupling reaction, a palladium-catalyzed process that joins an organostannane with an organic electrophile, stands out as a powerful and versatile tool for forging these crucial bonds.[1][2] Its appeal lies in the stability of organotin reagents to air and moisture and a remarkable tolerance for a wide array of functional groups, which often obviates the need for cumbersome protecting group strategies.[3]

This technical guide provides a detailed exploration of the reaction conditions for the Stille coupling of aryl chlorides with 2-Methoxy-6-(tributylstannyl)pyrazine. While aryl chlorides are economically and commercially attractive starting materials, their lower reactivity compared to aryl bromides and iodides presents a significant challenge.[4] This document will delve into the mechanistic underpinnings of the reaction, offer detailed protocols based on established best practices for this challenging transformation, and provide insights into reaction optimization and troubleshooting.

Mechanistic Rationale: Overcoming the Inertness of Aryl Chlorides

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The successful coupling of aryl chlorides hinges on efficiently navigating each of these stages, with the initial oxidative addition of the Ar-Cl bond to the Pd(0) catalyst being the most formidable hurdle.

The Catalytic Cycle:

Stille_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition (Ar-Cl) Ar-Pd(II)(Pyrazine)L2 Ar-Pd(II)(Pyrazine)L2 Ar-Pd(II)(Cl)L2->Ar-Pd(II)(Pyrazine)L2 Transmetalation (Pyrazine-SnBu3) Ar-Pyrazine Ar-Pyrazine Ar-Pd(II)(Pyrazine)L2->Ar-Pyrazine Reductive Elimination SnBu3Cl SnBu3Cl Ar-Pyrazine->Pd(0)L2 Catalyst Regeneration Ar-Cl Ar-Cl Pyrazine-SnBu3 This compound

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

The inertness of the C-Cl bond necessitates the use of highly active catalytic systems. The key to success lies in the judicious selection of the palladium source, ligand, and additives.

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common and effective choices.[5] Pd(II) precatalysts are reduced in situ to the active Pd(0) species.

  • The Crucial Role of the Ligand: For the challenging oxidative addition of aryl chlorides, standard phosphine ligands like PPh₃ are often insufficient. The breakthrough in this area came with the development of bulky, electron-rich phosphine ligands.[4][6] Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and other similar phosphines dramatically increase the electron density on the palladium center, which in turn enhances its ability to undergo oxidative addition with the less reactive aryl chloride.[7][8]

  • Additives for Enhanced Reactivity:

    • Cesium Fluoride (CsF): The addition of a fluoride source, most commonly CsF, is often crucial for the coupling of aryl chlorides.[5] It is believed that the fluoride ion coordinates to the organotin reagent, forming a hypervalent tin species. This "activated" stannane is more nucleophilic and undergoes the transmetalation step at a significantly faster rate.[5]

    • Copper(I) Iodide (CuI): The use of CuI as a co-catalyst can have a profound effect on the reaction rate and yield.[5] The precise role of CuI is multifaceted and can be solvent-dependent. It is thought to act as a scavenger for excess phosphine ligand, which can be inhibitory to the transmetalation step.[5] In some cases, it may also facilitate the transmetalation via an organocopper intermediate.

Experimental Protocols

The following protocols are representative methods for the Stille coupling of aryl chlorides with this compound, based on established principles for this transformation. Optimization for specific substrates is highly recommended.

Protocol 1: General Procedure for the Stille Coupling of Aryl Chlorides

This protocol is adapted from the general methods developed for the coupling of unactivated aryl chlorides.[4]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.1 - 1.2 mmol, 1.1 - 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.06 mmol, 6.0 mol%)

  • Cesium fluoride (CsF) (2.2 mmol, 2.2 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Experimental Workflow:

Experimental_Workflow start Start reagents Combine Aryl Chloride, This compound, CsF, Pd2(dba)3, and P(t-Bu)3 in an oven-dried flask. start->reagents inert Evacuate and backfill with Argon (3x) reagents->inert solvent Add anhydrous, degassed 1,4-dioxane via syringe. inert->solvent heat Heat the reaction mixture (e.g., 100-110 °C) with stirring. solvent->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor workup Cool to room temperature, dilute with an organic solvent, and wash with aqueous KF and brine. monitor->workup purify Dry the organic layer, concentrate, and purify by column chromatography. workup->purify product Obtain the pure 2-Aryl-6-methoxypyrazine purify->product

Figure 2: General experimental workflow for the Stille coupling.

Procedure:

  • To an oven-dried Schlenk flask, add the aryl chloride (1.0 mmol), this compound (1.1 mmol), cesium fluoride (2.2 mmol), Pd₂(dba)₃ (0.015 mmol), and tri-tert-butylphosphine (0.06 mmol).

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 15 mL) to remove tin byproducts, followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-methoxypyrazine.

Protocol 2: Alternative Conditions with Copper(I) Iodide Co-catalyst

For certain substrates, particularly those that are sterically hindered or electronically deactivated, the addition of a copper(I) co-catalyst can be beneficial.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Appropriate phosphine ligand (e.g., P(t-Bu)₃ or a biarylphosphine ligand, 4-6 mol%)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • A suitable base (e.g., CsF or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or NMP, 5 mL)

Procedure:

  • Follow the general setup procedure as described in Protocol 1, adding CuI along with the other solid reagents.

  • The choice of solvent may be varied; polar aprotic solvents like DMF or NMP are often effective in conjunction with CuI.[9]

  • The reaction temperature may need to be optimized, typically in the range of 80-120 °C.

  • Work-up and purification follow the same general principles as outlined in Protocol 1.

Data Presentation: Key Reaction Parameters

The successful coupling of aryl chlorides with this compound is highly dependent on the interplay of several key parameters. The following table summarizes these critical components and their typical ranges.

ParameterReagent/ConditionTypical RangeRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂1-5 mol%Pd(II) sources are reduced in situ. Lower catalyst loadings are desirable but may require longer reaction times or higher temperatures.
Ligand P(t-Bu)₃, other bulky, electron-rich phosphines2-10 mol%Essential for the oxidative addition of the aryl chloride. The Pd:ligand ratio can be critical and may require optimization.[6][8]
Organostannane This compound1.0-1.5 equivA slight excess is typically used to ensure complete consumption of the aryl chloride.
Additive 1 Cesium Fluoride (CsF)2.0-3.0 equivActivates the organostannane for more efficient transmetalation.[5]
Additive 2 Copper(I) Iodide (CuI)5-20 mol%Can accelerate the reaction, particularly for challenging substrates.[5]
Solvent 1,4-Dioxane, Toluene, DMF, NMP0.1 - 0.5 MAnhydrous and thoroughly degassed solvents are crucial to prevent catalyst deactivation.
Temperature 80-120 °CHigher temperatures are generally required for aryl chlorides.
Reaction Time 12-48 hoursHighly substrate-dependent and should be monitored.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inefficient oxidative addition. Catalyst deactivation.Increase temperature. Screen different bulky, electron-rich phosphine ligands. Ensure all reagents and solvents are anhydrous and degassed.
Homocoupling of the Organostannane Transmetalation is slow relative to other pathways.The addition of CuI can sometimes mitigate this side reaction.[1] Lowering the reaction temperature slightly may also be beneficial.
Protodestannylation of the Organostannane Presence of trace acid or water.Use a non-protic, anhydrous solvent. Ensure the base is anhydrous.
Difficulty in Removing Tin Byproducts Tributyltin halides are often difficult to separate chromatographically.An aqueous KF wash during work-up is highly effective.[9] Alternatively, treatment with di-tert-butyl-iminodicarboxylic acid anhydride can facilitate removal.

Conclusion

The Stille coupling of aryl chlorides with this compound is a challenging yet highly valuable transformation for the synthesis of functionalized biaryl compounds. Success in this endeavor is predicated on a sound understanding of the reaction mechanism and the critical role of a highly active palladium catalyst system. The use of bulky, electron-rich phosphine ligands in combination with additives such as cesium fluoride and copper(I) iodide provides a robust framework for achieving high yields. The protocols and guidelines presented herein offer a solid foundation for researchers to explore and optimize this powerful synthetic methodology in their own laboratories.

References

  • Stille, J. K. Angew. Chem. Int. Ed. Engl.1986, 25, 508–524.
  • Mee, S. P. H.; Lee, V.; Baldwin, J. E. Angew. Chem. Int. Ed.2004, 43, 1132–1136.
  • Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.1999, 38, 2411–2413.
  • Farina, V.; Krishnamurthy, V.; Scott, W. J. Org. React.1997, 50, 1–652.
  • Espinet, P.; Echavarren, A. M. Angew. Chem. Int. Ed.2004, 43, 4704–4734.
  • Myers, A. G. The Stille Reaction. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • Williams, R. M. Org. Synth.2011, 88, 197.
  • Wikipedia. Stille reaction. [Link]

  • Organic Reactions. The Stille Reaction. [Link]

  • Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.2002, 41, 4176-4211.

Sources

Application Notes and Protocols for Large-Scale Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its transition from a laboratory-scale method to a robust tool in industrial applications, particularly in the pharmaceutical and agrochemical sectors, underscores its significance.[3][4] However, scaling up this reaction presents a unique set of challenges that require careful consideration of catalyst systems, reaction conditions, and downstream processing to ensure safety, cost-effectiveness, and product quality.[5]

I. Core Principles and Mechanistic Overview

The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic electrophile.[6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-pseudohalogen bond of the electrophile to form a Pd(II) complex.[7]

  • Transmetalation: The organostannane transfers its organic group to the palladium center. This step is often rate-determining.[8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst.[7]

Understanding this mechanism is crucial for troubleshooting and optimizing the reaction on a large scale.

Stille_Coupling_Cycle Pd(0)Ln Pd(0)Ln R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)Ln->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-SnR3) R1-Pd(II)L2-R2->Pd(0)Ln Reductive Elimination (R1-R2) Stille_Protocol_Workflow A Reaction Setup (Reagents & Catalyst) B Establish Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Reaction Monitoring (TLC, GC, LC-MS) D->E F Workup (Quench, Extract, KF Wash) E->F Reaction Complete G Purification (Chromatography/Recrystallization) F->G H Product Characterization G->H

Sources

Troubleshooting & Optimization

Stille Coupling of Pyrazines: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into optimizing the Stille coupling reaction for pyrazine-containing scaffolds. Pyrazines are a critical heterocyclic motif in medicinal chemistry, and mastering their coupling is often a pivotal step in the synthesis of novel therapeutic agents. This document moves beyond standard protocols to address the nuanced challenges and frequent pitfalls encountered during these reactions, offering a blend of mechanistic understanding and actionable solutions.

Section 1: Foundational Principles & Troubleshooting Workflow

The Stille reaction is a robust palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide.[1][2] While versatile, its application to electron-deficient N-heterocycles like pyrazines introduces specific challenges that can lead to diminished yields and complex product mixtures. Understanding the catalytic cycle is paramount for effective troubleshooting.

The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] Each step presents potential hurdles, from slow oxidative addition with less reactive chloropyrazines to competitive side reactions like stannane homocoupling.

A systematic approach to troubleshooting is essential. The following workflow provides a logical progression for diagnosing and resolving common issues.

Stille_Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Initial Check Optimize_Catalyst Optimize Catalyst System (Pd Source & Ligand) Check_Reagents->Optimize_Catalyst Reagents OK Screen_Solvents Screen Solvents & Temperature Optimize_Catalyst->Screen_Solvents No Improvement Use_Additives Incorporate Additives (Cu(I), LiCl, Fluoride) Screen_Solvents->Use_Additives Still Low Yield Homocoupling Homocoupling Observed? Use_Additives->Homocoupling Change_Addition Alter Reagent Addition Order Homocoupling->Change_Addition Yes Purification Purification Issues? Homocoupling->Purification Change_Addition->Purification Tin_Removal Implement Tin Scavenging Protocol Purification->Tin_Removal Yes Success Improved Yield Purification->Success Tin_Removal->Success

Caption: A logical workflow for troubleshooting Stille coupling reactions of pyrazines.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.

FAQ 1: My reaction is very slow or stalls completely, especially with a chloropyrazine. What should I do?

Answer: This is a common issue stemming from the initial, often rate-limiting, oxidative addition step. The reactivity of halopyrazines follows the order I > Br > Cl.[3] Chloropyrazines are the least reactive due to the strong C-Cl bond.

Causality & Solution:

  • Halogen Choice: If synthetically feasible, convert the chloropyrazine to a bromo- or iodopyrazine. Iodo-pyrazines react significantly faster.[3]

  • Catalyst System: The choice of palladium source and ligand is critical.

    • Pd(0) Source: While Pd(PPh₃)₄ is common, it can be sluggish. Consider using more active Pd(0) sources like Pd₂(dba)₃ in combination with a phosphine ligand.

    • Ligands: Electron-rich and bulky phosphine ligands can accelerate oxidative addition. For pyrazine substrates, ligands like P(t-Bu)₃ or Buchwald-type ligands can be effective. However, for some systems, PPh₃ or AsPh₃ remain suitable choices.[4]

  • Temperature: Increasing the reaction temperature is a straightforward way to increase the rate of oxidative addition. Reactions with chloropyrazines often require temperatures >100 °C. Use a high-boiling point, polar aprotic solvent like NMP, DMF, or dioxane.

Experimental Protocol: Screening Catalysts and Ligands

  • Set up parallel reactions in small vials.

  • To each vial, add the chloropyrazine (1.0 equiv), organostannane (1.1-1.2 equiv), and solvent (e.g., NMP).

  • Add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (4-8 mol %) to each respective vial. Screen a variety of ligands (e.g., PPh₃, P(o-tol)₃, XPhos).

  • Degas the vials thoroughly with argon or nitrogen.

  • Heat the reactions to the desired temperature (e.g., 120 °C) and monitor by TLC or LC-MS at regular intervals.

FAQ 2: I'm observing a significant amount of stannane homocoupling byproduct (R²-R²). How can I prevent this?

Answer: Stannane homocoupling is a major side reaction where two molecules of the organostannane couple with each other.[1] This consumes your valuable reagent and complicates purification.

Causality & Solution: Homocoupling can arise from two main pathways: reaction of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[1] The key is to favor the desired cross-coupling pathway.

  • Order of Addition: This is often the simplest and most effective solution. Do not add the organostannane to the catalyst first. Instead, pre-mix the halopyrazine and the palladium catalyst in the solvent. Allow this mixture to stir for a few minutes to facilitate oxidative addition before adding the organostannane.[4] This ensures the catalyst is in the Pd(II) state, ready for transmetalation rather than reacting with another stannane molecule.

  • Control Stoichiometry: Using a large excess of the organostannane can promote homocoupling. Use a modest excess (e.g., 1.1 equivalents).

  • Lower Temperature: If the cross-coupling is efficient, running the reaction at a lower temperature can sometimes disfavor the homocoupling pathway.

Addition_Order cluster_0 Standard (Prone to Homocoupling) cluster_1 Optimized (Suppresses Homocoupling) A1 Pd Catalyst + Stannane A2 Add Halopyrazine A1->A2 A3 Homocoupling A1->A3 B1 Pd Catalyst + Halopyrazine B2 Add Stannane B1->B2 B3 Cross-Coupling B2->B3

Caption: Altering reagent addition order to minimize stannane homocoupling.

FAQ 3: My yield is moderate, but the reaction seems to be clean. How can I push it to completion?

Answer: When side reactions aren't the primary issue, the reaction rate, particularly the transmetalation step, may be the bottleneck. The use of additives can dramatically accelerate the reaction.

Causality & Solution:

  • Copper(I) Co-catalyst: Copper(I) salts, most commonly CuI, are known to accelerate Stille couplings, sometimes by orders of magnitude.[1] It is believed that the copper salt undergoes transmetalation with the organostannane to form a more reactive organocuprate species, which then rapidly transmetalates with the palladium complex.[1] This is particularly effective for coupling with bulky or electron-poor stannanes.

  • Lithium Chloride (LiCl): In polar aprotic solvents like THF or dioxane, LiCl can significantly increase the reaction rate.[1][3] The chloride ions can displace the halide on the palladium center, creating a more labile complex that is more susceptible to transmetalation.[1] LiCl also increases the polarity of the solvent, which can help stabilize charged intermediates.[3]

  • Solvent Choice: For sluggish reactions, switching to a more polar, coordinating solvent like N-Methyl-2-pyrrolidone (NMP) can be beneficial. It can replace the need for salt additives like LiCl and often allows for higher reaction temperatures.[1]

Table 1: Common Additives and Their Recommended Usage

AdditiveTypical LoadingSolvent CompatibilityPrimary Function
Copper(I) Iodide (CuI) 10-20 mol %THF, Dioxane, DMF, NMPAccelerates transmetalation
Lithium Chloride (LiCl) 2.0-3.0 equivTHF, DioxaneAccelerates transmetalation
Cesium Fluoride (CsF) 2.0 equivTHF, DioxaneTin byproduct scavenger, rate accelerant
FAQ 4: How do I effectively remove the tin byproducts during workup and purification?

Answer: The removal of stoichiometric tin byproducts (e.g., tributyltin halides) is a notorious challenge in Stille couplings due to their nonpolar and often oily nature.

Causality & Solution: Standard silica gel chromatography is often insufficient for complete removal.

  • Fluoride Treatment: A common and effective method is to treat the crude reaction mixture with a source of fluoride ions, such as aqueous KF or CsF.[1] The fluoride reacts with the tin halides to form insoluble, polymeric tin fluorides that can be easily removed by filtration through a pad of Celite.

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction with hexane and a more polar, immiscible solvent (like acetonitrile or DMF). The nonpolar tin residues will preferentially partition into the hexane layer, while the more polar pyrazine product stays in the polar layer.

  • DBU Treatment: Adding 1,8-Diazabicycloundec-7-ene (DBU) can help precipitate tin byproducts.

Experimental Protocol: Tin Byproduct Removal

  • After the reaction is complete, cool the mixture to room temperature and dilute with a solvent like ethyl acetate or THF.

  • Stir the solution vigorously with a saturated aqueous solution of KF for 1-2 hours.

  • A white precipitate (polymeric tin fluoride) should form.

  • Filter the entire mixture through a pad of Celite®, washing thoroughly with the organic solvent.

  • Proceed with standard aqueous workup and chromatography of the filtrate.

Section 3: Summary and Key Takeaways

Optimizing the Stille coupling of pyrazines requires a multi-faceted approach that considers the interplay between the substrate, catalyst, solvent, and additives.

  • For low reactivity: Prioritize using iodo- or bromo-pyrazines and employ active Pd(0)/ligand systems at elevated temperatures.

  • To combat homocoupling: The single most effective strategy is to pre-mix the halopyrazine and catalyst before adding the organostannane.[4]

  • To accelerate sluggish reactions: Use CuI as a co-catalyst, especially in polymerizations or with sterically hindered partners.[4] In less polar solvents, LiCl is a powerful accelerant.[1][3]

  • For purification: Proactive removal of tin byproducts via fluoride treatment is crucial for obtaining analytically pure material.[1]

By systematically applying these troubleshooting strategies, researchers can significantly improve the yield, purity, and scalability of Stille couplings in their pyrazine-focused synthetic campaigns.

References

  • Stille Coupling - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Retrieved from [Link]

  • Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3493-3519. Retrieved from [Link]

  • Malosh, C. F., & Toste, F. D. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 70(19), 7538-7545. Retrieved from [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in 2-Methoxy-6-(tributylstannyl)pyrazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low conversion rates in Stille coupling reactions involving 2-Methoxy-6-(tributylstannyl)pyrazine. The following question-and-answer format is designed to directly address common issues and provide actionable solutions based on established organometallic principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Stille coupling reaction with this compound is resulting in low to no yield of the desired product. What are the primary factors I should investigate?

Low conversion in Stille reactions, especially with heteroaromatic stannanes like this compound, can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the key areas to examine:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by impurities or improper handling.

  • Reaction Conditions: Temperature, solvent, and additives play a critical role in the efficiency of the catalytic cycle.

  • Substrate and Reagent Quality: The purity and stability of your stannane and electrophile are paramount.

  • Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of your target molecule.

The following sections will delve into each of these areas with specific troubleshooting advice.

In-Depth Troubleshooting Guides

Issue 1: Catalyst Deactivation or Insufficient Activity

Q2: I suspect my palladium catalyst is the problem. How can I ensure its optimal performance?

A: Palladium catalysts, whether Pd(0) or Pd(II) precursors, are sensitive to their environment. Here’s how to troubleshoot catalyst-related issues:

  • Choice of Catalyst and Ligand: The electronic nature of the pyrazine ring, being electron-deficient, influences the optimal catalyst system. While Pd(PPh₃)₄ is a common choice, ligands with different electronic properties can significantly impact the reaction outcome.[1][2][3] For electron-deficient systems, moderately electron-poor ligands can sometimes enhance the rate of transmetalation, which is often the rate-determining step.[1]

  • Catalyst Pre-activation: If you are using a Pd(II) precursor like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[3][4] This reduction is typically achieved by the organostannane itself or by the addition of a reducing agent.[4] Ensure your conditions are suitable for this reduction to occur before the desired coupling.

  • Handling and Storage: Palladium catalysts, especially Pd(0) complexes, can be sensitive to air and moisture.[5][6] Always handle them under an inert atmosphere (e.g., argon or nitrogen). If you suspect your catalyst has been compromised, consider opening a new bottle or purifying the existing stock.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate oxidative addition but may slow down other steps.[1][6] For sterically hindered substrates, specialized ligands might be necessary to achieve good yields.[6][7]

Experimental Protocol: Catalyst System Optimization

A systematic approach to optimizing your catalyst system can pinpoint the issue.

  • Screen Palladium Sources: Set up parallel reactions with different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂). Keep all other parameters constant.

  • Vary the Ligand: If using a precursor like Pd₂(dba)₃, screen a variety of phosphine ligands (e.g., PPh₃, P(o-tol)₃, AsPh₃).

  • Adjust Catalyst Loading: While typical loadings are 1-5 mol%, increasing the catalyst loading can sometimes overcome low reactivity, although this is not always the most cost-effective solution.

ParameterCondition ACondition BCondition C
Palladium Source Pd(PPh₃)₄ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (2 mol%)
Ligand NonePPh₃ (4 mol%)P(t-Bu)₃ (4 mol%)
Solvent TolueneTolueneToluene
Temperature 90 °C90 °C90 °C

A sample table for catalyst screening.

Issue 2: Sub-optimal Reaction Conditions

Q3: I've tried different catalysts with no improvement. Could my reaction conditions be the culprit?

A: Absolutely. The interplay of solvent, temperature, and additives is crucial for a successful Stille coupling.

  • Solvent Choice: The polarity of the solvent can influence the rates of the different steps in the catalytic cycle.[8] Common solvents for Stille reactions include toluene, DMF, and THF. For heteroaromatic substrates, a more polar solvent like DMF can sometimes be beneficial.[9]

  • Temperature: Stille reactions are often run at elevated temperatures (80-110 °C).[5] However, excessively high temperatures can lead to catalyst decomposition and side reactions. A systematic temperature screen is recommended.

  • Additives:

    • Copper(I) Iodide (CuI): The addition of a copper(I) co-catalyst can dramatically accelerate the transmetalation step, often leading to significantly higher yields and milder reaction conditions.[1][5][10][11]

    • Lithium Chloride (LiCl): LiCl can facilitate the transmetalation step by forming a more reactive organostannane species in situ.[3]

    • Cesium Fluoride (CsF): CsF can also be used to activate the organotin reagent.[7][10]

Workflow for Optimizing Reaction Conditions

G cluster_start Start: Low Conversion cluster_solvent Solvent Screening cluster_temp Temperature Optimization cluster_additives Additive Screening cluster_end Result start Initial Reaction Setup solvent Screen Solvents (Toluene, DMF, THF) start->solvent temp Vary Temperature (e.g., 80°C, 100°C, 120°C) solvent->temp additives Test Additives (CuI, LiCl, CsF) temp->additives end_node Optimized High Conversion additives->end_node

Caption: Systematic workflow for reaction condition optimization.

Issue 3: Competing Side Reactions

Q4: I am observing several byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?

A: Side reactions are a frequent cause of low yields in Stille couplings. Understanding these pathways is key to mitigating them.

  • Homocoupling of the Organostannane: This is one of the most common side reactions, where two molecules of the organostannane couple to form a dimer.[1][12] This can be particularly problematic with electron-rich stannanes.

    • Mitigation: A study on the Stille coupling of a stannylated pyrazine found that changing the order of reagent addition suppressed homocoupling.[13] Specifically, mixing the palladium catalyst with the electrophile before adding the stannane resulted in a higher yield of the desired product.[13]

  • Protodestannylation: This is the cleavage of the carbon-tin bond by a proton source, leading to the formation of the corresponding des-stannyl pyrazine.[14]

    • Mitigation: Ensure your reaction is run under strictly anhydrous and deoxygenated conditions. The presence of water or acidic impurities can promote this side reaction.

  • Other Side Reactions: Less common, but still possible, are cine substitution and exchange of aryl groups between the palladium center and phosphine ligands.[1][8]

Logical Relationship of Side Reactions

G cluster_reactants Reactants cluster_products Potential Products cluster_conditions Reaction Conditions stannane This compound desired Desired Cross-Coupled Product stannane->desired Stille Coupling homo Homocoupled Dimer stannane->homo Homocoupling proto Protodestannylated Pyrazine stannane->proto Protodestannylation electrophile Ar-X electrophile->desired catalyst Pd Catalyst catalyst->desired conditions Sub-optimal Conditions (e.g., moisture, wrong addition order) conditions->homo conditions->proto

Caption: Competing reaction pathways in the Stille coupling.

Issue 4: Purification Challenges and Product Loss

Q5: I believe the reaction is working, but I am losing my product during workup and purification. How can I effectively remove organotin byproducts?

A: The removal of toxic and often difficult-to-separate tributyltin byproducts is a well-known challenge in Stille couplings.[12][15]

  • Fluoride Workup: A common and effective method is to treat the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[15][16] This converts the soluble tributyltin halides into insoluble tributyltin fluoride, which can be removed by filtration.

  • Chromatography:

    • Flash chromatography on silica gel is a standard purification technique. Sometimes, treating the silica gel with triethylamine can help in the separation.[12]

    • Using basic alumina for chromatography can also be effective.[12]

    • A mixture of powdered anhydrous K₂CO₃ and silica gel has been shown to be highly effective at removing organotin impurities.[15]

Experimental Protocol: Organotin Byproduct Removal

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Add a saturated aqueous solution of KF and stir vigorously for at least one hour.

  • A precipitate of tributyltin fluoride should form. Filter the mixture through a pad of celite.

  • Separate the organic and aqueous layers of the filtrate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Stille reaction. Wikipedia. [Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry. [Link]

  • Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. PMC - NIH. [Link]

  • Stille Coupling. NROChemistry. [Link]

  • An efficient method for removing organotin impurities. SHANDONG LOOK CHEMICAL. [Link]

  • Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. The Journal of Organic Chemistry. [Link]

  • Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. PubMed. [Link]

  • The Stille Reaction. Organic Reactions. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. ResearchGate. [Link]

  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications (RSC Publishing). [Link]

  • THE STILLE REACTION, 38 YEARS LATER. ResearchGate. [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • 4-Methoxy-4'-nitrophenyl. Organic Syntheses. [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. RSC Publishing. [Link]

  • A versatile protocol for Stille–Migita cross coupling reactions. RSC Publishing. [Link]

  • Stille coupling of alkynyl stannane and aryl iodide, a many-pathways reaction: The importance of isomerization. The Institute of Chemical Research of Catalonia. [Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]

  • Protodestannylation of carbomethoxy-substituted vinylstannanes: Kinetics, stereochemistry and mechanisms. Organometallics. [Link]

  • The Stille Reaction. Chem 115 Myers. [Link]

  • Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. ResearchGate. [Link]

  • Ligand Effects on the Stereochemistry of Stille Couplings, as Manifested in Reactions of (Z)-Alkenyl Halides. ResearchGate. [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC - NIH. [Link]

  • Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. MDPI. [Link]

  • Stille coupling reactions in the synthesis of hypoxia-selective 3-alkyl-1,2,4-benzotriazine 1,4-dioxide anticancer agents. PubMed. [Link]

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Technical Support Center: Minimizing Homocoupling of Organostannane Reagents in Stille Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a persistent challenge in Stille cross-coupling reactions: the minimization of organostannane homocoupling. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the Stille reaction and seek to optimize their synthetic outcomes. Here, we provide field-proven insights and actionable protocols in a question-and-answer format to help you troubleshoot and refine your experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of homocoupled product (R²-R²) from my organostannane reagent. What are the primary causes?

A1: The homocoupling of organostannane reagents is a common side reaction in Stille couplings and typically arises from two main mechanistic pathways[1][2][3]:

  • Reaction with Pd(II) Precatalyst: If your palladium source is a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it can react with two equivalents of the organostannane reagent before being reduced to the active Pd(0) catalyst. This leads to a Pd(II) intermediate that undergoes reductive elimination to form the homocoupled dimer[1].

  • Radical Pathways: The Pd(0) catalyst itself can participate in radical processes, especially in the presence of oxygen, leading to the formation of the R²-R² dimer[1][4].

The presence of oxygen can accelerate reactions, sometimes through radical mechanisms that may favor homocoupling[4].

Q2: How does the choice of palladium catalyst and ligand influence the rate of homocoupling?

A2: The catalyst and ligand system is critical in controlling the relative rates of the desired cross-coupling and the undesired homocoupling.

  • Palladium Source: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred to minimize the reaction of the organostannane with a Pd(II) precatalyst[5]. However, even Pd(0) sources can be involved in side reactions.

  • Ligand Choice: The ligand plays a crucial role in modulating the reactivity of the palladium center.

    • Bulky, Electron-Rich Ligands: These ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) or bulky biaryl phosphines, can accelerate the rate-determining transmetalation and the subsequent reductive elimination steps of the cross-coupling cycle[6][7]. This increased rate of the desired reaction can outcompete the pathways leading to homocoupling.

    • Ligands of Low Donicity: Conversely, ligands with low donicity, such as triphenylarsine (AsPh₃) or tri(2-furyl)phosphine (TFP), have been shown to dramatically accelerate the Stille coupling, which can also help to suppress side reactions by promoting the desired product formation[8].

Q3: What is the "copper effect" in Stille coupling, and can it help reduce homocoupling?

A3: The addition of stoichiometric or co-catalytic amounts of copper(I) salts, most commonly copper(I) iodide (CuI), can significantly accelerate the rate of Stille couplings, often by a factor of >10³[1][6]. This is often referred to as the "copper effect." The prevailing theory is that CuI facilitates the transmetalation step, which is often the rate-determining step in the catalytic cycle[6][7][9].

By accelerating the desired transmetalation, the residence time of the organostannane in the reaction mixture is reduced, thereby decreasing the probability of it engaging in homocoupling side reactions. In some cases, copper salts can also lead to better selectivities[8][10].

Q4: My organostannane reagent appears to be degrading. How can I ensure its quality and stability?

A4: The stability of organostannane reagents is crucial for a successful Stille coupling. While many are stable to air and moisture, some can be prone to decomposition, which can contribute to side reactions[1][11].

  • Purification: Organostannanes can be purified by chromatography, often on alumina, or by vacuum distillation for volatile compounds[1][12].

  • Storage: Some organostannane reagents, like tributyl(chloromethyl)stannane, can decompose over time at ambient temperature. It is best to store them as degassed solutions at low temperatures (e.g., -10 °C) and use them within a few days for optimal results[11].

  • Quality Check: Before use, it's advisable to check the purity of your organostannane reagent by NMR or GC to ensure it has not degraded.

Troubleshooting Guides

Issue 1: Persistent Homocoupling Despite Using a Pd(0) Catalyst

Even when starting with a Pd(0) source, homocoupling can persist. This guide provides a systematic approach to diagnosing and resolving this issue.

Diagnostic Workflow

start High Homocoupling Detected check_oxygen 1. Scrutinize Inert Atmosphere Technique start->check_oxygen additives 2. Introduce Additives check_oxygen->additives If homocoupling persists sub_oxygen1 Implement rigorous degassing (e.g., freeze-pump-thaw cycles). check_oxygen->sub_oxygen1 sub_oxygen2 Use a subsurface nitrogen or argon sparge. check_oxygen->sub_oxygen2 ligand_opt 3. Optimize Ligand additives->ligand_opt If homocoupling persists sub_additives1 Add CuI (10-20 mol%) to accelerate transmetalation. additives->sub_additives1 sub_additives2 Add LiCl (2-3 equiv.) to facilitate transmetalation, especially with triflates. additives->sub_additives2 temp_control 4. Adjust Reaction Temperature ligand_opt->temp_control If homocoupling persists sub_ligand1 Switch to a bulkier, electron-rich phosphine ligand. ligand_opt->sub_ligand1 sub_ligand2 Consider ligands of low donicity like AsPh₃. ligand_opt->sub_ligand2 conclusion Homocoupling Minimized temp_control->conclusion sub_temp Lowering the temperature can disfavor side reactions. temp_control->sub_temp

Caption: Troubleshooting workflow for persistent homocoupling.

Detailed Protocols & Explanations

Step 1: Rigorous Exclusion of Oxygen

  • Rationale: Oxygen can initiate radical pathways that lead to homocoupling[4]. Even seemingly inert reaction setups can have residual oxygen.

  • Protocol:

    • Combine all solid reagents in the reaction flask.

    • Seal the flask and subject it to at least three cycles of vacuum followed by backfilling with a high-purity inert gas (argon or nitrogen).

    • Degas the solvent separately using the freeze-pump-thaw method (for solvents with a suitable freezing point) or by bubbling with inert gas for at least 30-60 minutes.

    • Introduce the degassed solvent to the reaction flask under a positive pressure of inert gas.

    • For particularly sensitive reactions, a subsurface sparge of inert gas into the reaction mixture for a few minutes prior to catalyst addition can be beneficial[13].

Step 2: Strategic Use of Additives

  • Rationale: Additives can accelerate the desired cross-coupling, making it kinetically more favorable than homocoupling.

  • Protocol for Copper(I) Iodide (CuI):

    • In the inerted reaction flask, add CuI (typically 0.1-0.2 equivalents relative to the limiting reagent) along with the other solid reagents.

    • Proceed with the standard reaction setup. The CuI will help to accelerate the transmetalation step[1][6].

  • Protocol for Lithium Chloride (LiCl):

    • LiCl is particularly effective when the electrophile is a triflate[2][5].

    • Add 2-3 equivalents of anhydrous LiCl to the reaction mixture before adding the solvent. LiCl is thought to facilitate the transmetalation step by interacting with the organostannane or the palladium complex[1].

AdditiveTypical LoadingPrimary FunctionReference
Copper(I) Iodide (CuI) 0.1 - 1.0 equiv.Accelerates transmetalation[1][5][6]
Lithium Chloride (LiCl) 2.0 - 5.3 equiv.Accelerates transmetalation[1][2][5]
Cesium Fluoride (CsF) StoichiometricTin byproduct scavenger, rate enhancement[1]

Step 3: Ligand Optimization

  • Rationale: The steric and electronic properties of the ligand directly impact the rates of the elementary steps in the catalytic cycle. A different ligand may alter the kinetics to favor cross-coupling.

  • Experimental Approach: Screen a panel of phosphine ligands with varying properties.

    • Bulky/Electron-Rich: P(t-Bu)₃, XPhos, SPhos. These can promote faster reductive elimination.

    • Low Donicity: AsPh₃, P(2-furyl)₃. These can accelerate transmetalation[8].

    • Bidentate: dppf. Can sometimes offer a different reactivity profile.

Issue 2: Homocoupling Observed with Specific Substrate Classes

Certain substrates may be more prone to homocoupling due to their electronic or steric properties.

Aryl Stannanes with Electron-Donating Groups
  • Problem: Electron-rich aryl stannanes can be more susceptible to oxidation and subsequent homocoupling.

  • Solution:

    • Use a milder catalyst system: A less reactive catalyst may be more selective. Consider Pd₂(dba)₃ with a ligand like P(o-Tol)₃[14].

    • Lower the reaction temperature: While this may slow the reaction, it can disproportionately slow the undesired homocoupling pathway. Temperatures as low as 50 °C have been shown to be effective[1].

    • Slow addition of the organostannane: Adding the organostannane reagent slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

Mechanism of Stille Coupling and Homocoupling Side Reaction

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-Pd(II)L₂-X) Pd0->OxAdd + R¹-X Transmetal Transmetalation (R¹-Pd(II)L₂-R²) OxAdd->Transmetal + R²-SnR₃ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² RedElim->Product R1X R¹-X R2SnR3 R²-SnR₃ Homocoupling Homocoupling Side Reaction R2SnR3->Homocoupling R2R2 R²-R² Homocoupling->R2R2 PdII_Precat Pd(II) Precatalyst PdII_Precat->Homocoupling

Caption: Catalytic cycle of the Stille reaction with the competing homocoupling pathway.

This guide provides a foundational framework for addressing the common issue of organostannane homocoupling. Successful optimization often requires a multi-faceted approach, adjusting several parameters to find the optimal conditions for your specific substrate combination.

References
  • Stille reaction - Wikipedia. Available at: [Link]

  • The Stille Reaction: - IONiC / VIPEr. Available at: [Link]

  • New perspectives in the cross-coupling reactions of organostannanes. ResearchGate. Available at: [Link]

  • Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. Available at: [Link]

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  • A simple chromatographic technique for the purification of organic stannanes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

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  • significant dehalogenation in stille coupling : r/Chempros - Reddit. Available at: [Link]

  • The first heterogeneous carbonylative Stille coupling of organostannanes with aryl iodides catalyzed by MCM-41-supported bidentate phosphine palladium(0) complex - Green Chemistry (RSC Publishing). Available at: [Link]

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Technical Support Center: A Researcher's Guide to Identifying Byproducts in the Synthesis of Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formation of byproducts during these critical synthetic transformations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively. This resource is structured as a dynamic question-and-answer-based guide to directly address the specific issues you are likely to encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: My pyrazine synthesis is resulting in a low yield and a complex mixture of products. What are the most common general causes?

A1: Low yields and product mixtures in pyrazine synthesis are frequent challenges that often stem from a few key factors. Classical methods, while foundational, can be prone to these issues due to harsh reaction conditions.[1] Key areas to investigate include:

  • Reaction Temperature: The thermal sensitivity of both reactants and products is a critical parameter. For instance, in gas-phase dehydrogenation reactions, temperatures below 300°C may lead to incomplete conversion, resulting in piperazine byproducts. Conversely, exceeding 450°C can lead to the thermal degradation of the desired pyrazine ring.[1][2]

  • Purity of Starting Materials: The integrity of your starting materials is paramount. For example, using denatured ethanol as a solvent, which may contain aldehyde impurities, can introduce aldol condensation side reactions, leading to a host of colored byproducts and a significant drop in yield.[1]

  • Work-up and Purification: A surprising amount of product can be lost during the isolation phase. Pyrazines can be volatile, and care must be taken during solvent removal. Furthermore, some byproducts, such as imidazoles, may be less volatile and concentrate in the distillation residue.[1]

Q2: I am attempting to synthesize an unsymmetrically substituted pyrazine and am observing a mixture of regioisomers. How can I improve regioselectivity?

A2: Achieving high regioselectivity is a well-known challenge in pyrazine synthesis, particularly when using classical methods that involve the condensation of two different α-dicarbonyl or α-amino ketone precursors. The inherent symmetry of the pyrazine core means that if the two condensing partners are not sufficiently differentiated electronically or sterically, a statistical mixture of products is likely. To enhance regioselectivity, consider moving beyond classical one-pot condensations to more controlled, modern synthetic strategies. Recent literature highlights methods such as palladium(II)-catalyzed cascade reactions of aminoacetonitriles with arylboronic acids, which offer a more directed approach to unsymmetrical pyrazines.[3]

Q3: My reaction mixture has turned dark brown or black, and I'm having trouble isolating my desired product. What is likely causing this?

A3: The formation of dark, often intractable, material is a strong indicator of polymerization or degradation reactions.[1] This can be caused by several factors:

  • Excessive Heat: Overheating the reaction can promote undesired polymerization pathways of reactive intermediates.

  • Air Oxidation: Dihydropyrazine intermediates are susceptible to air oxidation, which, while necessary for the final aromatization step, can also lead to complex side reactions and discoloration if not controlled.[1]

  • Aldol Condensation: As mentioned previously, the presence of aldehydes or ketones with α-hydrogens in your starting materials or solvent can initiate aldol condensation cascades, producing highly colored polymeric byproducts.[1]

To mitigate this, it is crucial to maintain precise temperature control and, when dealing with air-sensitive intermediates, to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Troubleshooting Guide: Common Byproducts and Their Identification

This section delves into specific byproducts you may encounter in common pyrazine syntheses and provides guidance on their identification.

Issue 1: Incomplete Reaction or Over-reduction in Dehydrogenation Syntheses
  • Symptom: You observe peaks in your GC-MS or NMR that correspond to a mass 2 or 4 units higher than your expected product.

  • Likely Byproduct: Dihydropyrazines or Piperazines.

  • Causality: The final step in many pyrazine syntheses is the oxidation of a dihydropyrazine intermediate. If the oxidation is incomplete, dihydropyrazines will remain. If the reaction conditions are too reducing, or if a dehydrogenation catalyst is inactive, piperazines may be formed.[1]

  • Identification and Confirmation:

    • GC-MS: Look for molecular ion peaks corresponding to M+2 and M+4 of your target pyrazine.

    • ¹H NMR: The aromatic protons of the pyrazine ring will be absent. Instead, you will observe aliphatic protons in the 2.5-3.5 ppm region for piperazines and vinylic/allylic protons for dihydropyrazines.

  • Corrective Actions:

    • Ensure your oxidizing agent is active and used in sufficient stoichiometry.

    • For catalytic dehydrogenations, verify the activity of your catalyst and consider higher temperatures or longer reaction times.[1]

Issue 2: Formation of Isomeric Byproducts in Unsymmetrical Syntheses
  • Symptom: You obtain a product with the correct mass but see multiple spots on TLC that are difficult to separate, or multiple peaks in your GC or HPLC chromatogram.

  • Likely Byproduct: Regioisomers of your target substituted pyrazine.

  • Causality: As discussed in the FAQs, the condensation of two different unsymmetrical precursors can lead to a mixture of regioisomers.

  • Identification and Confirmation:

    • HPLC: Developing a robust HPLC method is often the best way to separate and quantify regioisomers. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid) is a good starting point.[4][5]

    • NMR: While the ¹H NMR spectra of regioisomers can be very similar, careful analysis of the aromatic region and the effect of substituents on chemical shifts can often allow for differentiation. 2D NMR techniques like COSY and NOESY can be invaluable in assigning the correct structure.

  • Corrective Actions:

    • Modify your synthetic strategy to a more regioselective method.

    • For purification, preparative HPLC or careful column chromatography with a shallow solvent gradient may be necessary.

Issue 3: Unexpected Heterocyclic Byproducts
  • Symptom: You observe unexpected molecular ions in your mass spectrum that do not correspond to your target product, isomers, or partially reduced/oxidized species.

  • Likely Byproducts: Imidazoles, or in specific cases, more complex fused systems.

  • Causality: The reaction of α-dicarbonyl compounds with ammonia or amines can sometimes lead to the formation of imidazoles as byproducts. In the synthesis of di-2-pyrazinylmethane, the formation of 3-chloro-2,2'-bipyrazine has been reported as a byproduct arising from the nucleophilic substitution of 2-chloropyrazine with a lithiated intermediate.[6]

  • Identification and Confirmation:

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for obtaining the elemental composition of the unknown byproduct, which is the first step in its identification.

    • NMR: A full suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) will be necessary to elucidate the structure of the unexpected heterocycle.

  • Corrective Actions:

    • Careful control of reaction stoichiometry and temperature can help to minimize the formation of these side products.

    • If a specific byproduct is consistently formed, a mechanistic investigation may be necessary to understand its formation and devise a strategy to prevent it.

Visualizing Reaction Pathways and Byproduct Formation

To better understand the chemical transformations occurring in your reaction vessel, it is helpful to visualize the reaction pathways.

Gutknecht_Synthesis α-Amino Ketone α-Amino Ketone Dihydropyrazine Dihydropyrazine α-Amino Ketone->Dihydropyrazine Self-condensation Polymeric Byproducts Polymeric Byproducts α-Amino Ketone->Polymeric Byproducts Polymerization Substituted Pyrazine Substituted Pyrazine Dihydropyrazine->Substituted Pyrazine Oxidation Piperazine Piperazine Dihydropyrazine->Piperazine Over-reduction

A simplified workflow of the Gutknecht pyrazine synthesis and potential side reactions.

Key Experimental Protocols

Protocol 1: GC-MS Analysis for Byproduct Identification

This protocol provides a general starting point for the analysis of a crude pyrazine reaction mixture.

  • Sample Preparation:

    • Take a small aliquot (approximately 1-2 mg) of your crude reaction mixture.

    • Dissolve the aliquot in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If your sample contains non-volatile components, filter it through a small plug of silica gel or a syringe filter before injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph (GC):

      • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis:

    • Identify the peak for your expected product based on its retention time and mass spectrum.

    • Analyze the mass spectra of other significant peaks in the chromatogram.

    • Use a mass spectral library (e.g., NIST) to tentatively identify unknown byproducts. Be aware that positional isomers of alkylpyrazines can have very similar mass spectra, so confirmation by other methods is recommended.[7]

Protocol 2: HPLC Method for Separation of Regioisomers

This protocol is designed for the separation of closely related pyrazine isomers.

  • Sample Preparation:

    • Dissolve your sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Instrumentation and Conditions:

    • Column: A high-quality reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% formic acid. A good starting point is a 50:50 mixture.[4][5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where your compounds have good absorbance (typically around 270-280 nm for pyrazines).[5]

  • Data Analysis:

    • Integrate the peaks to determine the relative ratio of the isomers.

    • If the structures of the isomers are known, they can be identified by comparing their retention times to authentic standards.

Quantitative Data Summary

The following table summarizes the impact of different reaction parameters on the yield of 2,5-diphenylpyrazine from 2-phenylglycinol, illustrating the importance of optimization.

Catalyst (mol%)Base (mol%)SolventTemperature (°C)Yield (%)
Mn Complex (2)KH (3)Toluene15095
Mn Complex (2)tBuOK (3)Toluene15065
Mn Complex (2)NaOMe (3)Toluene15040
NoneKH (3)Toluene150<5

Data adapted from a study on manganese-catalyzed dehydrogenative coupling reactions.

This data clearly demonstrates that the choice of base can have a dramatic effect on the reaction yield, with potassium hydride (KH) being significantly more effective than other common bases in this particular transformation.

Concluding Remarks

The synthesis of substituted pyrazines is a rich field of organic chemistry with numerous applications in the pharmaceutical and flavor industries. However, the path to the desired product is often complicated by the formation of byproducts. By understanding the fundamental principles of pyrazine chemistry, being aware of the common side reactions, and employing robust analytical techniques, researchers can effectively troubleshoot their syntheses and achieve their desired outcomes. This guide is intended to be a living document, and we encourage you to reach out to our technical support team with your specific challenges.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved January 17, 2026, from [Link]

  • Ong, K. T., Liu, Z.-Q., & Tay, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 60-75.
  • BenchChem. (2025). Technical Support Center: Synthesis of Pyrazine Derivatives. Retrieved January 17, 2026, from a hypothetical BenchChem technical document.
  • YouTube. (2020, April 19). Synthesis and reactions of Pyrazine. Retrieved January 17, 2026, from [Link]

  • Matsumoto, K., et al. (2013). Byproducts in the Synthesis of Di-2-pyrazinylmethane. Journal of Heterocyclic Chemistry, 50(S1), E21-E24.
  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology and Pharmacy Allied Sciences, 10(9), 3100-3110.
  • Patel, M., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(15), 4585-4589.
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  • ResearchGate. (2014, November 24). What are the mechanism of reaction in preparing pyrazine? Retrieved January 17, 2026, from [Link]

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  • Journal of Agricultural and Food Chemistry. (2019).
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  • ResearchGate. (2017).
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  • Revue Roumaine de Chimie. (2018). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC COPPER(II) COMPLEX.
  • SIELC Technologies. (n.d.). Separation of Pyrazine, (1-methylethyl)- on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Oxidation of ethylene diamine into glyoxal and subsequent Schiff's Base...
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  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?
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Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 2-Methoxy-6-(tributylstannyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in Stille cross-coupling reactions utilizing 2-Methoxy-6-(tributylstannyl)pyrazine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your catalyst loading and achieve high-yield, reproducible results. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: My Stille coupling reaction with this compound is showing low to no conversion. What is the most common cause?

A1: Low conversion is frequently traced back to the activity of the palladium catalyst. The primary culprit is often the incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species, or the deactivation of the Pd(0) catalyst during the reaction.[1][2] The pyrazine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. Ensure your reaction is conducted under strictly anaerobic conditions, as oxygen can lead to the formation of inactive palladium oxides. Additionally, verify the purity of your reagents and solvents, as impurities can act as catalyst poisons.[1]

Q2: I am observing a significant amount of homocoupling of my organostannane reagent. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction in Stille couplings, where the organostannane reagent couples with itself.[1] This can be promoted by the presence of oxygen or the use of a Pd(II) precatalyst which requires in situ reduction.[1][3] To mitigate this, consider the following:

  • Switch to a Pd(0) Source: Using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can significantly reduce homocoupling.[1]

  • Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[1]

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rate of homocoupling relative to the desired cross-coupling.[1]

Q3: Should I use a Pd(0) or Pd(II) catalyst source for my reaction?

A3: Both Pd(0) and Pd(II) sources are viable for Stille couplings.[2] Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are the active catalytic species.[4] Pd(II) complexes, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, are often more stable and easier to handle but require reduction to Pd(0) in situ.[2][3] If you are experiencing issues with side reactions like homocoupling, a Pd(0) source may provide better results by minimizing the presence of reactive Pd(II) species.[1]

Q4: How does the choice of phosphine ligand affect the reaction with a pyrazine substrate?

A4: Ligand selection is critical. The electronic and steric properties of the phosphine ligand directly influence the catalyst's activity and stability.[5] For electron-rich heterocyclic substrates like this compound, bulky, electron-rich phosphine ligands can be particularly effective.[1][5] These ligands promote the crucial reductive elimination step of the catalytic cycle and can help stabilize the palladium center.[6] The challenge lies in balancing the ligand's properties: electron-donating ligands favor the oxidative addition step, while electron-withdrawing ligands are better for transmetalation and reductive elimination.[7] Therefore, ligands with intermediate donicity, like phosphines, are often a good starting point.[7]

Q5: What are the best practices for removing toxic tin byproducts after the reaction?

A5: Organotin byproducts are toxic and must be removed.[8][9] Standard silica gel chromatography is often insufficient for complete removal.[9] A common and effective method is an aqueous potassium fluoride (KF) wash. The fluoride ions react with the trialkyltin byproducts to form insoluble trialkyltin fluoride, which can be removed by filtration.[9] Be aware that your product could potentially precipitate with the tin fluoride, so it's important to check the precipitate for your desired compound.[9]

Troubleshooting Guide: A Mechanistic Approach

This troubleshooting guide is structured to help you diagnose and resolve common issues encountered when optimizing catalyst loading for the Stille coupling of this compound.

Observed Issue Potential Root Cause(s) Suggested Action & Rationale
Low or No Product Formation 1. Inactive Catalyst2. Poor Reaction Conditions3. Reagent Purity/Stoichiometry1. Catalyst: - Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).[1]- Switch to a more robust, pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[1]- Screen different phosphine ligands (e.g., bulky, electron-rich ligands).[1]2. Conditions: - Ensure thorough degassing of all solvents and reagents.[1]- Gradually increase the reaction temperature.[1]- Screen alternative solvents such as toluene, DMF, or dioxane.[1]3. Reagents: - Verify the purity of all starting materials via NMR or other analytical techniques.- Use a slight excess (1.1-1.2 equivalents) of the organostannane coupling partner.[1]
Significant Homocoupling of Organostannane 1. Use of a Pd(II) Precursor2. Presence of Oxygen3. High Reaction Temperature1. Catalyst: - Switch to a Pd(0) source like Pd(PPh₃)₄ to bypass the in situ reduction step.[1]2. Conditions: - Implement rigorous degassing procedures (e.g., freeze-pump-thaw cycles).[1]- Maintain a positive pressure of inert gas (Ar or N₂).[1]3. Temperature: - Attempt the reaction at a lower temperature to disfavor the homocoupling pathway.
Reaction Stalls Before Completion 1. Catalyst Decomposition2. Insufficient Catalyst Loading1. Decomposition: - Consider a more stable catalyst system, such as one with a bulky phosphine ligand.[10]- Avoid excessively high reaction temperatures which can accelerate catalyst decomposition.[10]2. Loading: - Increase the initial catalyst loading to ensure enough active catalyst is present throughout the reaction.[10]
Formation of Unidentified Byproducts 1. Side Reactions of the Stannane2. Impurities in Starting Materials1. Side Reactions: - Tributyltin hydride, a potential impurity or degradation product of the organostannane, can participate in radical reactions.[11]- Ensure high purity of the this compound.2. Impurities: - Re-purify all starting materials and use fresh, anhydrous solvents.

Visualizing the Stille Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. The following diagram illustrates the key steps in the Stille cross-coupling reaction.

Stille_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L (Active Catalyst) OxAdd R¹-Pd(II)(L)-X Pd0->OxAdd Oxidative Addition (R¹-X) Trans R¹-Pd(II)(L)-R² OxAdd->Trans Transmetalation (R²-SnBu₃) RedEl Product R¹-R² Trans->RedEl Reductive Elimination RedEl->Pd0 Catalyst Regeneration R1X Organic Halide (R¹-X) R1X->OxAdd R2Sn Organostannane (R²-SnBu₃) R2Sn->Trans

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

Protocol 1: Screening of Palladium Catalysts and Ligands

This protocol provides a systematic approach to screen different palladium sources and phosphine ligands to identify the optimal combination for your specific aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (See table below, 2 mol%)

  • Ligand (See table below, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 0.2 M)

Procedure:

  • To an array of oven-dried reaction vials under an inert atmosphere, add the aryl halide, this compound, base, palladium catalyst, and ligand.

  • Evacuate and backfill each vial with inert gas three times.

  • Add the anhydrous, degassed solvent to each vial via syringe.

  • Heat the reactions to 100 °C with vigorous stirring.

  • Monitor the reaction progress at set time points (e.g., 2, 4, 8, 12 hours) by TLC or LC-MS.

  • Compare the conversion and yield for each catalyst/ligand combination to determine the most effective system.

Catalyst and Ligand Screening Matrix (Illustrative)

Entry Palladium Source (2 mol%) Ligand (4 mol%) Yield (%)
1Pd(OAc)₂PPh₃Enter Data
2Pd(OAc)₂SPhosEnter Data
3Pd(OAc)₂XPhosEnter Data
4Pd₂(dba)₃PPh₃Enter Data
5Pd₂(dba)₃SPhosEnter Data
6Pd₂(dba)₃XPhosEnter Data
7Pd(PPh₃)₄NoneEnter Data
Protocol 2: Optimization of Catalyst Loading

Once an effective catalyst system is identified, the next step is to minimize the catalyst loading without compromising yield or reaction time.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Optimal Palladium Catalyst (from Protocol 1)

  • Optimal Ligand (from Protocol 1)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 0.2 M)

Procedure:

  • Set up a series of reactions as described in Protocol 1, using the optimal catalyst and ligand combination.

  • Vary the catalyst loading in each reaction (e.g., 2.0, 1.5, 1.0, 0.5, 0.1 mol%).

  • Maintain a consistent Pd:Ligand ratio (typically 1:2).

  • Run the reactions under the previously determined optimal temperature and time.

  • Analyze the yield of each reaction to determine the lowest effective catalyst loading.

Catalyst Loading Optimization (Illustrative)

Entry Catalyst Loading (mol%) Ligand Loading (mol%) Yield (%)
12.04.0Enter Data
21.53.0Enter Data
31.02.0Enter Data
40.51.0Enter Data
50.10.2Enter Data

Workflow for Optimizing Catalyst Loading

The following diagram outlines a logical workflow for systematically optimizing your Stille cross-coupling reaction.

Optimization_Workflow Start Start: Low Yield or Side Products Screen_Catalyst Protocol 1: Screen Pd Source & Ligand Start->Screen_Catalyst Analyze_1 Identify Optimal Catalyst System Screen_Catalyst->Analyze_1 Optimize_Loading Protocol 2: Optimize Catalyst Loading Analyze_1->Optimize_Loading Analyze_2 Determine Lowest Effective Loading Optimize_Loading->Analyze_2 Final Optimized Protocol Analyze_2->Final

Caption: A streamlined workflow for catalyst optimization.

References

  • Stille Coupling - Chemistry LibreTexts. (2023). [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Stille reaction - Wikipedia. (n.d.). [Link]

  • Stille Coupling - Organic Chemistry Portal. (n.d.). [Link]

  • Cassar, L., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Van der Veken, P., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3487–3503. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (2024). [Link]

  • Optimizing ligand structure for low-loading and fast catalysis for alkynyl-alcohol and -amine cyclization - Dalton Transactions (RSC Publishing). (n.d.). [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PubMed Central. (2026). [Link]

  • Reactions of Tributylstannyl Anioniods with Alkyl Bromides. - DTIC. (1981). [Link]

  • Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC - PubMed Central. (n.d.). [Link]

  • ChemInform Abstract: Optimized Stille Coupling Reactions Catalyzed by Palladium on Carbon with CuI as Cocatalyst | Request PDF - ResearchGate. (2025). [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central. (n.d.). [Link]

  • Tributyltin hydride (Tributylstannane), Tin hydrides - Organic Chemistry Portal. (n.d.). [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). [Link]

  • palladium-catalyzed coupling of acid chlorides with organotin reagents - Organic Syntheses Procedure. (n.d.). [Link]

  • Palladium-catalyzed reactions of acyl chlorides with (1-alkynyl)tributylstannanes. A convenient synthesis for 1-alkynyl ketones | The Journal of Organic Chemistry - ACS Publications. (n.d.). [Link]

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Technical Support Center: Navigating Palladium Catalyst Deactivation by Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the most persistent challenges in palladium-catalyzed reactions: catalyst deactivation by sulfur and nitrogen-containing heterocycles. My objective is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot and design more robust catalytic systems.

Part 1: Frequently Asked Questions - Understanding the "Why"

This section addresses the fundamental mechanisms of catalyst poisoning. Understanding these principles is the first step toward effective prevention.

Q1: What is the fundamental reason sulfur and nitrogen heterocycles are so detrimental to palladium catalysts?

A: The core of the issue lies in the strong coordination chemistry between the heteroatoms (sulfur and nitrogen) and the palladium metal center. Both sulfur and nitrogen atoms possess lone pairs of electrons that readily donate to the electron-deficient palladium, forming strong dative bonds. This interaction is often irreversible and leads to several deactivation pathways:

  • Active Site Blocking: The heterocyclic molecule physically occupies the coordination sites on the palladium atom that are necessary for the catalytic cycle (e.g., for oxidative addition or substrate binding).[1]

  • Electronic Modification: The strong coordination alters the electronic properties of the palladium center, rendering it less reactive or entirely inert for the desired transformation.

  • Irreversible Complex Formation: In many cases, especially with sulfur, a stable and catalytically inactive palladium-sulfur complex or even bulk palladium sulfide is formed.[2][3] With nitrogen heterocycles, inactive bis(amino)-palladium complexes can form, effectively removing the catalyst from the cycle.[4]

Q2: My reaction with a thiophene-containing substrate is failing completely. Is this poisoning permanent?

A: Deactivation by sulfur compounds is typically severe and often considered irreversible under standard reaction conditions.[5] Sulfur binds very strongly to palladium surfaces, and this interaction can lead to the formation of highly stable palladium sulfides.[6] While some specialized regeneration procedures involving high-temperature hydrogen treatment exist, they are often not practical in a standard synthetic lab setting and may not fully restore activity.[5][7] Therefore, the most effective strategy is proactive prevention rather than reactive treatment.

Q3: I'm running a Suzuki coupling with a pyridine substrate, and the reaction stalls after about 30% conversion. What's happening?

A: This is a classic symptom of catalyst inhibition or deactivation by a nitrogen heterocycle. Unlike the often-immediate and total poisoning by sulfur, nitrogen heterocycles can act as competitive ligands.[8] The pyridine nitrogen competes with your desired phosphine ligand and substrates for a coordination site on the palladium. This can lead to a few scenarios:

  • Slowing the Catalytic Cycle: The equilibrium between the active catalyst and the inactive palladium-pyridine complex slows down the overall reaction rate.

  • Formation of Off-Cycle Inactive Species: The catalyst can be sequestered into stable, inactive complexes (e.g., L₂Pd(pyridine)₂) that do not readily re-enter the catalytic cycle.

  • Product Inhibition: If your coupled product also contains the pyridine moiety, as the reaction progresses, the increasing concentration of the product can lead to greater catalyst inhibition, causing the reaction to stall.

Q4: I see palladium black crashing out of my reaction. Is this related to the heterocyclic substrate?

A: Yes, it very likely is. The formation of palladium black (elemental palladium precipitate) is a common catalyst decomposition pathway.[9] Strongly coordinating heterocycles can facilitate this process. By binding tightly to the palladium center, they can displace the stabilizing ligands (like phosphines) that are designed to keep the palladium atoms soluble and catalytically active. Once these stabilizing ligands are stripped away, the palladium atoms are prone to aggregation, leading to the formation of inactive palladium black.

Part 2: Troubleshooting Guide - From Failed Reaction to Rational Solution

This guide provides a logical workflow to diagnose and solve issues when your palladium-catalyzed reaction encounters a heterocyclic substrate.

troubleshooting_workflow start Reaction Failure (Low/No Conversion, Stalling) check_heterocycle Is an N or S heterocycle present in a substrate, reagent, or solvent? start->check_heterocycle poison_analysis Poisoning/Inhibition is Likely Cause check_heterocycle->poison_analysis Yes other_issues Investigate other parameters: - Catalyst activation - Reagent quality - Reaction conditions - Water/Oxygen content check_heterocycle->other_issues No is_poison YES not_poison NO strategy_hub Implement Mitigation Strategy poison_analysis->strategy_hub ligand 1. Change Ligand (Bulky/Electron-Rich) strategy_hub->ligand support 2. Change Catalyst Support (For S-compounds) strategy_hub->support additives 3. Use Additives/Scavengers strategy_hub->additives override 4. Override Coordination (Directing Groups) strategy_hub->override

Caption: Troubleshooting workflow for Pd-catalyzed reactions.

Part 3: Proactive Prevention - Protocols and Methodologies

The most successful approach to handling heterocyclic substrates is to anticipate and prevent deactivation from the outset.

Strategy 1: Rational Ligand Selection

The ligands supporting the palladium atom are your first line of defense. The goal is to make it sterically and/or electronically unfavorable for the poison to displace the ligand and access the metal.

Why it Works:

  • Steric Bulk: Large, bulky ligands (e.g., Buchwald-type biaryl phosphines, bulky N-heterocyclic carbenes) create a protective pocket around the palladium atom. This physically hinders the approach of the heterocyclic poison.

  • Strong σ-Donation: Electron-rich ligands (like NHCs or electron-rich phosphines) form a very strong bond with the palladium. This makes it more difficult for a competing nitrogen heterocycle to displace them.

Data Summary: Ligand Classes for Mitigating Heterocycle Interference

Ligand ClassKey FeatureBest ForExample
Biaryl Monophosphines Extreme steric bulkN-heterocyclesSPhos, XPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) Strong σ-donation, steric bulkN-heterocyclesIPr, IMes
DalPhos Ligands P,N-ligand architectureGeneral N-heterocyclesMor-DalPhos

Experimental Protocol: Ligand Screening for a Challenging Coupling

  • Setup: Prepare identical reaction vials under an inert atmosphere (e.g., in a glovebox).

  • Reagents: To each vial, add the heterocyclic substrate (1.0 equiv), the coupling partner (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Preparation: In separate vials, pre-mix your palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand to be tested (2.2 mol%) in the reaction solvent for 15-30 minutes. This pre-formation is crucial.

  • Initiation: Add the pre-formed catalyst solution to each reaction vial.

  • Execution: Run the reactions at the desired temperature.

  • Analysis: Take aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyze by LC-MS or GC-MS to compare conversion rates between the different ligands.

Strategy 2: Utilizing "Active" Catalyst Supports (for Sulfur Poisons)

For heterogeneous catalysts, the support material is not just an inert scaffold; it can be an active participant in protecting the catalyst.

Why it Works: Certain metal oxide supports, known as "sulfatable supports," have a high affinity for sulfur oxides (SOx), which are often formed from sulfur heterocyles under oxidative conditions.[10] These supports act as sacrificial traps, adsorbing the sulfur species from the reaction medium and preventing them from reaching and poisoning the palladium active sites.[11][12]

support_protection cluster_0 Non-Sulfatable Support (e.g., SiO2) cluster_1 Sulfatable Support (e.g., ZrO2) S_poison Sulfur Poison (S) Pd_on_SiO2 Pd S_poison->Pd_on_SiO2 Direct Poisoning SiO2 SiO2 Support Pd_on_SiO2->SiO2 Supported on S_poison2 Sulfur Poison (S) ZrO2 ZrO2 Support (Trap) S_poison2->ZrO2 Trapped by Support Pd_on_ZrO2 Pd Pd_on_ZrO2->ZrO2 Supported on

Caption: A sulfatable support traps sulfur, protecting the Pd site.

Data Summary: Common Supports and Sulfur Resistance

Support MaterialSulfating AbilitySulfur ResistanceReference
Silica (SiO₂) Non-sulfatingPoor[11][12]
Alumina (Al₂O₃) SulfatingGood[7][10][11]
Zirconia (ZrO₂) SulfatingExcellent[10][12]
Titania (TiO₂) ModerateModerate[12]
Strategy 3: Overriding Heteroatom Coordination with Directing Groups

In reactions like C-H activation, a strongly coordinating heterocycle can misdirect the catalyst to the wrong position or shut down reactivity entirely. A clever strategy is to use a directing group that binds to the palladium even more strongly and positions it for the desired reaction, effectively making the catalyst ignore the poison.

Why it Works: This approach, elegantly demonstrated for C-H functionalization, uses a directing group (like an N-methoxy amide) that acts as an anionic ligand.[8] It promotes the in situ generation of the active Pd(II) catalyst from a Pd(0) source right at the desired reaction site. Any Pd(0) transiently coordinated to a distant heterocycle must migrate to the directing group to become active, thus bypassing the poisoning effect and ensuring high positional selectivity.[8]

Experimental Protocol: Bypassing Pyridine Interference in C-H Olefination

This is a conceptual protocol based on the principles described in the literature.[8]

  • Substrate Synthesis: Synthesize the substrate containing both the pyridine moiety and an N-methoxy amide directing group ortho to the C-H bond you wish to functionalize.

  • Reaction Setup: To a reaction vessel, add the substrate (1.0 equiv), the olefin coupling partner (e.g., an acrylate, 2.0 equiv), a Pd(0) precursor (e.g., Pd₂(dba)₃, 2.5 mol%), and a suitable solvent (e.g., toluene).

  • Oxidant: Crucially, the reaction is run under an air or oxygen atmosphere, which serves as the terminal oxidant to generate the active Pd(II) species in situ.[8]

  • Execution: Heat the reaction mixture (e.g., to 100 °C) and monitor for product formation.

  • Analysis: Compare the result to a similar substrate lacking the strong directing group to confirm its essential role in overriding the pyridine's coordinating effect.

References

  • Albers, P. W., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]

  • Butt, J. B., & Peterson, E. E. (2001). Poisoning and deactivation of palladium catalysts. Request PDF on ResearchGate. [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 524(7564), 225–230. [Link]

  • Caddick, S., et al. (2005). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 127(32), 11516–11528. [Link]

  • Zhang, W., et al. (2015). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Environmental Science & Technology, 49(5), 3051–3058. [Link]

  • Gilbertson, S. R., et al. (2010). Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. PubMed Central. [Link]

  • García, P., et al. (2006). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. Applied Catalysis B: Environmental, 62(1-2), 127-135. [Link]

  • Marecot, P., et al. (1993). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 89(13), 2295-2300. [Link]

  • Organ, M. G., et al. (2018). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF on ResearchGate. [Link]

  • Newton, M. A., et al. (2019). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 9(1), 163-171. [Link]

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. Technical Document. [Link]

  • Garcı́a, P., et al. (2006). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Applied Catalysis B: Environmental, 62(1-2), 127-135. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. [Link]

  • The Organic Chemistry Tutor. (2020). palladium coupling catalyst activation. YouTube. [Link]

  • Gandon, V., et al. (2011). Preparation of Annulated Nitrogen-Containing Heterocycles via a One-Pot Palladium-Catalyzed Alkylation/Direct Arylation Sequence. Organic Letters, 13(19), 5052–5055. [Link]

  • Zhang, L., et al. (2018). Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxidation of Methane. Catalysis Letters, 148(4), 1146-1155. [Link]

  • Liu, J., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Catalysts, 12(12), 1530. [Link]

  • Organ, M. G. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Buchwald, S. L., et al. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 110(2), 775–824. [Link]

  • Nolan, S. P., et al. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. [Link]

  • Vannice, M. A., et al. (1987). Sulfur poisoning of supported palladium methanol synthesis catalysts. Applied Catalysis, 31(1), 133-157. [Link]

  • Nolan, S. P. (2014). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Request PDF on ResearchGate. [Link]

  • Nefedov, B. K. (2002). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. Kinetics and Catalysis, 43(5), 681-686. [Link]

  • Cavallo, L., & Nolan, S. P. (2001). On C−C Coupling by Carbene-Stabilized Palladium Catalysts: A Density Functional Study of the Heck Reaction. Organometallics, 20(10), 2004–2010. [Link]

  • H-TEK. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]

  • Park, E. D., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Catalysts, 14(3), 203. [Link]

  • Stradiotto, M., & Lundgren, R. J. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 55(1), 90-126. [Link]

  • LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

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impact of solvent choice on Stille coupling reaction rate and yield

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Solvent Selection, Troubleshooting, and Best Practices

Welcome to the technical support center for the Stille cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-C bond-forming reaction. Here, we will delve into one of the most critical, yet often overlooked, parameters: the choice of solvent. As a senior application scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how solvents influence your reaction's success, helping you to troubleshoot effectively and optimize your yields and reaction times.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your Stille coupling experiments, with a focus on solvent-related causes and solutions.

Issue 1: Low or No Product Yield

Q: My Stille coupling reaction is giving me a very low yield or no product at all. I've checked my catalyst and reagents. Could the solvent be the problem?

A: Absolutely. Solvent choice is critical and can be the root cause of poor performance. Here’s how to troubleshoot:

  • Probable Cause 1: Inappropriate Solvent Polarity. The Stille reaction's catalytic cycle involves intermediates of varying polarities. The transmetalation step, often the rate-determining step, is particularly sensitive to the solvent environment.[1][2] Less polar solvents like toluene or dioxane can lead to lower yields, especially if the substrates are polar.[3]

    • Solution: Switch to a more polar, aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), 1-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are excellent choices.[4] These solvents can accelerate the reaction by stabilizing charged intermediates in the catalytic cycle.[5] For instance, a switch from THF to a more polar solvent like NMP can sometimes eliminate the need for salt additives like LiCl, which are used to enhance the reaction rate.[6]

  • Probable Cause 2: Poor Solubility of Reactants or Catalyst. If your organostannane, organic halide, or palladium catalyst complex is not fully dissolved, the reaction will be sluggish and incomplete.

    • Solution: Select a solvent that ensures complete dissolution of all components at the reaction temperature. You may need to perform solubility tests prior to running the reaction. A solvent mixture can sometimes be effective.

  • Probable Cause 3: Solvent-Induced Catalyst Decomposition. While polar aprotic solvents are often beneficial, some palladium catalysts can be unstable in highly coordinating solvents at elevated temperatures, leading to catalyst deactivation.

    • Solution: If you suspect catalyst decomposition (e.g., formation of palladium black), try a less coordinating solvent or lower the reaction temperature. Alternatively, use a more robust ligand on your palladium catalyst that can better shield the metal center.

Issue 2: Significant Homocoupling of the Organostannane

Q: I'm observing a significant amount of homocoupled product (R²-R²) from my organostannane reagent. How can I minimize this side reaction?

A: Homocoupling is a common side reaction in Stille couplings.[7] While often attributed to the presence of oxygen, the solvent can play a role in mitigating it.

  • Probable Cause: Radical Pathways or Reaction with Pd(II) Precatalyst. Homocoupling can occur through a radical mechanism or by the reaction of two equivalents of the organostannane with the Pd(II) precatalyst.[6]

    • Solution 1: Solvent and Additive Combination. The choice of solvent can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. In some cases, using a nonpolar solvent like toluene in combination with a copper(I) iodide (CuI) cocatalyst can suppress homocoupling.[7] The CuI is thought to facilitate the transmetalation step, thus outcompeting the homocoupling pathway.[8]

    • Solution 2: Use of "Green" Solvents. Interestingly, performing the Stille coupling in aqueous media using surfactants like TPGS-750-M has been shown to be effective and can minimize side reactions.[9] This approach also offers significant environmental benefits.[10][11]

Issue 3: Lack of Stereospecificity

Q: My reaction involves a stereocenter, and I'm losing the stereochemical integrity of my product. Can the solvent influence this?

A: Yes, the solvent can have a profound impact on the stereochemical outcome of the reaction, particularly during the oxidative addition and transmetalation steps.

  • Probable Cause: Switch in Reaction Mechanism. The transmetalation step can proceed through different mechanisms, such as an "open" pathway (leading to inversion of stereochemistry) or a "cyclic" pathway (leading to retention of stereochemistry). The polarity of the solvent can influence which pathway is favored.[12]

    • Solution: If you are observing an unexpected loss of stereochemistry, consider changing the solvent. Less coordinating solvents tend to favor the cyclic mechanism and retention of stereochemistry.[12] Conversely, highly polar, coordinating solvents may promote the open mechanism.[5] Careful screening of solvents with varying polarities (e.g., toluene vs. THF vs. DMF) is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around solvent for Stille coupling?

A1: While there is no single "best" solvent for all Stille couplings, polar aprotic solvents like DMF and NMP are excellent starting points for a wide range of substrates due to their ability to accelerate the rate-determining transmetalation step.[4] However, the optimal solvent will always be substrate-dependent.

Q2: How do polar protic solvents like water or ethanol affect the reaction?

A2: Traditionally, polar protic solvents were avoided in Stille couplings due to potential side reactions like proto-destannylation of the organostannane reagent. However, recent advancements in "green chemistry" have shown that Stille couplings can be efficiently carried out in water, often at room temperature, with the aid of surfactants to form micelles.[9] These methods can be highly effective and environmentally friendly.

Q3: Can I use nonpolar solvents like hexane or benzene?

A3: Nonpolar solvents like hexane are generally poor choices for Stille coupling as they often lead to poor solubility of the palladium catalyst and polar substrates, resulting in low yields. Benzene and toluene are more commonly used nonpolar solvents and can be effective, particularly for nonpolar substrates.[3] However, they often require higher reaction temperatures and may result in slower reaction rates compared to polar aprotic solvents.[3]

Q4: What is the role of additives like LiCl and CuI, and how does this relate to solvent choice?

A4:

  • Lithium Chloride (LiCl): LiCl is a powerful rate accelerant, especially when using less polar solvents like THF.[6] It is believed to work by displacing the halide ligand on the palladium center, making it more susceptible to transmetalation. In more polar solvents like NMP, the need for LiCl may be diminished or eliminated.[6]

  • Copper(I) Iodide (CuI): CuI is a co-catalyst that can dramatically increase the reaction rate, sometimes by a factor of >10³.[6] It is thought to act as a scavenger for excess phosphine ligands, which can inhibit the reaction, or to undergo transmetalation with the organostannane to form a more reactive organocuprate species.[6][8] The effect of CuI can be solvent-dependent.

Data & Protocols

Solvent Properties and Their Impact

The following table summarizes the properties of common solvents used in Stille coupling and their general effect on the reaction.

SolventDielectric Constant (ε)TypeGeneral Impact on Stille Coupling
Toluene2.4NonpolarOften requires higher temperatures; can be good for nonpolar substrates.[3]
Tetrahydrofuran (THF)7.6Borderline Polar AproticCommon, but often requires additives like LiCl for good rates.[6]
Dioxane2.2NonpolarSimilar to toluene, can result in lower yields.[3]
N,N-Dimethylformamide (DMF)36.7Polar AproticExcellent choice for many reactions; accelerates transmetalation.[3][4]
1-Methyl-2-pyrrolidone (NMP)32.2Polar AproticSimilar to DMF, highly effective at promoting the reaction.[9]
Water (with surfactant)80.1Polar ProticA green and effective alternative, often at room temperature.[9]
Experimental Protocol: Solvent Screening for Stille Coupling Optimization

This protocol provides a general framework for screening solvents to optimize your Stille coupling reaction.

Materials:

  • Organic halide (1.0 equiv)

  • Organostannane (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvents (Toluene, THF, DMF, NMP)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials

Procedure:

  • To a series of oven-dried reaction vials, add the palladium catalyst under an inert atmosphere.

  • To each vial, add a different anhydrous solvent (e.g., 1 mL each of Toluene, THF, DMF, and NMP).

  • Add the organic halide to each vial.

  • Add the organostannane to each vial.

  • Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate.

  • Run the reactions at a set temperature (e.g., 80 °C) for a predetermined time (e.g., 4 hours).

  • After the reaction time, cool the vials to room temperature.

  • Quench the reactions and analyze the crude reaction mixtures by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR) to determine the conversion and yield for each solvent.

Visualizing the Impact of Solvent

The Stille Coupling Catalytic Cycle

The solvent influences multiple steps in the catalytic cycle, most notably the transmetalation step.

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation (Rate-Determining Step) PdII_complex->Transmetalation R²-SnR₃ PdII_coupled R¹-Pd(II)L₂-R² Transmetalation->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Solvent Solvent Polarity & Coordination Solvent->Transmetalation Influences Rate & Mechanism

Caption: The Stille catalytic cycle, highlighting the solvent's critical influence on the rate-determining transmetalation step.

References

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia.
  • Stille reaction. Wikipedia. Available at: [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. Available at: [Link]

  • Stille Coupling. OpenOChem Learn. Available at: [Link]

  • Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Suzuki, Stille and Heck cross-coupling reactions catalyzed by Fe3O4@PTA–Pd as a recyclable and efficient nanocatalyst in green solvents. New Journal of Chemistry (RSC Publishing). DOI:10.1039/C6NJ00088F. Available at: [Link]

  • Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science (RSC Publishing). DOI:10.1039/D1SC05862B. Available at: [Link]

  • The Stille Reaction. Chem 115 Myers. Available at: [Link]

  • Development of green methodologies for Heck, Chan-Lam, Stille and Suzuki cross-coupling reactions. PubMed. Available at: [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]

  • Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 ) C6. Available at: [Link]

  • Ligand effects on Stille couplings of various Z-alkenyl halides a. ResearchGate. Available at: [Link]

  • Stille couplings in water at room temperature. Green Chemistry (RSC Publishing). DOI:10.1039/C2GC36042J. Available at: [Link]

Sources

Technical Support Center: Managing Thermal Stability of 2-Methoxy-6-(tributylstannyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-6-(tributylstannyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for managing the thermal stability of this crucial reagent during chemical reactions.

Introduction

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1][2][3] Its utility lies in the ability to introduce a methoxypyrazine moiety into complex molecules, a common scaffold in medicinal chemistry. However, like many organotin compounds, its thermal stability can be a critical factor influencing reaction outcomes. This guide provides a comprehensive resource to understand and mitigate potential challenges associated with its handling and use.

Organotin compounds, including tributyltin derivatives, are known for their toxicity and require careful handling to avoid exposure. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition of this compound during a reaction?

A1: Decomposition can manifest in several ways, including:

  • Low or no yield of the desired product: This is the most common indicator.

  • Formation of homocoupled byproducts: You may observe the formation of a dimer of your coupling partner.[1]

  • Presence of tin-containing byproducts: Protodestannylation (replacement of the stannyl group with a hydrogen atom) or other tin-related side products can be observed, often as baseline impurities in NMR or LC-MS analysis.

  • Color changes in the reaction mixture: While not always indicative of decomposition, unexpected color changes can be a sign of side reactions.

Q2: At what temperature does this compound start to decompose?

A2: While a specific decomposition temperature is not well-documented in the literature, organotin compounds, in general, can be sensitive to heat. The stability is highly dependent on the reaction conditions, including the solvent, catalyst, and other reagents present. It is generally advisable to keep reaction temperatures as low as possible to achieve a reasonable reaction rate.

Q3: How should I store this compound to ensure its stability?

A3: Proper storage is crucial for maintaining the integrity of the reagent.[4] It should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place.[4][5] Many suppliers recommend refrigeration or storage at -20°C.[6] Avoid repeated freeze-thaw cycles.

Q4: Are there any known incompatibilities with this reagent?

A4: Organotin compounds can be incompatible with strong oxidizing agents.[4] They can also react with water, especially in the presence of acids or bases, leading to protodestannylation.[7] Therefore, it is essential to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on managing the thermal stability of this compound.

Issue 1: Low or No Product Yield in Stille Coupling Reaction
Potential Cause Troubleshooting Step Scientific Rationale
Thermal Decomposition of the Stannane Lower the reaction temperature. Start with room temperature or gentle heating (e.g., 40-50 °C) and monitor the reaction progress.Minimizes the rate of thermal decomposition of the stannane, preserving its availability for the catalytic cycle.
Protodestannylation Ensure strictly anhydrous conditions. Use freshly distilled, dry solvents and degas the reaction mixture thoroughly.Traces of water or acid can lead to the cleavage of the carbon-tin bond, rendering the stannane inactive for cross-coupling.[7]
Inefficient Transmetalation Add a stoichiometric amount of a copper(I) salt (e.g., CuI) or a fluoride source (e.g., CsF).These additives can facilitate the transmetalation step in the Stille coupling mechanism, potentially allowing for lower reaction temperatures.[3]
Catalyst Deactivation Use a more robust palladium catalyst or ligand. Consider using a pre-catalyst that is more stable at the required reaction temperature.The palladium catalyst can decompose or form inactive species at elevated temperatures.
Issue 2: Formation of Homocoupled Byproducts
Potential Cause Troubleshooting Step Scientific Rationale
Reaction of Stannane with the Pd(II) Precatalyst Change the order of addition of reagents. Add the stannane slowly to the reaction mixture containing the catalyst and the electrophile.This minimizes the concentration of the stannane available to react directly with the palladium(II) precatalyst, which can lead to homocoupling.[1][2]
Radical Pathways Add a radical inhibitor, such as a small amount of hydroquinone or BHT.While less common, radical mechanisms can contribute to homocoupling.
High Reaction Temperature Lower the reaction temperature.Higher temperatures can promote side reactions, including homocoupling.
Issue 3: Difficulty in Purifying the Product from Tin Byproducts
Potential Cause Troubleshooting Step Scientific Rationale
Persistence of Tributyltin Halides After the reaction, quench with an aqueous solution of potassium fluoride (KF).KF reacts with tributyltin byproducts to form insoluble tributyltin fluoride, which can be removed by filtration.
Co-elution during Chromatography Use a different stationary phase or solvent system for column chromatography. Sometimes, a multi-step purification process is necessary.Tin byproducts can be greasy and have similar polarities to the desired product, making separation challenging.[8]
Incomplete Reaction Ensure the reaction goes to completion by monitoring with TLC, LC-MS, or GC-MS.Unreacted stannane will contaminate the product.

Experimental Protocols

Protocol 1: Recommended Stille Coupling Protocol to Minimize Thermal Decomposition

This protocol provides a general guideline for a Stille coupling reaction using this compound, with an emphasis on maintaining thermal stability.

Materials:

  • This compound

  • Aryl halide or triflate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if necessary, e.g., PPh₃, XPhos)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)

  • Anhydrous base (if required by the specific reaction)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Preparation: Flame-dry all glassware and cool under an inert atmosphere.[5]

  • Reagent Addition: To the reaction flask, add the aryl halide or triflate, the palladium catalyst, and the ligand (if used).

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.

  • Inerting: Purge the reaction mixture with an inert gas for 10-15 minutes.

  • Stannane Addition: Slowly add a solution of this compound in the reaction solvent to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at the desired temperature (start with room temperature or gentle heating) and monitor its progress by an appropriate analytical technique (TLC, LC-MS, GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench with an aqueous KF solution and stir for 30 minutes. Filter the mixture through a pad of celite, wash with an organic solvent, and then proceed with standard aqueous work-up and purification.

Protocol 2: Monitoring the Stability of this compound by ¹H NMR

This protocol can be used to assess the purity and stability of the stannane reagent over time or after exposure to certain conditions.

Procedure:

  • Sample Preparation: In a clean, dry NMR tube, dissolve a small, accurately weighed amount of this compound in a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Internal Standard: Add a known amount of a stable internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum.

  • Analysis: Integrate the signals corresponding to the pyrazine protons of the stannane and the protons of the internal standard. Any significant decrease in the relative integration of the stannane signals over time or after a stress test (e.g., heating a sample) indicates decomposition. The appearance of new signals may correspond to decomposition products.

Visualization of Key Processes

Logical Troubleshooting Flowchart

This diagram illustrates a systematic approach to troubleshooting common issues encountered when using this compound.

TroubleshootingFlowchart start Reaction Issue Encountered low_yield Low or No Product Yield start->low_yield homocoupling Homocoupling Observed start->homocoupling purification_issue Purification Difficulty start->purification_issue check_temp Lower Reaction Temperature? low_yield->check_temp order_addition Modify Reagent Addition Order? homocoupling->order_addition kf_quench Use KF Quench? purification_issue->kf_quench check_anhydrous Ensure Anhydrous Conditions? check_temp->check_anhydrous No success_yield Yield Improved check_temp->success_yield Yes additives Use Additives (CuI, CsF)? check_anhydrous->additives No check_anhydrous->success_yield Yes check_catalyst Change Catalyst/Ligand? additives->check_catalyst No additives->success_yield Yes check_catalyst->success_yield Yes fail_yield Still Low Yield check_catalyst->fail_yield No radical_inhibitor Add Radical Inhibitor? order_addition->radical_inhibitor No success_homocoupling Homocoupling Reduced order_addition->success_homocoupling Yes radical_inhibitor->success_homocoupling Yes fail_homocoupling Homocoupling Persists radical_inhibitor->fail_homocoupling No chromatography Optimize Chromatography? kf_quench->chromatography No success_purification Purity Improved kf_quench->success_purification Yes chromatography->success_purification Yes fail_purification Still Impure chromatography->fail_purification No

Caption: Troubleshooting flowchart for Stille reactions.

Potential Decomposition Pathway

This diagram illustrates a simplified potential decomposition pathway of this compound under thermal stress or in the presence of protic sources.

DecompositionPathway reactant This compound heat Heat (Δ) protic H⁺ Source (e.g., H₂O) decomposition_products Decomposition Products (e.g., Hexabutyldistannane) reactant->decomposition_products Thermal Decomposition protodestannylation_product 2-Methoxypyrazine reactant->protodestannylation_product Protodestannylation

Caption: Potential decomposition pathways.

Concluding Remarks

The successful application of this compound in organic synthesis hinges on a thorough understanding and careful management of its thermal stability. By implementing the strategies outlined in this guide, researchers can significantly improve reaction outcomes, minimize side product formation, and ensure the reliable performance of this versatile reagent. Always prioritize safety by adhering to proper handling and disposal procedures for organotin compounds.[4][9]

References

  • Benchchem. Essential Safety and Operational Protocols for Handling Organotin Compounds.
  • CymitQuimica. (2023). Tributylstannyliodomethane.
  • Del Valle Lab. Standard Operating Procedures.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US).
  • Quevauviller, Ph., & Donard, O. F. X. (1998). Stability and storage problems in organotin speciation in environmental samples. Analytica Chimica Acta, 364(1-3), 145-154.
  • EXTOXNET. (1996). TRIBUTYLTIN (TBT). Extension Toxicology Network.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • National Institute for Occupational Safety and Health. (1976). ORGANOTIN COMPOUNDS. Centers for Disease Control and Prevention.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Wikipedia. Stille reaction.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Cerna, I., & Dvorak, M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3265-3282.
  • Apollo Scientific. (2015). SAFETY DATA SHEET.
  • ResearchGate. Data on degradation of tributyltin and triphenyltin.
  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Journal of the American Chemical Society, 144(51), 23469-23482.
  • Schürmann, M., et al. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. Molecules, 28(9), 3763.
  • Organic Chemistry Portal. Stille Coupling.
  • Zhao, B., et al. (2015). Unprecedented Side Reactions in Stille Coupling: Desired Ones for Stille Polycondensation. Chemical Communications, 51(87), 15846-15849.
  • LabSolu. 2-Methoxy-6-(tri-n-butylstannyl)pyrazine.

Sources

Technical Support Center: Stille Coupling Reaction Workup & Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Stille coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the critical quenching and purification stages. The following content is structured to offer not just procedural steps, but a deeper understanding of the chemical principles at play, ensuring robust and reproducible outcomes in your laboratory.

Section 1: Troubleshooting Guide & FAQs

This section addresses the most frequently encountered challenges during the workup and purification of Stille coupling reactions in a direct question-and-answer format.

Q1: I've performed a standard aqueous workup, but my NMR spectrum still shows significant organotin byproducts co-eluting with my product. What's the most likely cause and the best solution?

A1: This is the most common issue in Stille coupling purification. The primary culprits are residual trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted organostannane reagents.[1] These species are often greasy, relatively non-polar, and can have similar chromatographic behavior to the desired coupled product, making separation by standard silica gel chromatography difficult.[1]

Causality & Solution: The most effective strategy is to convert the organotin byproducts into species with drastically different solubility and polarity. The standard, and often most effective, method is an aqueous potassium fluoride (KF) wash.[1][2][3] The fluoride ion reacts with the trialkyltin cation to form a trialkyltin fluoride (e.g., Bu₃SnF), which is a highly insoluble solid precipitate in most organic solvents.[1][4]

  • Troubleshooting Steps:

    • Insufficient Stirring: Ensure vigorous stirring of the biphasic mixture (organic reaction mixture and aqueous KF solution) for at least one hour.[5][6] Incomplete reaction due to poor mixing is a common reason for failure.

    • Precipitate Management: A thick white precipitate of Bu₃SnF may form at the interface of the organic and aqueous layers, sometimes hindering separation.[1][2] If this occurs, filter the entire biphasic mixture through a pad of Celite® to remove the solid before proceeding with the separation of the liquid layers.[1][2][5]

    • KF Concentration: A 1M aqueous solution of KF is typically sufficient.[2] Using a saturated solution is also common practice.[6]

Q2: I tried the KF wash, but I still have tin impurities. Are there more robust methods?

A2: Yes. While a KF wash is a frontline defense, its effectiveness can be substrate-dependent. If tin residues persist, consider these advanced or alternative strategies:

  • Chromatography on Treated Silica: Standard silica gel is acidic and can sometimes cause degradation of sensitive products.[5] More importantly for tin removal, basic treatment can significantly improve separation. Packing a column with silica gel that has been treated with 2-5% triethylamine (Et₃N) in the eluent is a highly effective technique for removing tin byproducts.[2][3][5][7][8] An alternative is to use a stationary phase of 10% w/w anhydrous potassium carbonate (K₂CO₃) in silica gel, which has been shown to reduce organotin impurities to as low as ~15 ppm.[6]

  • DBU and Iodine Treatment: If you suspect the presence of unreacted tributyltin hydride (Bu₃SnH) or hexa-n-butylditin (Bu₃SnSnBu₃), these can be converted to tributyltin iodide (Bu₃SnI).[1][2] This is achieved by adding 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by a dropwise addition of a solution of iodine (I₂) until the iodine color persists. The resulting Bu₃SnI can then be effectively removed by a subsequent aqueous KF wash, as it will be converted to the insoluble Bu₃SnF.[1][2]

  • Alternative Fluoride Sources: Cesium fluoride (CsF) can sometimes be more effective than KF in precipitating organotin fluorides.[5][9]

Q3: My product recovery is very low after the KF workup. Where might it be going?

A3: Low product recovery after a KF wash is typically due to one of two issues:

  • Product Adsorption/Precipitation: Your desired product may have some affinity for the solid Bu₃SnF precipitate, causing it to be lost during filtration.[5] To mitigate this, after filtering, wash the Celite® cake thoroughly with the organic solvent used for the extraction to recover any adsorbed product.[5]

  • Product Degradation: If your product is sensitive to basic conditions, the use of fluoride salts (which are basic) might cause degradation. Similarly, if your product is acid-sensitive, purification on standard silica gel can lead to decomposition.[5] In such cases, consider using neutral or basic alumina for chromatography or deactivating the silica gel with triethylamine.[3][5]

Q4: I am forming a persistent emulsion during my aqueous workup. How can I break it?

A4: Emulsion formation is common when dealing with complex reaction mixtures. The most straightforward solution is to add brine (a saturated aqueous solution of NaCl) to the separatory funnel.[5] The increased ionic strength of the aqueous phase helps to break up the emulsion and force a cleaner separation of the organic and aqueous layers.

Section 2: Standard Operating Protocols

These protocols provide step-by-step guidance for the most common and effective workup and purification procedures for Stille coupling reactions.

Protocol 1: Standard Aqueous Potassium Fluoride (KF) Workup

This is the most common first-line method for removing organotin byproducts.

  • Reaction Quenching: Once the reaction is complete (as determined by TLC, LCMS, etc.), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • KF Wash: Transfer the diluted mixture to a separatory funnel and add an equal volume of a 1M aqueous KF solution.

  • Stirring/Shaking: Stopper the funnel and shake vigorously for at least one minute, venting frequently.[1][2] For larger scale reactions or if shaking is insufficient, transfer the biphasic mixture to a flask and stir vigorously for at least 1-2 hours.

  • Precipitate Removal (if necessary): If a significant white precipitate forms at the interface, filter the entire mixture through a pad of Celite®.[1][2][5] Be sure to wash the filter cake with the organic solvent to recover any adsorbed product.[5]

  • Separation: Transfer the filtrate back to the separatory funnel (if filtered) and allow the layers to separate. Drain and discard the aqueous layer.

  • Final Washes: Wash the organic layer with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization.

Protocol 2: Purification by Chromatography on Triethylamine-Treated Silica Gel

This method is highly effective when KF washing is insufficient or if the product is sensitive.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes). Add triethylamine (Et₃N) to the slurry to a final concentration of 2-5% (v/v).[5]

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Sample Loading: Concentrate your crude product (ideally after a preliminary aqueous wash to remove polar impurities) and adsorb it onto a small amount of silica gel. Load this onto the top of the packed column.

  • Elution: Elute the column with an appropriate solvent system containing 2-5% Et₃N, as determined by TLC analysis.

  • Fraction Collection: Collect and analyze fractions by TLC to identify those containing the purified, tin-free product.

Section 3: Visual Workflow and Decision Making

Workflow for Stille Coupling Workup & Purification

Stille_Workup_Workflow Start Stille Reaction Complete Dilute Dilute with Organic Solvent Start->Dilute KF_Wash Aqueous KF Wash (1M solution) Dilute->KF_Wash Filter_Celite Filter through Celite® Pad KF_Wash->Filter_Celite Precipitate Forms Separate Separate Organic & Aqueous Layers KF_Wash->Separate No Precipitate Filter_Celite->Separate Wash_Brine Wash with Brine Separate->Wash_Brine Dry Dry over Na2SO4/MgSO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Further Purification (Chromatography/ Recrystallization) Concentrate->Purify End Pure Product Purify->End

Caption: General workflow for quenching and purifying a Stille coupling reaction.

Troubleshooting Decision Tree for Tin Removal

Tin_Removal_Troubleshooting decision decision procedure procedure outcome outcome start Crude Product with Tin Impurities d1 Perform Aqueous KF Wash? start->d1 kf_wash Protocol 1: Aqueous KF Wash d1->kf_wash Yes d2 Tin Still Present in NMR? kf_wash->d2 d3 Suspect Bu3SnH or (Bu3Sn)2? d2->d3 Yes success Tin-Free Product d2->success No Et3N_silica Protocol 2: Chromatography on Et3N-treated Silica Et3N_silica->success d3->Et3N_silica No dbu_iodine DBU/Iodine Treatment then KF Wash d3->dbu_iodine Yes dbu_iodine->success

Caption: Decision tree for selecting an appropriate tin removal method.

Section 4: Quantitative Data Summary

The efficiency of various methods for removing organotin residues has been reported in the literature. The following table provides a summary for comparison.

MethodReported Residual Tin LevelReference
Chromatography with 10% K₂CO₃ on Silica< 15 ppm[6]
Aqueous KF Wash & Column ChromatographyNot Detectable (by ICP analysis)[4]
Chromatography with 2-5% Et₃N on SilicaHighly effective for byproduct removal[2][3][5]

Note: The ultimate purity is highly dependent on the specific substrate and reaction conditions. Quantitative analysis by methods such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) is recommended for applications where very low tin levels are required.[1]

References

  • Gallagher, W. P., & Maleczka, R. E., Jr. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 70(3), 841–846. Retrieved from [Link]

  • Merlic, C. A. (n.d.). Workup for Removing Tin Byproducts. UCLA. Retrieved from [Link]

  • Wikipedia. (2023). Stille reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

  • Reddit. (2017). How should I manage glassware that came in contact with organotin compounds? Retrieved from [Link]

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132–1136. Retrieved from [Link]

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Validation & Comparative

Decoding the Architecture: A Comparative Guide to Spectroscopic Analysis for Confirming Pyrazine Coupling Product Structures

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal and materials chemistry, pyrazine derivatives stand out as a class of heterocyclic compounds with significant and diverse applications.[1] Their utility, from potent pharmaceuticals to essential components in flavor chemistry, is intrinsically linked to the precise arrangement of substituents on the pyrazine ring. The coupling reactions used to synthesize these valuable molecules, however, can often lead to a mixture of positional isomers. Therefore, the unambiguous confirmation of the product's structure is a cornerstone of reliable and reproducible research.

This guide presents a comprehensive, field-tested comparison of the key spectroscopic techniques essential for the structural elucidation of pyrazine coupling products. Moving beyond a simple procedural outline, this document delves into the rationale behind experimental choices, providing a self-validating framework for robust structural confirmation. The central thesis is the synergistic integration of data from multiple analytical methods to construct an irrefutable structural assignment.

The Central Challenge: Navigating Isomerism in Pyrazine Scaffolds

The primary difficulty in characterizing pyrazine coupling products is definitively identifying the substitution pattern on the aromatic ring. For example, a coupling reaction on a monosubstituted pyrazine can result in substitution at three different positions, yielding isomers with often very similar physical properties. This makes their separation and individual analysis a non-trivial task. It is in this context that the strategic application of advanced spectroscopic techniques becomes indispensable for accurate structure determination.[2]

An Integrated Analytical Workflow: The Power of Spectroscopic Synergy

No single spectroscopic method can, in isolation, provide a complete structural picture. The most robust approach relies on the convergence of evidence from several techniques, each offering a unique perspective on the molecule's architecture. The advocated workflow emphasizes an integrated analysis where findings from one technique are used to corroborate and clarify data from another.

G cluster_0 Initial Analysis cluster_1 Purification cluster_2 Definitive Structure Elucidation cluster_3 Final Confirmation Crude_Reaction_Mixture Crude Reaction Mixture TLC_GCMS TLC / GC-MS (Purity & Initial m/z) Crude_Reaction_Mixture->TLC_GCMS Column_Chromatography Column Chromatography TLC_GCMS->Column_Chromatography Isolated_Product Isolated Product Column_Chromatography->Isolated_Product HRMS High-Resolution MS (Elemental Formula) Isolated_Product->HRMS FTIR FT-IR (Functional Groups) Isolated_Product->FTIR 1D_NMR 1D NMR (¹H, ¹³C) (Proton/Carbon Environment) Isolated_Product->1D_NMR Final_Structure Confirmed Structure HRMS->Final_Structure FTIR->Final_Structure 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) 1D_NMR->2D_NMR If ambiguity exists 2D_NMR->Final_Structure

Figure 1: A typical workflow for the spectroscopic confirmation of pyrazine coupling products.

Mass Spectrometry (MS): Establishing the Molecular Formula

Mass spectrometry is the initial and essential step, providing the molecular weight of the product. High-resolution mass spectrometry (HRMS) takes this a step further by determining the precise elemental composition.[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A sub-milligram quantity of the purified product is dissolved in a volatile solvent like methanol or acetonitrile.[4]

  • Ionization: Electrospray ionization (ESI) is often preferred for its "soft" ionization, which minimizes fragmentation and keeps the molecular ion intact.[4]

  • Analysis: The sample is analyzed using a high-resolution instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Data Interpretation: The key is to obtain a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This experimental value is then compared with the theoretical mass calculated for all possible isomers.

Why this is critical: HRMS provides the elemental formula, a fundamental piece of the puzzle that confirms the atoms present and their quantities, effectively ruling out many potential side products.

Comparative Data: HRMS for Isomeric Diphenylpyrazines

IsomerChemical FormulaCalculated Monoisotopic MassObserved [M+H]⁺Mass Error (ppm)
2,3-DiphenylpyrazineC₁₆H₁₂N₂232.1000233.1073< 5
2,5-DiphenylpyrazineC₁₆H₁₂N₂232.1000233.1073< 5
2,6-DiphenylpyrazineC₁₆H₁₂N₂232.1000233.1073< 5

This table demonstrates that while HRMS confirms the elemental formula, it cannot differentiate between positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Connectivity

NMR spectroscopy is the most powerful technique for mapping the precise connectivity of atoms.[5] For pyrazine derivatives, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is indispensable.[6]

¹H NMR: Probing the Proton Environment

¹H NMR provides information on the number, chemical environment, and proximity of protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

  • Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[4]

  • Data Interpretation:

    • Chemical Shift (δ): Protons on the pyrazine ring typically appear in the aromatic region (δ 8.0-9.0 ppm), with their exact position influenced by the substituents.[4][6]

    • Integration: The area under each signal corresponds to the number of protons it represents.[7]

    • Coupling Constants (J): The splitting of signals reveals information about adjacent protons. In pyrazine rings, ³JHH coupling constants are typically around 2-4 Hz.[8]

Why this is crucial: The coupling patterns in the aromatic region are often the most direct indicators of the substitution pattern. For instance, a 2,5-disubstituted pyrazine will show a singlet for the two equivalent pyrazine protons, whereas a 2,3-disubstituted pyrazine will exhibit two doublets.[9]

¹³C NMR: Mapping the Carbon Skeleton

¹³C NMR provides a detailed picture of the molecule's carbon framework.[10]

Experimental Protocol: ¹³C NMR

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.

  • Data Interpretation: The chemical shifts of the pyrazine ring carbons are sensitive to the electronic effects of the attached substituents.

2D NMR: Connecting the Pieces

When 1D NMR spectra are complex, 2D NMR experiments are essential for establishing unambiguous correlations.[2][11]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, which is invaluable for tracing proton networks.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom, allowing for definitive carbon signal assignments.[12]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds. This is the key experiment for establishing long-range connectivity and piecing together the entire molecular structure.[2][12]

G Structure_Hypothesis Initial Structure Hypothesis (from 1D NMR) COSY COSY (¹H-¹H Connectivity) Structure_Hypothesis->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) Structure_Hypothesis->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) COSY->HMBC Refines proton network HSQC->HMBC Assigns carbons Confirmed_Connectivity Confirmed Connectivity HMBC->Confirmed_Connectivity

Figure 2: The role of 2D NMR in confirming molecular connectivity.

Comparative Data: Expected ¹H NMR Signals for Disubstituted Phenylpyrazines

Substitution PatternPyrazine Proton EnvironmentExpected Signal Pattern
2,3-DisubstitutedTwo adjacent protonsTwo doublets (³JHH ≈ 2.5 Hz)
2,5-DisubstitutedTwo equivalent protonsOne singlet
2,6-DisubstitutedTwo equivalent protonsOne singlet

This table illustrates how the splitting patterns in ¹H NMR can rapidly differentiate between isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a quick and non-destructive method for identifying the functional groups present in a molecule.[13]

Experimental Protocol: FT-IR

  • Sample Preparation: The sample can be analyzed as a solid (using an ATR attachment), a KBr pellet, or a thin film.

  • Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Look for characteristic absorption bands. For pyrazine derivatives, key vibrations include C-H stretching of the aromatic ring, C=N and C=C stretching within the ring, and vibrations from the substituents.[14]

Why this is useful: While not the primary tool for determining substitution patterns, FT-IR can quickly confirm the successful incorporation of functional groups from the coupling partners.[15]

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.[16]

Experimental Protocol: UV-Vis

  • Sample Preparation: A dilute solution of known concentration is prepared by dissolving a small, accurately weighed amount of the product in a UV-transparent solvent (e.g., ethanol, cyclohexane).

  • Acquisition: The absorption spectrum is recorded over a range of approximately 200-800 nm.[17]

  • Data Interpretation: The position of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the molecule's chromophore. Different substitution patterns on the pyrazine ring will influence its electronic structure and lead to distinct λmax values.

Why this is valuable: The conjugation system of the pyrazine ring is directly affected by its substituents. This can lead to different λmax values for different isomers, providing an additional layer of evidence for structural assignment.

Conclusion: A Holistic and Self-Validating Strategy

Confirming the structure of a pyrazine coupling product is an iterative and integrative process. By combining the strengths of multiple spectroscopic techniques, a robust and self-validating structural assignment can be achieved. HRMS provides the elemental formula, FT-IR confirms the presence of key functional groups, and a full suite of 1D and 2D NMR experiments, supported by UV-Vis data, provides an unambiguous map of the molecule's connectivity. This multifaceted approach ensures the scientific integrity of the data and lays a solid foundation for further research.

References

  • BenchChem. (2025). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives.
  • BenchChem. (2025). Unambiguous Structure Confirmation of Pyrazines: A Comparative Guide to 2D NMR Techniques.
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Pyrazine-2-amidoxime Derivatives.
  • Andrzej Łapiński, Maciej J. Nowak, Leszek Lapinski. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206.
  • Saad, E. F. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
  • Ramadan, R. M., Abu Al-Nasr, A. K., & El-Medani, S. M.
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  • Unknown Author. NMR Techniques in Organic Chemistry: a quick guide.
  • SanMartin, R., & Herrero, M. T. Structure Determination By Spectroscopic Methods: A Practical Approach. Routledge.
  • Various Authors. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Various Authors. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(s 2–3), 193–206.
  • Various Authors. Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.
  • LibreTexts. (2022). 5.4: The 1H-NMR experiment. Chemistry LibreTexts.
  • Various Authors. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Various Authors.
  • Various Authors. (2022). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). Journal of Fluorescence.
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  • eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.
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  • Unknown Author. Chemistry 326: Experiment #2.
  • University of Notre Dame.
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  • Various Authors. (2025). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography.
  • Various Authors. Structure, Biological activity, IR UV spectra of sulfur derivative of pyrazine using DFT method.
  • National Institute of Standards and Technology. Pyrazine - the NIST WebBook.
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  • Clark, J. Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
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  • Various Authors. (2025). H-H and 13C-H coupling constants in pyridazine.
  • Various Authors. (2007). Structure Elucidation of a Pyrazolo[6][13]pyran Derivative by NMR Spectroscopy. Molecules, 12.

  • Reich, H. (2020).
  • Various Authors. Proton NMR chemical shifts and coupling constants for brain metabolites.
  • Various Authors. 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ.
  • Various Authors. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Various Authors. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.

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A Comparative Guide for C-C Bond Formation: 2-Methoxy-6-(tributylstannyl)pyrazine vs. 2-methoxypyrazine-6-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds, particularly in the synthesis of complex heterocyclic scaffolds for pharmaceutical and materials science applications. Among the plethora of available methodologies, the Stille and Suzuki-Miyaura couplings have emerged as robust and versatile strategies. This guide provides an in-depth, objective comparison of two key reagents for the functionalization of the pyrazine core: 2-Methoxy-6-(tributylstannyl)pyrazine for Stille coupling and 2-methoxypyrazine-6-boronic acid for Suzuki-Miyaura coupling. We will delve into their respective performance, supported by experimental data, to inform the judicious selection of a synthetic route.

At a Glance: Stille vs. Suzuki Reagents for Pyrazine Functionalization

FeatureThis compound (Stille Coupling)2-methoxypyrazine-6-boronic acid (Suzuki Coupling)
Organometallic Reagent OrganostannaneOrganoboronic Acid
Toxicity High toxicity of organotin reagents and byproducts.[1]Generally lower toxicity of organoboron compounds.
Reagent Stability Generally stable to air and moisture.[1]Can be prone to decomposition (protodeboronation); boronic esters offer enhanced stability.
Reaction Conditions Typically proceeds under neutral or mildly basic conditions.Requires a base for activation of the boronic acid.[2]
Functional Group Tolerance Excellent, tolerates a wide range of functional groups.[3]Broad, but can be sensitive to strong bases.
Byproduct Removal Tin byproducts can be challenging to remove completely.Boron byproducts are generally water-soluble and easier to remove.

Mechanistic Considerations: A Tale of Two Catalytic Cycles

The fundamental mechanisms of the Stille and Suzuki-Miyaura couplings share a common catalytic cycle involving a palladium catalyst, but differ critically in the transmetalation step.

The Stille Coupling catalytic cycle proceeds through three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the pyrazinyl group from the organostannane to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1] A key feature of the Stille reaction is that it can often be performed under neutral conditions, which contributes to its broad functional group tolerance.[4]

Stille_Coupling cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII R-Pd(II)L_n-X Pd0->PdII Oxidative Addition (R-X) Transmetalation_Complex R-Pd(II)L_n-Pyrazine PdII->Transmetalation_Complex Transmetalation (Pyrazine-SnBu_3) Product R-Pyrazine Transmetalation_Complex->Product Reductive Elimination Catalyst_Regen Pd(0)L_n

Caption: Catalytic cycle of the Stille coupling reaction.

The Suzuki-Miyaura Coupling follows a similar pathway, but with a crucial difference in the transmetalation step. The organoboronic acid must first be activated by a base to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the Pd(II) intermediate.[2] The choice of base is therefore critical to the success of the Suzuki coupling and can influence reaction rates and yields.

Suzuki_Coupling cluster_1 Catalytic Cycle Pd0 Pd(0)L_n PdII R-Pd(II)L_n-X Pd0->PdII Oxidative Addition (R-X) Transmetalation_Complex R-Pd(II)L_n-Pyrazine PdII->Transmetalation_Complex Transmetalation Boronic_Acid Pyrazine-B(OH)_2 Boronate [Pyrazine-B(OH)_3]^- Boronic_Acid->Boronate Base (e.g., K_2CO_3) Boronate->Transmetalation_Complex Product R-Pyrazine Transmetalation_Complex->Product Reductive Elimination Catalyst_Regen Pd(0)L_n

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Performance Comparison: Experimental Insights

Stille Coupling with this compound

The Stille coupling is renowned for its high functional group tolerance and often provides excellent yields, even with complex substrates.[5]

Table 1: Representative Stille Coupling Reactions with Pyrazine Stannanes

EntryAryl HalideCatalystLigandSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePd(PPh₃)₄PPh₃Toluene1001290[6]
21-Bromo-4-nitrobenzenePd(OAc)₂XPhosDioxane1001689[6]
32-BromothiophenePd₂(dba)₃AsPh₃NMP80894[6]
43-BromopyridinePd(PPh₃)₄PPh₃DMF1102490[6]

Note: Yields are based on studies with structurally similar diazocine stannanes and serve as a strong indicator of expected performance.

The data suggests that the Stille coupling of pyrazine stannanes is highly efficient for a range of aryl halides, including electron-rich, electron-poor, and heterocyclic substrates.[6] The ability to proceed under neutral or mildly basic conditions is a significant advantage when working with base-sensitive functional groups.

Suzuki-Miyaura Coupling with 2-methoxypyrazine-6-boronic acid

The Suzuki-Miyaura coupling is often favored due to the lower toxicity of the boron-containing reagents and byproducts.[7] However, the reaction is sensitive to steric hindrance and the choice of base is crucial for optimal performance.

Table 2: Representative Suzuki-Miyaura Coupling Reactions with Pyrazine Boronic Acids

EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePd(dppf)Cl₂dppfCs₂CO₃Dioxane/H₂O1001295[6]
21-Bromo-4-nitrobenzenePd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001680[6]
32-BromothiophenePd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O851866[6]
43-BromopyridinePd(dppf)Cl₂dppfK₂CO₃DMF/H₂O1102457[6]

Note: Yields are based on studies with structurally similar diazocine boronic acids and serve as a strong indicator of expected performance.

The Suzuki coupling generally provides good to excellent yields, particularly with electron-rich aryl halides.[6] However, for some heterocyclic and sterically hindered substrates, the yields can be lower compared to the Stille coupling.[6] The requirement for a base can also be a limitation for substrates with base-labile functional groups.

Experimental Protocols

General Procedure for Stille Coupling

A detailed protocol for a representative Stille coupling reaction is provided below.

Stille_Protocol Start Start Combine Combine aryl halide (1.0 eq), This compound (1.1 eq), Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and solvent (e.g., Toluene) in a flask. Start->Combine Degas Degas the reaction mixture. Combine->Degas Heat Heat to the desired temperature (e.g., 100 °C) and stir for the specified time. Degas->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Workup Cool to room temperature, dilute with an organic solvent, and wash with aqueous KF to remove tin byproducts. Monitor->Workup Purify Dry the organic layer, concentrate, and purify by column chromatography. Workup->Purify End Obtain purified product Purify->End

Caption: General workflow for a Stille coupling reaction.

General Procedure for Suzuki-Miyaura Coupling

A detailed protocol for a representative Suzuki-Miyaura coupling reaction is provided below.

Suzuki_Protocol Start Start Combine Combine aryl halide (1.0 eq), 2-methoxypyrazine-6-boronic acid (1.2 eq), Pd catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), base (e.g., K₂CO₃, 2.0 eq), and solvent (e.g., Dioxane/H₂O) in a flask. Start->Combine Degas Degas the reaction mixture. Combine->Degas Heat Heat to the desired temperature (e.g., 100 °C) and stir for the specified time. Degas->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Workup Cool to room temperature, dilute with an organic solvent, and wash with water and brine. Monitor->Workup Purify Dry the organic layer, concentrate, and purify by column chromatography. Workup->Purify End Obtain purified product Purify->End

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Synthesis and Accessibility of Reagents

This compound is commercially available from various suppliers. Its synthesis typically involves the stannylation of a corresponding halopyrazine.

2-methoxypyrazine-6-boronic acid can also be sourced commercially, though its synthesis in the lab is a viable option. A common route involves the lithiation of a halopyrazine followed by quenching with a trialkyl borate and subsequent hydrolysis.[8] Careful control of temperature and anhydrous conditions are crucial for a successful synthesis.

Conclusion and Recommendations

The choice between this compound and 2-methoxypyrazine-6-boronic acid for the functionalization of the pyrazine core is a nuanced decision that depends on the specific requirements of the synthetic target.

Choose this compound for Stille Coupling when:

  • High functional group tolerance is paramount. The neutral reaction conditions are advantageous for substrates with base-sensitive moieties.

  • Consistently high yields are required, especially with challenging substrates such as certain heterocycles or sterically hindered partners.

  • The challenges of removing toxic tin byproducts can be effectively managed in the laboratory setting.

Choose 2-methoxypyrazine-6-boronic acid for Suzuki-Miyaura Coupling when:

  • Toxicity is a major concern. The lower toxicity of boron reagents and byproducts makes this a greener and often safer option.

  • Ease of purification is a priority. The water-soluble nature of boron byproducts simplifies the workup procedure.

  • The substrate is not sensitive to the basic reaction conditions required.

Ultimately, both reagents are powerful tools in the synthetic chemist's arsenal. A thorough understanding of their respective strengths and weaknesses, as outlined in this guide, will enable researchers to make informed decisions and devise efficient and successful synthetic strategies for the construction of novel pyrazine-containing molecules.

References

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. (2013). [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. (2023). [Link]

  • Org. Synth. 2011, 88, 197. Organic Syntheses. (2011). [Link]

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Journal of the American Chemical Society. (2004). [Link]

  • Stille reaction. Wikipedia. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Ch 23 Stille and Suzuki Coupling. YouTube. (2021). [Link]

  • This compound (C17H32N2OSn). PubChemLite. [Link]

  • Transition metal-catalyzed functionalization of pyrazines. ResearchGate. (2013). [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. (2022). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

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Stille vs. Suzuki Coupling for Pyrazine Functionalization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazine Functionalization

In the landscape of modern drug discovery and development, nitrogen-containing heterocyles are privileged scaffolds, forming the core of numerous blockbuster pharmaceuticals. Among these, the pyrazine moiety is of particular strategic importance. Its electron-deficient nature, coupled with its ability to act as a hydrogen bond acceptor, imparts unique physicochemical properties to molecules, often enhancing metabolic stability, solubility, and target engagement. Consequently, the efficient and selective functionalization of the pyrazine core is a critical task for medicinal chemists.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging carbon-carbon bonds on such heteroaromatic systems.[1] This guide provides an in-depth, objective comparison of two cornerstone methodologies—the Stille coupling and the Suzuki-Miyaura coupling—as applied to the functionalization of pyrazines. We will delve into the mechanistic nuances, practical considerations, and experimental data to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

Mechanistic Foundations: A Tale of Two Metals

At their core, both Stille and Suzuki couplings proceed through a similar catalytic cycle involving a palladium catalyst.[2][3] The fundamental distinction lies in the organometallic nucleophile used to deliver the desired carbon fragment: an organostannane (R-SnR'₃) in the Stille reaction and an organoboron species (R-B(OR)₂) in the Suzuki reaction.[2][3]

The Stille Coupling Catalytic Cycle

The Stille reaction's catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[2][4] Organostannanes are advantageous due to their stability to air and moisture and their high tolerance for a wide variety of functional groups.[5][6][7][8][9]

Stille_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex pd_complex->pd0 transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L_n-R² transmetalation->pd_intermediate tin_waste X-SnR₃ transmetalation->tin_waste pd_intermediate->pd0 pd_intermediate->pd_complex reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination product R¹-R² reductive_elimination->product stannane R²-SnR₃ stannane->transmetalation halide R¹-X (Halopyrazine) halide->oxidative_addition

Caption: Catalytic cycle of the Stille cross-coupling reaction.
The Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura coupling follows a similar catalytic pathway but requires the activation of the organoboron species, typically with a base.[3][10] This activation forms a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[10]

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex pd_complex->pd0 transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L_n-R² transmetalation->pd_intermediate pd_intermediate->pd0 pd_intermediate->pd_complex reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination product R¹-R² reductive_elimination->product boronic_acid R²-B(OR)₂ boronate_complex [R²-B(OR)₂(Base)]⁻ boronic_acid->boronate_complex halide R¹-X (Halopyrazine) halide->oxidative_addition base Base (e.g., K₂CO₃) base->boronate_complex boronate_complex->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Head-to-Head Comparison: Performance on the Pyrazine Scaffold

The choice between Stille and Suzuki coupling for pyrazine functionalization is not merely one of academic preference; it has significant practical implications. The electron-deficient nature of the pyrazine ring can pose challenges, including catalyst inhibition by the nitrogen lone pairs and altered reactivity of the halide.[11][12]

FeatureStille CouplingSuzuki-Miyaura Coupling
Nucleophile Organostannanes (R-SnBu₃)Organoboronic acids/esters (R-B(OH)₂, R-B(OR)₂)
Toxicity High (Organotin reagents are toxic)[2][7][8][13]Low (Boronic acids are generally non-toxic)[10][14]
Byproduct Removal Challenging; requires specific workup (KF wash, etc.)[15][16][17]Generally straightforward (water-soluble boron salts)[14]
Reagent Stability Generally stable to air and moisture.[2][4][7][8]Boronic acids can be prone to protodeboronation.[12] Esters are more stable.[18][19][20]
Functional Group Tolerance Excellent; tolerates a wide range of functional groups.[5][6][7][8][9]Very good; compatible with many functional groups.[14][19]
Reaction Conditions Often requires anhydrous conditions; no base needed.Requires a base for activation; often aqueous/biphasic.[10][21]
Performance on Pyrazines Generally robust and high-yielding, less sensitive to N-coordination.[22]Can be challenging due to catalyst inhibition and protodeboronation.[11][12] Requires careful optimization of catalyst and base.[11]
Key Differentiators in Practice

1. The Toxicity and Workup Dilemma (Stille): The primary drawback of the Stille coupling is the toxicity of organotin reagents and their byproducts.[2][7][8][13] For applications in drug discovery, rigorous purification to remove tin residues to parts-per-million (ppm) levels is mandatory and can be resource-intensive.[16] Common methods for removing tin byproducts include aqueous washes with potassium fluoride (KF) to precipitate insoluble tributyltin fluoride, or specialized chromatography on triethylamine-treated silica gel.[15][16]

2. The Stability and Reactivity Challenge (Suzuki): While boronic acids are lauded for their low toxicity, their application to N-heterocycles like pyrazine is not without difficulty. The Lewis basic nitrogen atoms of the pyrazine ring can coordinate to the palladium center, potentially inhibiting the catalyst.[11][12] Furthermore, heteroaryl boronic acids can be susceptible to competitive protodeboronation, a process where the C-B bond is cleaved by a proton source, reducing the yield of the desired product.[12] The use of more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborates can mitigate this issue.[10][11]

3. Yield and Reliability with Electron-Deficient Systems: Experimental evidence often suggests that for challenging, electron-deficient heterocycles, the Stille coupling can be more reliable and provide higher yields, especially when standard Suzuki conditions fail.[22] The Stille reaction's neutrality (no base required) and the nature of the organostannane reagent often make it less susceptible to the specific challenges posed by pyrazines. However, recent advances in ligand and catalyst design have significantly broadened the scope of Suzuki couplings for nitrogen-containing heterocycles.[23][24] Specialized catalyst systems, such as those employing bulky phosphine ligands or N-heterocyclic carbenes (NHCs), can overcome catalyst inhibition and facilitate the coupling of even challenging chloropyrazines.[11][25]

Experimental Protocols: Representative Methodologies

To provide a practical context, detailed step-by-step protocols for the functionalization of a model substrate, 2-chloropyrazine, are provided below. These are representative procedures and should be optimized for specific substrates.

Workflow Diagram: Pyrazine Functionalization
Caption: General experimental workflows for Stille and Suzuki couplings.
Protocol 1: Stille Coupling of 2-Chloropyrazine with (4-methoxyphenyl)tributylstannane
  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloropyrazine (1.0 mmol, 1.0 equiv), (4-methoxyphenyl)tributylstannane (1.1 mmol, 1.1 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 20 mL), stirring vigorously for at least 30 minutes for each wash.[16] A precipitate of tributyltin fluoride may form and can be removed by filtration through a pad of Celite®.[16]

  • Purification: Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)pyrazine.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyrazine with 4-methoxyphenylboronic acid
  • Reagent Preparation: In a reaction vessel, combine 2-chloropyrazine (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.08 mmol, 8 mol%)).[11]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).[21]

  • Reaction Execution: Stir the reaction mixture vigorously at 100 °C under an inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[11]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Purification: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Conclusion and Scientific Recommendation

Both the Stille and Suzuki-Miyaura couplings are formidable tools for the C-C bond functionalization of pyrazines. The optimal choice is dictated by the specific context of the synthesis.

  • The Suzuki-Miyaura coupling should be considered the first-line approach due to the low toxicity of its reagents and the ease of byproduct removal.[10][14] For many pyrazine substrates, modern, highly active catalyst systems will provide excellent results. It is particularly well-suited for high-throughput synthesis and library generation where operational simplicity and green chemistry principles are paramount.

  • The Stille coupling serves as a powerful and often more robust alternative , particularly for complex or sensitive substrates where Suzuki couplings may falter.[22][26] Its exceptional functional group tolerance and insensitivity to the basic nitrogen atoms of the pyrazine ring make it a reliable problem-solver.[5][6][7][8][9] However, the investment in rigorous purification to remove toxic tin byproducts must be factored into the synthetic plan, especially for compounds intended for biological evaluation.[16]

Ultimately, the well-equipped medicinal chemist should be proficient in both methodologies. An initial screening with a diverse set of Suzuki conditions is a logical starting point. Should these prove unsatisfactory, the Stille coupling provides a highly effective, albeit more demanding, path to the desired functionalized pyrazine target.

References

  • Nottingham University. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173–4176.
  • Myers, A. (n.d.). The Stille Reaction. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Singh, P. P., et al. (2013). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. The Journal of Organic Chemistry, 78(6), 2639-48.
  • Semantic Scholar. (n.d.). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. Retrieved from [Link]

  • Kinzel, T., et al. (2010).
  • ResearchGate. (n.d.). ChemInform Abstract: Iron-Catalyzed Cross-Coupling of Electron-Deficient Heterocycles and Quinone with Organoboron Species via Innate C-H Functionalization: Application in Total Synthesis of Pyrazine Alkaloid Botryllazine A. Retrieved from [Link]

  • Singh, P. P., et al. (2013). Iron-catalyzed Cross-Coupling of Electron-Deficient Heterocycles and Quinone with Organoboron Species via Innate C–H Functionalization: Application in Total Synthesis of Pyrazine Alkaloid Botryllazine A. The Journal of Organic Chemistry.
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3583-3602.
  • Lee, J., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 26(5), 1438.
  • Tzani, A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2978.
  • ResearchGate. (2017). Workup for removing tin byproducts?. Retrieved from [Link]

  • Blue, M. D., et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 137(36), 11754–11765.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(48), 16477–16487.
  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]

  • Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Blue, M. D., et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Tzani, A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules.
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Stille cross-coupling reaction [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Werz, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16421-16429.
  • Sharma, A., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Organic & Biomolecular Chemistry.
  • NRO Chemistry. (2020, July 18). Stille Coupling [Video]. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Alternative Cross-Coupling Methods for C-C Bond Formation on Pyrazine Rings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine core is a privileged scaffold in medicinal chemistry and materials science. However, the electron-deficient nature of the pyrazine ring presents significant challenges for traditional C-C bond-forming reactions. The nitrogen atoms deactivate the ring towards electrophilic aromatic substitution and can complicate standard cross-coupling methodologies through catalyst inhibition. This guide provides an in-depth comparison of modern, alternative cross-coupling strategies that circumvent these challenges, offering more efficient and versatile pathways for the functionalization of pyrazine rings. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of Direct Arylation (C-H Activation), Photoredox-Catalyzed Minisci-type Reactions, and Decarboxylative Couplings.

The Challenge with Pyrazines: A Brief Overview

Conventional cross-coupling reactions like Suzuki, Stille, and Negishi couplings, while powerful, often require the pre-functionalization of the pyrazine ring (e.g., halogenation), adding synthetic steps and potentially limiting the accessible chemical space. Furthermore, the Lewis basic nitrogen atoms of the pyrazine can coordinate to the metal catalyst, leading to catalyst deactivation and low yields[1]. This necessitates the exploration of alternative strategies that offer improved efficiency, atom economy, and functional group tolerance.

Direct Arylation via C-H Bond Activation

Direct C-H arylation has emerged as a powerful and atom-economical method for forging C-C bonds, as it circumvents the need for pre-functionalized starting materials. This approach directly couples a C-H bond of the pyrazine ring with an aryl halide.

Mechanistic Rationale

The palladium-catalyzed direct arylation of pyrazines typically proceeds through a concerted metalation-deprotonation (CMD) pathway or a Heck-like mechanism. In the CMD pathway, the palladium catalyst coordinates to the pyrazine and facilitates the cleavage of a C-H bond, often assisted by a carboxylate or carbonate ligand which acts as a proton shuttle. This is followed by oxidative addition of the aryl halide and subsequent reductive elimination to afford the arylated pyrazine and regenerate the active catalyst.

Direct_Arylation_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Py-Pd(II)-Ar(Ln) Py-Pd(II)-Ar(Ln) Ar-Pd(II)-X(Ln)->Py-Pd(II)-Ar(Ln) C-H Activation/ Concerted Metalation- Deprotonation (Py-H) Py-Pd(II)-Ar(Ln)->Pd(0)Ln Reductive Elimination (Py-Ar) caption Catalytic Cycle for Palladium-Catalyzed Direct Arylation.

Figure 1: Catalytic Cycle for Palladium-Catalyzed Direct Arylation.

Performance Comparison

Direct arylation offers a more streamlined approach compared to traditional cross-coupling methods. However, regioselectivity can be a challenge with substituted pyrazines.

FeatureDirect Arylation (Pd-catalyzed)Traditional Suzuki Coupling
Starting Material Unfunctionalized PyrazineHalogenated Pyrazine
Atom Economy HighModerate (generates stoichiometric salt waste)
Reaction Steps FewerMore (requires pre-functionalization)
Regioselectivity Can be an issue, often directed by sterics/electronicsHigh (determined by halide position)
Catalyst Loading Typically 1-5 mol%Typically 1-5 mol%
Example Yield 41-91% for 3-aryl-2-phenylthienopyridines[2]Varies widely, can be high
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of 2-Phenylthieno[3,2-b]pyridine

The following protocol is adapted from the work of Thimmaiah et al.[2].

Materials:

  • 2-Phenylthieno[3,2-b]pyridine

  • Aryl bromide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • PCy₃·HBF₄ (10 mol%)

  • K₂CO₃ (2 equiv)

  • Pivalic acid (30 mol%)

  • DMA (N,N-Dimethylacetamide)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-phenylthieno[3,2-b]pyridine (1 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PCy₃·HBF₄ (0.1 mmol), K₂CO₃ (2 mmol), and pivalic acid (0.3 mmol).

  • Add anhydrous DMA (3 mL).

  • Seal the tube and heat the reaction mixture at 120 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-phenylthieno[3,2-b]pyridine.

Photoredox-Catalyzed Minisci-type Reactions

Visible-light photoredox catalysis has revolutionized radical chemistry, enabling the formation of C-C bonds under mild conditions. The Minisci reaction, a classic method for the alkylation of electron-deficient heteroarenes, has been significantly improved through photoredox catalysis.

Mechanistic Rationale

In a photoredox-catalyzed Minisci-type reaction, a photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye) is excited by visible light. The excited photocatalyst then engages in a single-electron transfer (SET) process with a radical precursor (e.g., a carboxylic acid, alkyl boronic acid, or alkyl halide) to generate a carbon-centered radical. This nucleophilic radical adds to the protonated, electron-deficient pyrazine ring. The resulting radical cation is then oxidized to the final product, regenerating the ground-state photocatalyst.

Photoredox_Minisci_Cycle cluster_photo Photocatalytic Cycle cluster_sub Substrate Transformation PC PC PC->PC hν (Visible Light) PC_red [PC]⁻ PC->PC_red SET (Radical Precursor) PC_red->PC SET (Oxidation) Radical_Precursor Radical Precursor (e.g., R-COOH) Radical R• Radical_Precursor->Radical Pyrazine Pyrazine-H⁺ Radical->Pyrazine Addition Adduct [Pyrazine-R-H]⁺• Pyrazine->Adduct Adduct->PC_red Product Pyrazine-R Adduct->Product Oxidation PC* PC* PC*->Radical caption General Mechanism for Photoredox-Catalyzed Minisci Reaction. Decarboxylative_Coupling_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Py(Ln) Ar-Pd(II)-Py(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Py(Ln) Transmetalation/ Decarboxylation (Py-COOH) Ar-Pd(II)-Py(Ln)->Pd(0)Ln Reductive Elimination (Ar-Py) caption Catalytic Cycle for Palladium-Catalyzed Decarboxylative Coupling.

Sources

A Comparative Guide to the Reactivity of 2-Methoxy-6-(tributylstannyl)pyrazine in Stille Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Stille Reaction in Modern Synthesis

In the landscape of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions are indispensable tools. Among these, the Stille reaction, which couples an organostannane with an organic electrophile, remains a cornerstone of synthetic chemistry.[1][2][3] Its enduring appeal stems from the remarkable stability of organostannane reagents to air and moisture, coupled with their tolerance for a vast array of functional groups.[1][4][5] This robustness often obviates the need for cumbersome protecting group strategies, streamlining the synthesis of complex molecules.[5]

This guide provides an in-depth analysis of the reactivity of a specific, highly functionalized heteroaromatic reagent: 2-Methoxy-6-(tributylstannyl)pyrazine . We will dissect its electronic and structural properties and benchmark its performance against a representative set of commonly used organostannanes. The goal is to provide researchers, particularly those in drug development and materials science, with a predictive framework for employing this versatile building block.

The Mechanistic Heart of the Matter: The Stille Catalytic Cycle

To understand reactivity, we must first understand the mechanism. The Stille reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]

Stille_Cycle Stille Catalytic Cycle cluster_2 Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition RPdX trans-R¹-Pd(II)(L)₂-X Pd0->RPdX + R¹-X RPdX->Pd0 Reductive Elimination Transmetalation Transmetalation (Rate-Determining Step) RPdR trans-R¹-Pd(II)(L)₂-R² RPdX->RPdR + R²-Sn(Bu)₃ - X-Sn(Bu)₃ Isomerization cis/trans Isomerization cisRPdR cis-R¹-Pd(II)(L)₂-R² RPdR->cisRPdR Byproduct X-Sn(Bu)₃ RPdR->Byproduct RedElim Reductive Elimination Product R¹-R² (Coupled Product) cisRPdR->Product RX R¹-X (Electrophile) RX->OxAdd R2Sn R²-Sn(Bu)₃ (Organostannane) R2Sn->Transmetalation

Figure 1: A simplified diagram of the Stille cross-coupling catalytic cycle.

The transmetalation step, where the organic group is transferred from tin to the palladium center, is typically the rate-determining step of the reaction.[1] Consequently, the structural and electronic properties of the organostannane reagent have a profound impact on the overall reaction rate and efficiency.

Factors Governing Organostannane Reactivity

The rate of transmetalation is primarily governed by the ability of the R² group (the group being transferred) to facilitate the exchange. The established order of reactivity for the transferred group R² is generally: Alkynyl > Alkenyl > Aryl > Allyl >> Alkyl [1][5]

This trend is influenced by:

  • Electronic Effects: The nucleophilicity of the carbon atom attached to the tin is crucial. Electron-donating groups on the R² moiety increase electron density, enhancing its nucleophilicity and accelerating the transmetalation step. Conversely, strong electron-withdrawing groups can retard the reaction. For heteroaromatic systems, the inherent electronic nature of the ring system is a dominant factor.

  • Steric Hindrance: Bulky substituents near the tin-carbon bond can sterically impede the approach of the organostannane to the palladium complex, slowing the reaction.[8] While tributylstannyl reagents are common due to their lower toxicity compared to trimethylstannyl analogues, the latter often exhibit higher reactivity due to reduced steric bulk.[1][6]

A Deep Dive into this compound

Let's analyze the specific characteristics of our target molecule, which is commercially available or can be synthesized via established literature methods.[][10][11]

  • Pyrazine Core: The pyrazine ring is a diazine, containing two nitrogen atoms at positions 1 and 4. This makes the aromatic system significantly electron-deficient compared to benzene.[12][13] In isolation, this property would predict a sluggish reactivity in the Stille coupling.

  • Methoxy Group: The methoxy group at the 2-position is a classic electron-donating group (EDG) through resonance. It pushes electron density into the pyrazine ring, counteracting the inductive electron-withdrawing effect of the nitrogen atoms.

The result is a "push-pull" electronic system. The methoxy group enhances the nucleophilicity of the pyrazine ring at the stannylated carbon, making it more reactive than an unsubstituted stannylpyrazine. However, the overall electron-deficient nature of the pyrazine core still moderates its reactivity compared to more electron-rich heteroaromatic systems.

Comparative Reactivity Analysis

To contextualize the performance of this compound, we will compare it to other widely used organostannanes. The following table summarizes their key features and expected relative reactivity in a typical Stille coupling with an aryl bromide.

OrganostannaneClassKey Electronic FeatureExpected Relative Reactivity vs. Aryl BromideRationale
Tributyl(vinyl)stannane Alkenylsp² C-Sn bond, high p-characterVery HighFollows the general reactivity trend (Alkenyl > Aryl). The vinyl group is a highly effective transferring group.[1]
2-(Tributylstannyl)thiophene HeteroarylElectron-rich aromatic ringHighThe sulfur atom makes the thiophene ring electron-rich, enhancing the nucleophilicity of the stannylated carbon.
Tributyl(phenyl)stannane ArylNeutral aromatic ringModerateServes as a baseline for aryl transfer. Reactivity is generally good but can be slow with challenging electrophiles.
This compound HeteroarylElectron-deficient ring with EDGModerateThe electron-donating methoxy group activates the otherwise electron-poor pyrazine ring, leading to respectable reactivity.
2-(Tributylstannyl)pyridine HeteroarylElectron-deficient aromatic ringLow to ModerateThe single nitrogen atom makes the ring electron-deficient, generally leading to lower reactivity than phenylstannane.

This analysis suggests that this compound is a moderately reactive organostannane. Its performance is expected to be superior to that of simpler, unactivated heteroaryls like 2-(tributylstannyl)pyridine but less vigorous than electron-rich systems like 2-(tributylstannyl)thiophene or highly reactive partners like tributyl(vinyl)stannane. This moderate reactivity can be advantageous, potentially reducing side reactions like homocoupling that can plague more reactive stannanes.[6]

Experimental Protocol: A Self-Validating System for Stille Coupling

The following protocol provides a robust starting point for the Stille coupling of this compound with a generic aryl bromide. The causality behind each component choice is explained to ensure a self-validating and reproducible experiment.

Protocol_Workflow Experimental Workflow Start Start: Assemble Reagents Reagents 1. Add Aryl Bromide (1.0 eq), This compound (1.1 eq), Pd₂(dba)₃ (2 mol%), AsPh₃ (8 mol%), CuI (10 mol%) to oven-dried flask. Start->Reagents Solvent 2. Add anhydrous, degassed solvent (e.g., DMF or Dioxane) under inert atmosphere (N₂ or Ar). Reagents->Solvent Reaction 3. Heat reaction mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS. Solvent->Reaction Workup 4. Cool, dilute with solvent (e.g., EtOAc), and wash with aqueous KF solution to remove tin byproducts. Reaction->Workup Purify 5. Dry organic layer (Na₂SO₄), concentrate, and purify by flash column chromatography. Workup->Purify End End: Characterize Product Purify->End

Figure 2: A typical workflow for a Stille cross-coupling experiment.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.1–1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), triphenylarsine (AsPh₃, 8 mol%), and copper(I) iodide (CuI, 10 mol%).

    • Expertise & Experience: We use a slight excess of the organostannane to ensure complete consumption of the often more valuable electrophile. Pd₂(dba)₃ is a stable and reliable Pd(0) precatalyst. While phosphine ligands are common, triphenylarsine can be superior for heteroaromatic couplings, preventing catalyst inhibition by the nitrogen lone pairs.[14]

    • Trustworthiness: The inclusion of CuI is critical. Copper(I) additives are known to act as co-catalysts that accelerate the transmetalation step, often dramatically improving yields and reaction times, especially for less reactive stannanes.[3][5][14]

  • Solvent Addition and Degassing: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times. Anhydrous, degassed solvent (e.g., DMF, dioxane, or toluene) is then added via syringe.

    • Expertise & Experience: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote unwanted homocoupling of the stannane.[6] Therefore, maintaining an inert atmosphere and using properly degassed solvents is paramount for reproducibility and high yields.

  • Reaction Execution: The reaction mixture is heated to 80–100 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed.

    • Expertise & Experience: Heating is typically required to overcome the activation energy of the oxidative addition and transmetalation steps. The optimal temperature may vary depending on the reactivity of the specific aryl halide used (I > Br > Cl).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic phase is washed with a saturated aqueous solution of potassium fluoride (KF).

    • Trustworthiness: The removal of toxic tin byproducts is a critical challenge in Stille couplings. Washing with aqueous KF precipitates the tributyltin halides as insoluble tributyltin fluoride, which can be removed by filtration through celite. This is a standard and effective purification technique.[15]

  • Final Isolation: The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

This compound emerges as a strategically valuable reagent in the synthetic chemist's toolbox. Its reactivity is a nuanced balance between the deactivating influence of the diazine core and the activating effect of the methoxy substituent. This positions it as a moderately reactive stannane, ideal for controlled couplings where the high reactivity of vinyl or electron-rich heteroarylstannanes might lead to undesirable side reactions. The provided experimental protocol, incorporating a copper(I) co-catalyst and a validated method for tin byproduct removal, offers a reliable pathway for leveraging this building block in the synthesis of novel pharmaceuticals and advanced materials.

References

  • Wikipedia. Stille reaction. [Link]

  • chemeurope.com. Stille reaction. [Link]

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  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

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The Evolving Landscape of Palladium Catalysis in Stille Reactions: A Comparative Guide to Maximizing Yields

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the Stille reaction has been a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance.[1] At the heart of this powerful transformation lies a palladium catalyst, the choice of which is paramount to achieving high yields and reaction efficiency. This guide provides an in-depth comparison of various palladium catalyst systems for the Stille reaction, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.

The Foundational Catalysts: Understanding the Classics

The initial breakthroughs in Stille coupling reactions utilized simple, commercially available palladium(0) sources, which remain relevant for certain applications.

Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

Expertise & Experience: Pd(PPh₃)₄ is a pre-formed, 18-electron Pd(0) complex that has historically been a workhorse in Stille couplings.[2] Its primary advantage is its straightforward use as a direct source of the active Pd(0) species. However, the presence of four phosphine ligands can be a double-edged sword. While necessary to stabilize the Pd(0) center, excess triphenylphosphine in solution can inhibit the reaction by occupying coordination sites on the palladium, thereby slowing down the crucial transmetalation step.[3] This often necessitates higher reaction temperatures and longer reaction times to achieve complete conversion. Despite this, for simple, unhindered substrates, Pd(PPh₃)₄ can provide excellent yields.[4][5]

Trustworthiness: A comparative study confirmed Pd(PPh₃)₄ as a highly effective catalyst for the Stille cross-coupling of organotin compounds with aryl bromides, outperforming other palladium and non-palladium catalysts in specific contexts.[4] Optimization of reaction conditions, such as the choice of base and solvent, can lead to yields of up to 97%.[4][6]

Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃

Expertise & Experience: Pd₂(dba)₃ is another common Pd(0) source, but it is not a catalyst in its own right. It requires the addition of supporting ligands, typically phosphines, to form the catalytically active species in situ.[7] This "in situ" approach offers greater flexibility, allowing the researcher to tailor the catalyst's properties by choosing from a vast library of phosphine ligands. The dba ligands are weakly coordinating and are readily displaced by the desired phosphine ligands.

Trustworthiness: The combination of Pd₂(dba)₃ with a suitable ligand, such as a trialkylphosphine, can lead to highly efficient catalytic systems. This approach is often favored for more challenging substrates where the fine-tuning of the ligand's steric and electronic properties is necessary to achieve high yields.

The Ligand's Crucial Role: Moving Beyond Triphenylphosphine

The realization that the ligand sphere around the palladium atom dictates the catalyst's reactivity and stability was a major turning point in cross-coupling chemistry. The development of sterically bulky, electron-rich phosphine ligands has revolutionized the Stille reaction, enabling couplings of previously unreactive substrates under milder conditions.

Buchwald Biaryl Phosphine Ligands

Expertise & Experience: The Buchwald group has developed a portfolio of electron-rich and sterically hindered biaryl phosphine ligands that have demonstrated exceptional activity in a wide range of cross-coupling reactions, including the Stille coupling.[8] Ligands such as XPhos, SPhos, and RuPhos are designed to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. Their steric bulk facilitates the reductive elimination of the product, while their electron-donating nature enhances the rate of oxidative addition, particularly for less reactive aryl chlorides.[9]

Trustworthiness: The use of Buchwald ligands often allows for lower catalyst loadings and milder reaction conditions compared to traditional catalysts.[8] For instance, a catalyst system composed of Pd(OAc)₂ and XPhos has been successfully used for the Stille cross-coupling of challenging aryl mesylates and tosylates, substrates that are typically unreactive with traditional catalysts, affording yields ranging from 51-86%.[8] The development of palladacycle precatalysts incorporating these ligands further enhances their utility by providing air- and moisture-stable catalyst precursors that are easily handled.[10]

N-Heterocyclic Carbenes (NHCs)

Expertise & Experience: N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[11] Their strong σ-donating ability makes the palladium center more electron-rich than with phosphine ligands, which significantly accelerates the rate-limiting oxidative addition step.[11] The robust Pd-NHC bond also contributes to the high stability of the catalyst, often leading to longer catalyst lifetimes and higher turnover numbers.[11]

Trustworthiness: Palladium-NHC complexes have been shown to be highly efficient catalysts for Stille reactions, particularly in challenging applications such as those conducted in aqueous media.[12] These catalysts can be functionalized with hydrophilic groups to enhance their solubility and recyclability in green solvents.[12]

Yield Comparison: A Data-Driven Overview

Direct comparison of yields across different studies can be challenging due to variations in substrates, reaction conditions, and analytical methods. However, by examining representative examples from the literature, we can discern clear trends in catalyst performance.

Catalyst SystemElectrophileNucleophileSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄4-BromobenzonitrileTetraphenyltinPEG-4001001.597[4]
Pd(PPh₃)₄4-BromoanisoleTetraphenyltinPEG-400100582[4]
Pd₂(dba)₃ / P(o-tol)₃Quinoxaline dibromideBenzodithiophene stannaneToluene--72[5]
Pd(OAc)₂ / XPhos4-Tolyl mesylateTributyl(phenyl)stannanet-BuOH1101286[8]
Pd(OAc)₂ / Dabco1-Bromo-4-nitrobenzeneFuran-2-yltributyltinDioxane100-High[13]

Disclaimer: The data in this table is collated from different sources and should be used for qualitative comparison. Reaction conditions are not standardized across all entries.

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, detailed experimental protocols for representative catalyst systems are provided below.

Protocol 1: Stille Coupling using Pd(PPh₃)₄

This protocol is adapted from a procedure for the coupling of aryl bromides with tetraphenyltin in PEG-400.[3]

Materials:

  • Aryl bromide (1.0 mmol)

  • Tetraphenyltin (0.28 mmol)

  • Pd(PPh₃)₄ (0.005 mmol)

  • Sodium acetate (NaOAc) (3.0 mmol)

  • Polyethylene glycol 400 (PEG-400) (3 mL)

Procedure:

  • To a glass flask, add the aryl bromide, tetraphenyltin, Pd(PPh₃)₄, and sodium acetate.

  • Add PEG-400 to the flask.

  • Stir the mixture at 100 °C for the appropriate time (monitor by TLC or GC).

  • After cooling to room temperature, extract the mixture with diethyl ether (5 x 10 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Stille Coupling using Pd₂(dba)₃ and a Phosphine Ligand

This is a general procedure for a Stille coupling using an in-situ generated catalyst.[14]

Materials:

  • Aryl halide (1.0 mmol)

  • Organostannane (1.1 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol)

  • Anhydrous and degassed toluene (10 mL)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the aryl halide and organostannane.

  • Add the anhydrous and degassed toluene via syringe.

  • Add Pd₂(dba)₃ and P(o-tol)₃ to the reaction mixture.

  • Seal the Schlenk tube and stir the mixture at 90-110 °C for 12-16 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Stille Coupling using a Buchwald Palladacycle Precatalyst

This protocol is based on the use of modern, highly active catalyst systems.

Materials:

  • Aryl mesylate (1.0 mmol)

  • Aryl stannane (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol)

  • XPhos (0.04 mmol)

  • Cesium fluoride (CsF) (2.0 mmol)

  • t-Butanol (5 mL)

Procedure:

  • In a glovebox, to a vial add Pd(OAc)₂, XPhos, CsF, the aryl mesylate, and a stir bar.

  • Remove the vial from the glovebox, add the aryl stannane and t-butanol.

  • Seal the vial with a cap and stir the mixture at 110 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Mechanistic Insights and Workflow Visualization

The catalytic cycle of the Stille reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[15] The choice of palladium catalyst and ligands directly influences the efficiency of each of these steps.

Stille_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Byproducts Pd(0)L2 Pd(0)L2 Oxidative_Addition R'-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition R'-X (Oxidative Addition) Transmetalation_Intermediate R'-Pd(II)(R'')L2 Oxidative_Addition->Transmetalation_Intermediate R''-SnR3 (Transmetalation) Transmetalation_Intermediate->Pd(0)L2 (Reductive Elimination) Product R'-R'' Transmetalation_Intermediate->Product X-SnR3 X-SnR3 Transmetalation_Intermediate->X-SnR3 R'-X R'-X R''-SnR3 R''-SnR3 caption Figure 1: Generalized Catalytic Cycle for the Stille Reaction.

Caption: Figure 1: Generalized Catalytic Cycle for the Stille Reaction.

The experimental workflow for a typical Stille reaction involves careful setup under an inert atmosphere to prevent catalyst degradation.

Stille_Workflow start Start: Assemble Glassware inert_atm Establish Inert Atmosphere (e.g., Argon or Nitrogen) start->inert_atm add_solids Add Solids: Aryl Halide, Organostannane, Palladium Catalyst, Ligand, Additives inert_atm->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent reaction Heat and Stir Reaction Mixture add_solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product caption Figure 2: General Experimental Workflow for a Stille Reaction.

Caption: Figure 2: General Experimental Workflow for a Stille Reaction.

Conclusion and Future Outlook

The choice of palladium catalyst is a critical parameter in the success of a Stille cross-coupling reaction. While traditional catalysts like Pd(PPh₃)₄ and in situ systems based on Pd₂(dba)₃ remain valuable, the development of sophisticated ligands, such as the Buchwald biaryl phosphines and N-heterocyclic carbenes, has significantly expanded the scope and utility of this reaction. These advanced catalyst systems often provide higher yields under milder conditions and with lower catalyst loadings, making them particularly attractive for complex molecule synthesis in the pharmaceutical and materials science industries. As catalyst development continues to evolve, the Stille reaction is poised to remain an indispensable tool for synthetic chemists for the foreseeable future.

References

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  • Zhou, W.-J., Wang, K.-H., & Wang, J.-X. (2009). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Organic Chemistry Portal. [Link]

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  • Giménez, I., Viciano-Chumillas, M., Mata, J. A., & Peris, E. (2024). Rational design of galactopyranoside-substituted N-heterocyclic carbene palladium(II) complexes. Stable and efficient catalyst for C–C coupling in aqueous media. Dalton Transactions, 53(2), 643-652. [Link]

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  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. (2023). Institut Kimia Malaysia. [Link]

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A Senior Application Scientist's Guide: Choosing Your Cross-Coupling Catalyst: The Case for Organotins over Boronic Esters for Challenging Substrates

Author: BenchChem Technical Support Team. Date: January 2026

In the world of carbon-carbon bond formation, the palladium-catalyzed cross-coupling reaction is an undisputed titan. Among its most celebrated variants, the Suzuki-Miyaura coupling, utilizing boronic acids and their esters, has become a workhorse in both academic and industrial laboratories. Its appeal is undeniable: the reagents are generally stable, commercially abundant, and the boron-containing byproducts are considered to have low toxicity.[1] However, as synthetic targets grow in complexity, the limitations of the Suzuki coupling become more apparent. It is in these challenging scenarios—with sterically demanding frameworks, base-sensitive functionalities, and coordinating heteroaromatic systems—that the venerable Stille coupling, employing organotin reagents, demonstrates its unique and often indispensable advantages.[2][3]

This guide, intended for researchers and professionals in drug development and the chemical sciences, will provide an in-depth, data-driven comparison of these two powerful synthetic tools. We will move beyond generalities to explore specific substrate classes where organotin reagents consistently outperform their boronic ester counterparts, providing the experimental evidence and mechanistic rationale to guide your synthetic strategy.

At a Glance: Stille vs. Suzuki Coupling

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organostannane (e.g., R-SnBu₃)Organoboron (e.g., R-B(OH)₂, R-B(pin))
Key Advantages Excellent functional group tolerance, stable and easily handled reagents, generally mild and neutral reaction conditions.[4][5]Low toxicity of reagents and byproducts, wide commercial availability of boronic acids, ease of byproduct removal.
Key Disadvantages High toxicity of organotin reagents and byproducts, stoichiometric tin waste, difficulty in removing tin byproducts.[2]Requires a base which can be incompatible with sensitive substrates, potential for protodeboronation, and challenges with sterically hindered or coordinating substrates.[6][7]
Byproducts Toxic organotin compounds.Generally non-toxic boronic acid derivatives.

The Achilles' Heel of Suzuki Coupling: Where Organotins Shine

While the Suzuki coupling is a powerful and versatile reaction, its reliance on a base for the crucial transmetalation step introduces a significant limitation. This is particularly evident with substrates that are either base-sensitive or possess functionalities that can interfere with the catalytic cycle.

Sterically Hindered Substrates: A Clear Advantage for Stille

The synthesis of sterically crowded biaryls is a common challenge in medicinal chemistry and materials science. The Suzuki coupling often struggles with these substrates, leading to low yields due to inefficient reductive elimination from the bulky palladium intermediate.[8] In contrast, the Stille coupling can be remarkably effective in these situations.

A compelling example is the coupling of sterically hindered diazocines. In a direct comparison, the Stille coupling of a stannylated diazocine with 1-bromo-2-isopropylbenzene proceeded with an 86% yield, whereas the corresponding Suzuki coupling gave a significantly lower yield of 60%. This highlights the greater tolerance of the Stille coupling for steric bulk on the coupling partners.

Comparative Experimental Data: Sterically Hindered Coupling

EntryCoupling ReactionAryl HalideOrganometallic ReagentYield (%)Reference
1Stille1-bromo-2-isopropylbenzeneDiazocine-SnBu₃86[9]
2Suzuki1-bromo-2-isopropylbenzeneDiazocine-B(OH)₂60[9]

This difference in reactivity can be attributed to the nature of the transmetalation step in the Stille coupling, which does not require the formation of a sterically demanding boronate complex.

Heteroaromatic Substrates with Coordinating Groups: The "2-Pyridyl Problem"

The "2-pyridyl problem" is a well-known challenge in Suzuki couplings. The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[10] This often results in low yields or complete failure of the reaction. While specialized ligands and conditions have been developed to mitigate this issue, the Stille coupling often provides a more robust and straightforward solution.

For instance, the coupling of various heteroaromatic bromides with a diazocine organometallic partner demonstrated the superior performance of the Stille reaction. While the Suzuki coupling gave moderate yields (57-66%) with thiophene and pyridine electrophiles, the Stille coupling consistently delivered excellent yields (90-94%).[3]

Comparative Experimental Data: Heteroaromatic Coupling

EntryCoupling ReactionHeteroaromatic BromideYield (%)Reference
1Stille2-bromothiophene94[3]
2Suzuki2-bromothiophene66[3]
3Stille3-bromothiophene90[3]
4Suzuki3-bromothiophene57[3]
5Stille3-bromopyridine91[3]
6Suzuki3-bromopyridine63[3]

The success of the Stille coupling in these cases is due to the less Lewis acidic nature of the organotin reagent compared to the boronic acid, which reduces the likelihood of catalyst poisoning by the heteroaromatic substrate.

Base-Sensitive Substrates: Preserving Functional Group Integrity

The requirement for a base in Suzuki couplings can be detrimental to substrates bearing base-sensitive functional groups, such as esters, ketones, or other functionalities prone to enolization or hydrolysis.[7] The neutral or mildly acidic conditions of the Stille coupling make it the preferred method for such delicate molecules.

For example, the Stille coupling has been successfully employed in the total synthesis of complex natural products containing a wide array of functional groups that would not tolerate the basic conditions of a Suzuki coupling. The ability to perform the reaction under neutral conditions preserves the integrity of the molecule and avoids the need for extensive protecting group strategies.[3]

Mechanistic Insights: Why the Difference in Performance?

The divergent outcomes observed with challenging substrates can be traced back to the fundamental mechanistic differences between the Stille and Suzuki couplings.

Catalytic_Cycles cluster_stille Stille Coupling cluster_suzuki Suzuki Coupling S_Pd0 Pd(0)L_n S_OA R¹-Pd(II)(X)L_n S_Pd0->S_OA Oxidative Addition (R¹-X) S_TM R¹-Pd(II)(R²)L_n S_OA->S_TM Transmetalation (R²-SnR₃) S_Product R¹-R² S_TM->S_Product Reductive Elimination S_Product->S_Pd0 Su_Pd0 Pd(0)L_n Su_OA R¹-Pd(II)(X)L_n Su_Pd0->Su_OA Oxidative Addition (R¹-X) Su_TM_step2 R¹-Pd(II)(R²)L_n Su_OA->Su_TM_step2 Transmetalation Su_TM_step1 [R²-B(OH)₂(Base)]⁻ Su_TM_step1->Su_TM_step2 Activation Su_Product R¹-R² Su_TM_step2->Su_Product Reductive Elimination Su_Product->Su_Pd0

Caption: Catalytic cycles of Stille and Suzuki couplings.

The key difference lies in the transmetalation step. In the Suzuki coupling, the boronic acid must be activated by a base to form a more nucleophilic boronate species. This requirement introduces sensitivities to base-labile functional groups and can lead to side reactions like protodeboronation. In contrast, the transmetalation in the Stille coupling proceeds directly between the organotin reagent and the palladium complex, without the need for a basic activator. This inherent neutrality is the cornerstone of the Stille coupling's broad functional group tolerance.

Decision_Workflow start Start: Choose a Cross-Coupling Reaction substrate_analysis Analyze Substrate: - Steric Hindrance? - Coordinating Heteroatoms? - Base-Sensitive Groups? start->substrate_analysis is_challenging Is the substrate challenging? substrate_analysis->is_challenging suzuki Consider Suzuki Coupling: - Low toxicity - Readily available reagents is_challenging->suzuki No stille Strongly Consider Stille Coupling: - Superior for hindered substrates - Tolerates coordinating groups - Neutral conditions is_challenging->stille Yes optimization Optimization Required for Suzuki: - Specialized ligands - Anhydrous conditions - Careful base selection suzuki->optimization If issues arise end Proceed with Synthesis suzuki->end stille->end

Caption: Decision workflow for selecting a cross-coupling method.

Experimental Protocols

The following are generalized experimental protocols for Stille and Suzuki couplings for the arylation of a challenging substrate. Note: Optimization of the catalyst, ligand, base (for Suzuki), solvent, and temperature may be necessary for specific substrates.

Protocol 1: Stille Coupling of a Sterically Hindered Aryl Bromide

This protocol is adapted for the coupling of a sterically hindered aryl bromide with an organostannane.

Materials:

  • Sterically hindered aryl bromide (1.0 eq)

  • Organostannane (1.1 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous, degassed toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the sterically hindered aryl bromide and Pd(PPh₃)₄.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the organostannane via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with an aqueous solution of KF to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Suzuki Coupling of a Sterically Hindered Aryl Bromide

This protocol employs specialized ligands and conditions to attempt the coupling of a sterically hindered aryl bromide.

Materials:

  • Sterically hindered aryl bromide (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq, finely ground)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Add the sterically hindered aryl bromide.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: A Valuable Tool for Complex Synthesis

While the Suzuki coupling remains a highly valuable and widely used reaction, it is not a panacea for all cross-coupling challenges. For substrates with significant steric hindrance, coordinating heteroatoms, or base-sensitive functional groups, the Stille coupling, despite the toxicity concerns of organotin reagents, offers a powerful and often superior alternative.[11] A thorough understanding of the strengths and weaknesses of each method, supported by mechanistic insights and comparative data, is crucial for the modern synthetic chemist to efficiently navigate the complexities of contemporary organic synthesis. The judicious choice of the Stille coupling can save considerable time and resources by avoiding lengthy protecting group manipulations and overcoming the inherent limitations of other cross-coupling methodologies.

References

  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418–12421. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Malapit, C. A., Bour, J. R., Brigham, C. E., & Sanford, M. S. (2018). Base-free nickel-catalysed decarbonylative Suzuki–Miyaura coupling of acid fluorides. Nature, 563(7729), 100–104. [Link]

  • ChemistryViews. (2018). Base-Free Suzuki-Miyaura Coupling. [Link]

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  • NROChemistry. (n.d.). Stille Coupling. [Link]

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  • Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 15805–15809. [Link]

  • Schareina, T., & Zapf, A. (2002). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry, 67(19), 6850–6853. [Link]

  • Chemistry Solved. (2024, October 25). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples [Video]. YouTube. [Link]

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327–335. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

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  • Al-Masoudi, N. A., & Al-Asadi, M. J. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS Omega, 2(12), 8753–8760. [Link]

  • Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26. [Link]

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A Comparative Guide to Leaving Groups for Cross-Coupling on the Pyrazine Core: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The strategic functionalization of the pyrazine ring via transition metal-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures.[3][4][5] A critical parameter dictating the success and efficiency of these transformations is the choice of the leaving group on the pyrazine core.

This guide provides an in-depth comparative analysis of the most commonly employed leaving groups for cross-coupling reactions on the pyrazine nucleus. We will delve into the mechanistic nuances that govern their reactivity, present supporting experimental data, and offer practical guidance to help you select the optimal leaving group for your specific synthetic challenge.

The Decisive Role of the Leaving Group in Catalytic Cross-Coupling

The general mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Negishi couplings, hinges on a key rate-determining step: the oxidative addition of the palladium(0) catalyst to the carbon-leaving group (C-X) bond of the pyrazine substrate.[6][7][8] The facility of this step is profoundly influenced by the nature of the leaving group, thereby dictating the overall reaction kinetics and efficiency.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Generalized Catalytic Cycle for Cross-Coupling."

The strength of the C-X bond is a primary determinant of reactivity. A weaker C-X bond leads to a lower activation energy for oxidative addition, resulting in faster reaction rates and often allowing for milder reaction conditions. Consequently, the general reactivity trend for halogen leaving groups is I > Br > Cl >> F.[9][10] Sulfonate-based leaving groups, such as triflates (OTf) and tosylates (OTs), also serve as excellent alternatives, with their reactivity often rivaling or even surpassing that of bromides.[11]

Comparative Analysis of Common Leaving Groups

The selection of a leaving group is a strategic decision that balances reactivity, availability of starting materials, and functional group tolerance. The following sections provide a detailed comparison of the most prevalent leaving groups for pyrazine functionalization.

Iodo- and Bromopyrazines (Py-I & Py-Br):

Iodo- and bromopyrazines are the most frequently employed substrates for cross-coupling reactions due to their high reactivity.[9] The relatively weak C-I and C-Br bonds facilitate oxidative addition, often enabling reactions to proceed under mild conditions with a broad range of coupling partners.

  • Advantages: High reactivity, allowing for lower catalyst loadings and reaction temperatures. A vast array of commercially available and synthetically accessible starting materials.

  • Disadvantages: Higher cost and atomic economy compared to chlorides. Potential for side reactions, such as homocoupling, particularly with highly reactive organometallic reagents.

Chloropyrazines (Py-Cl):

Chloropyrazines are attractive substrates from an economic and availability standpoint. However, the stronger C-Cl bond presents a greater challenge for oxidative addition, often necessitating more forcing reaction conditions, specialized catalyst systems, and higher catalyst loadings.[12][13]

  • Advantages: Lower cost and wider commercial availability compared to iodo- and bromopyrazines.

  • Disadvantages: Lower reactivity, requiring more active catalysts (e.g., those with bulky, electron-rich phosphine ligands), higher temperatures, and longer reaction times.[13] Increased potential for catalyst deactivation.

The following table summarizes the general reactivity trends and typical reaction conditions for halopyrazines in Suzuki-Miyaura coupling, a widely used C-C bond-forming reaction.[14][15]

Leaving GroupRelative ReactivityTypical Catalyst SystemTypical Temperature (°C)
Iodo (Py-I) HighestPd(PPh₃)₄, Pd(OAc)₂/SPhos25 - 80
Bromo (Py-Br) HighPd(PPh₃)₄, Pd(OAc)₂/SPhos60 - 100
Chloro (Py-Cl) ModeratePd₂(dba)₃/XPhos, PEPPSI-IPr80 - 120

Pyrazine Triflates (Py-OTf) and Tosylates (Py-OTs):

Sulfonate esters, particularly triflates and tosylates, are excellent leaving groups for cross-coupling reactions on the pyrazine core.[11] Their reactivity is often comparable to or greater than that of bromides, making them valuable substrates, especially when the corresponding halopyrazine is difficult to access.

  • Advantages: High reactivity, often comparable to bromides. Can be readily prepared from the corresponding hydroxypyrazines.

  • Disadvantages: Can be sensitive to hydrolysis, particularly under strongly basic conditions. The triflic and tosic acid byproducts can sometimes interfere with the reaction.

A systematic study on the Suzuki coupling of pyrazine O-tosylates with various organoboron derivatives has demonstrated that tosylates are effective leaving groups, affording good to excellent yields.[11] Similarly, pyrazine O-triflates have been successfully employed in Suzuki couplings, although sometimes requiring higher catalyst loadings.[11]

Experimental Protocols: Representative Cross-Coupling Reactions

The following protocols provide detailed, step-by-step methodologies for common cross-coupling reactions on the pyrazine core, highlighting the differences in reaction conditions based on the leaving group.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for Suzuki-Miyaura Coupling."

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromopyrazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a 3:1 mixture of dioxane and water (4 mL).

  • Degassing: Sparge the mixture with argon for 15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for Buchwald-Hartwig Amination."

  • Reaction Setup: To a flame-dried Schlenk tube, add 2-chloropyrazine (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Catalyst System: Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and XPhos (0.04 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C for 18 hours.

  • Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The choice of a stronger base (sodium tert-butoxide) and a more sophisticated ligand (XPhos) in Protocol 2 is crucial for activating the less reactive chloropyrazine.[13][16][17]

Decision-Making Framework for Leaving Group Selection

The optimal leaving group for a given cross-coupling reaction on the pyrazine core depends on a multifactorial analysis of the specific synthetic context. The following flowchart provides a decision-making framework to guide your selection process.

G

Conclusion

The judicious selection of a leaving group is paramount for the successful execution of cross-coupling reactions on the pyrazine core. While iodo- and bromopyrazines offer high reactivity and are often the first choice for methodological studies, chloropyrazines present a more economical option for large-scale synthesis, provided that a robust catalyst system is employed. Sulfonates, such as triflates and tosylates, are excellent alternatives, particularly when the corresponding halopyrazines are not readily accessible.

By understanding the interplay between leaving group reactivity, catalyst selection, and reaction conditions, researchers can navigate the complexities of pyrazine functionalization and efficiently access novel compounds for applications in drug discovery and materials science.[18]

References

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  • ChemInform Abstract: Pyrazole as a Leaving Group in Nucleophilic Substitution in 3,6Bis(3,5-dimethyl-1-pyrazolyl)-1,2,4,5-tetrazines | Request PDF - ResearchGate. [Source URL: https://www.researchgate.net/publication/226945532_ChemInform_Abstract_Pyrazole_as_a_Leaving_Group_in_Nucleophilic_Substitution_in_36-Bis35-dimethyl-1-pyrazolyl-1245-tetrazines]
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A Senior Application Scientist's Guide to Validating Regioselectivity in the Functionalization of Disubstituted Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazine core is a privileged scaffold, central to numerous FDA-approved drugs and agrochemicals. Its inherent electron-deficient nature, however, presents a formidable challenge: the controlled, regioselective introduction of functional groups. Achieving a specific substitution pattern on an already disubstituted pyrazine is a common yet critical task where success hinges on choosing the right strategy and rigorously validating the outcome.

This guide provides an in-depth comparison of key functionalization strategies, moving beyond mere protocols to explain the underlying principles that govern their regioselectivity. We will explore how to design experiments that not only synthesize the target molecule but also inherently validate its structure, ensuring the integrity of your research and the efficiency of your development pipeline.

The Electronic Landscape of Disubstituted Pyrazines

The reactivity of the pyrazine ring is dominated by the two electron-withdrawing nitrogen atoms, which deactivate the ring towards classical electrophilic aromatic substitution.[1] Consequently, functionalization typically proceeds via nucleophilic, organometallic, or radical pathways. The positions of the existing substituents (R¹ and R²) are paramount, as they dictate the regiochemical outcome of subsequent reactions through a combination of steric hindrance and electronic influence. Understanding this interplay is the first step in devising a successful and selective functionalization strategy.

Comparative Analysis of Functionalization Strategies

We will now dissect and compare four major strategies for pyrazine functionalization. For each, we will detail the mechanism, provide a validated experimental protocol, and outline the essential techniques for confirming the resulting regiochemistry.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique that utilizes a directing metalation group (DMG) on the pyrazine ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position.[2] This creates a potent nucleophilic site for subsequent reaction with an electrophile.

Causality Behind the Choice: DoM is the strategy of choice when a substituent is desired specifically at the position adjacent to an existing DMG. The strength of the DMG is a critical factor; amides, O-carbamates, and even halogens can serve as effective directing groups.[3][4] The choice of base and solvent is also crucial to prevent side reactions like nucleophilic addition or ring-opening.[3]

Self-Validating Experimental Protocol: ortho-Iodination of 2-chloro-6-methoxypyrazine

This protocol demonstrates the use of a methoxy group to direct iodination to the C5 position.

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-chloro-6-methoxypyrazine (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise over 20 minutes, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour. The formation of the lithiated intermediate is directed by the methoxy group.

  • Electrophilic Quench: Add a solution of iodine (I₂) (1.2 eq) in anhydrous THF dropwise. The deep purple color of the iodine should dissipate upon addition.

  • Workup: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate, followed by extraction with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Validating the Regiochemistry:

  • Nuclear Magnetic Resonance (NMR): The primary tool for structure elucidation.

    • ¹H NMR: The disappearance of a proton signal and the appearance of new signals corresponding to the introduced group are the first indications.

    • Nuclear Overhauser Effect (NOE): An NOE correlation between the methoxy protons (-OCH₃) and the proton on the newly functionalized ring (if applicable) can provide definitive proof of ortho substitution.

    • Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy will show correlations between the protons of the substituents and the carbons of the pyrazine ring, allowing for unambiguous assignment of the substitution pattern.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unequivocal structural proof.[5][6][7][8]

The Halogen Dance Reaction (HDR)

The Halogen Dance is a base-induced isomerization of a halogen on an aromatic or heteroaromatic ring.[9][10] This reaction allows for the functionalization of positions that may not be accessible through direct deprotonation, as the halogen "dances" to a more thermodynamically stable position before being trapped.[9][11]

Causality Behind the Choice: HDR is particularly useful for introducing a substituent at a position remote from a directing group or in sterically hindered environments. The reaction is driven by the formation of a more stable organometallic intermediate.[9] The choice of base, temperature, and reaction time are critical parameters to control the extent of halogen migration.[12]

Workflow for a Halogen Dance Reaction

Halogen_Dance_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_analysis Validation A Start with Halopyrazine B Dissolve in Anhydrous Solvent (e.g., THF) A->B C Cool to Low Temperature (e.g., -78°C) B->C D Add Strong Base (e.g., LDA) C->D E Halogen Migration to Thermodynamic Position D->E Deprotonation & Isomerization F Trap Anion with Electrophile E->F Quenching G Workup & Purification F->G H NMR Spectroscopy (1H, 13C, HMBC) G->H I Confirm Regioisomer H->I Minisci_Reaction cluster_initiation Radical Generation cluster_reaction Pyrazine Functionalization A R-COOH + Ag(I) + S₂O₈²⁻ B Oxidative Decarboxylation A->B C R• (Alkyl Radical) B->C E Radical Addition C->E D Protonated Pyrazine D->E F Intermediate Cation Radical E->F G Oxidation & Deprotonation F->G H Functionalized Pyrazine G->H

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Methoxy-6-(tributylstannyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the proper handling and disposal of 2-Methoxy-6-(tributylstannyl)pyrazine (CAS No. 1105511-66-7). As a member of the organotin family, this compound presents significant health and environmental hazards that necessitate rigorous adherence to safety procedures. This document is intended for researchers, scientists, and drug development professionals who may utilize this reagent, often in Stille coupling reactions. Our objective is to provide a clear, actionable framework that ensures laboratory safety and environmental compliance, reinforcing our commitment to supporting your work beyond the product itself.

Core Hazard Profile & Immediate Safety Imperatives

This compound is a highly hazardous substance. The tributyltin moiety is the primary driver of its toxicity, which is characterized by high acute toxicity if swallowed, dermal toxicity, and severe, long-term risks to both human health and aquatic ecosystems.[1] All handling and disposal procedures must be predicated on the principle of minimizing all potential exposures.

Table 1: Chemical and Hazard Identification Summary

Property Identifier Source(s)
Chemical Name This compound [][3]
Synonyms 2-(Tributylstannyl)-6-methoxypyrazine [1][4]
CAS Number 1105511-66-7 [1]
Molecular Formula C₁₇H₃₂N₂OSn [][5]
Molecular Weight 399.16 g/mol [1]
GHS Pictograms Skull and CrossbonesHealth HazardEnvironmentExclamation Mark [1]
Hazard Statements H301: Toxic if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH372: Causes damage to organs through prolonged or repeated exposureH410: Very toxic to aquatic life with long lasting effects [1]

| Transport Class | Class 6.1 (Toxic Substance) |[3] |

Mandatory Personal Protective Equipment (PPE)

Due to the compound's ability to be absorbed through the skin, standard laboratory PPE must be augmented.[6][7]

  • Gloves: Use heavy-duty chemical-resistant gloves (e.g., butyl rubber or thick nitrile). Standard thin nitrile gloves are not sufficient for extended handling. Double-gloving is strongly recommended.

  • Eye Protection: Chemical safety goggles are mandatory. When handling larger quantities or where splashing is possible, a full-face shield must be worn in conjunction with goggles.[8]

  • Lab Coat: A flame-resistant lab coat that can be buttoned completely is required. Ensure cuffs are snug.

  • Ventilation: All transfers, weighing, and reactions involving this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][9]

Emergency First Aid Protocols

Immediate and decisive action is critical in the event of an exposure.

  • Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area thoroughly with soap and copious amounts of water for a minimum of 15 minutes. Seek immediate medical attention.[6]

  • Eye Contact: Promptly flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air at once.[6] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responders.[8]

Waste Management: Segregation and Containment

The foundational principle of organotin waste management is that any material that comes into contact with this compound is considered hazardous waste. [6] This includes empty reagent bottles, pipette tips, contaminated gloves, absorbent pads, and cleaning materials.

Waste Streams

Proper segregation at the point of generation is crucial for safe disposal.

  • Liquid Organotin Waste: This includes unreacted reagent, reaction mixtures, and the first solvent rinse of any glassware. This waste must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Solid Organotin Waste: This stream includes contaminated filter paper, Celite, silica gel, absorbent pads used for spills, and contaminated PPE (gloves, etc.).[6] Collect these materials in a separate, dedicated, sealed container lined with a heavy-duty plastic bag.

  • Contaminated Sharps: Needles and syringes used to transfer the reagent must be placed directly into a dedicated sharps container for hazardous chemical waste. Do not attempt to clean them.

  • Empty Reagent Bottles: Even "empty" bottles contain hazardous residue. They should be tightly capped and placed in the solid waste stream or disposed of according to your institution's specific policy for hazardous material containers.

Container Labeling

All waste containers must be sealed and properly labeled to comply with regulations and ensure the safety of support staff.[10] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" or "Organotin Compound, Liquid/Solid, N.O.S."[3]

  • The associated hazards (e.g., Toxic, Environmental Hazard).

  • The date of accumulation.

Standard Disposal Protocol: The Primary Pathway

For the vast majority of laboratory settings, chemical neutralization of organotin waste is not recommended due to the hazardous nature of the reaction and its byproducts. The safest and most compliant method is collection by a licensed hazardous waste disposal service, typically coordinated through your institution's Environmental Health & Safety (EHS) department.

G cluster_0 Waste Generation (In Fume Hood) cluster_1 Segregation & Containment cluster_2 Accumulation & Storage cluster_3 Final Disposal A Reaction Work-up / Spill Cleanup B Liquid Waste Stream (Solvents, Reaction Mixture) A->B C Solid Waste Stream (Gloves, Absorbent Pads, Silica) A->C D Sharps Waste (Needles, Syringes) A->D E Securely Sealed & Labeled 'Hazardous Waste: Organotin' B->E C->E D->E F Store in Designated Satellite Accumulation Area E->F G Schedule Pickup with Institutional EHS F->G H Transport to Licensed Hazardous Waste Facility G->H

Caption: Workflow for the compliant disposal of organotin waste.

Step-by-Step Protocol for Waste Collection:
  • Segregate: At the point of generation, place waste into the appropriate container (liquid, solid, or sharps) as described in Section 2.1.

  • Contain & Label: Ensure the container is made of a compatible material (e.g., glass for liquids, high-density polyethylene for solids) and is tightly sealed.[10] Apply a fully completed hazardous waste label.

  • Store: Place the sealed container in a designated Satellite Accumulation Area (SAA). This area must be secure, away from general lab traffic, and provide secondary containment to catch any potential leaks.

  • Arrange Pickup: Once the container is full or you have completed your work with the compound, follow your institution's procedures to request a waste pickup from the EHS department. Do not pour organotin waste down the drain.[11]

Decontamination & Spill Management

Decontamination of Glassware and Equipment

Routine cleaning is insufficient for glassware that has contained organotins. A chemical decontamination step is required to convert the tributyltin into less volatile and less toxic inorganic tin oxides.[12] This procedure must be performed in a fume hood.

  • Initial Rinse: Perform a preliminary rinse of the glassware with a suitable organic solvent (e.g., acetone or ethanol). This rinseate is highly contaminated and MUST be disposed of as liquid organotin hazardous waste.

  • Prepare Bleach Bath: Prepare a decontamination bath of commercial bleach (sodium hypochlorite solution, ~5-10%) in a designated container (e.g., a heavy-duty plastic tub) inside the fume hood.

  • Soak Equipment: Carefully place the rinsed glassware, stir bars, and other small equipment into the bleach bath. Ensure all items are fully submerged.

  • Decontamination Time: Allow the items to soak for at least 12-24 hours.[12] The bleach will oxidize the tin-carbon bonds.

  • Dispose of Bath: The bleach bath and any precipitate formed are now considered hazardous waste. Neutralize the excess bleach carefully (if required by your EHS) and dispose of the entire solution as hazardous liquid waste.

  • Final Cleaning: After the decontamination soak, the glassware can be removed and washed using standard laboratory procedures (e.g., Alconox and water).

Small-Scale Spill Cleanup Protocol

For minor spills (<50 mL) inside a chemical fume hood:

  • Alert & Restrict: Alert colleagues in the immediate area and restrict access. Ensure you are wearing full PPE.

  • Contain: Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully collect the absorbent material using non-sparking tools (e.g., plastic scoop). Start from the outside of the spill and work inward to minimize spreading.

  • Package Waste: Place all contaminated absorbent material and any broken glass into a sealed, labeled container for solid organotin waste.[6]

  • Decontaminate Surface: Wipe the spill area with a cloth soaked in acetone or ethanol, placing the used cloth in the solid hazardous waste container. Then, wipe the area with a 10% bleach solution, followed by a final water rinse. All cleaning materials must be disposed of as hazardous waste.

For spills outside of a fume hood or larger spills, evacuate the area immediately, close the doors, and contact your institution's emergency EHS team.[6][13]

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). ORGANOTIN COMPOUNDS. CDC Stacks.
  • Benchchem. (n.d.). Essential Safety and Operational Protocols for Handling Organotin Compounds.
  • BOC Sciences. (n.d.). CAS 1105511-66-7 this compound.
  • Struchem. (n.d.). 2-Methoxy-6-(tri-n-butylstannyl)pyrazine.
  • NSW Environment Protection Authority. (1989).
  • CymitQuimica. (n.d.). 2-Methoxy-6-(tri-n-butylstannyl)pyrazine - 95%.
  • ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.)
  • Thermo Fisher Scientific. (n.d.). 2-Methoxy-6-(tri-n-butylstannyl)pyrazine, 95%.
  • Sigma-Aldrich. (n.d.). 2-methoxy-6-(tributylstannyl)pyridine 96%.
  • Shanghai Rlavie Technology Co., Ltd. (n.d.). CAS 1105511-66-7|this compound.
  • U.S. Environmental Protection Agency. (n.d.). Tributyltin - Position Document 4. EPA NEPIC.
  • U.S. Environmental Protection Agency. (2008). Revised Tributyltin – Containing Compounds.
  • S. Kushalchand. (2011). SAFETY DATA SHEET 2-METHOXY-(3 OR 6)-METHYLPYRAZINE.
  • ECHEMI. (n.d.). Dealing with Organotin reactions.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). ORGANOTIN COMPOUND, LIQUID, N.O.S.. CAMEO Chemicals.
  • Sigma-Aldrich. (2024).
  • Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?.
  • PubChem. (n.d.). This compound.
  • Norén, A., et al. (2022).
  • PubChem. (n.d.).
  • ChemicalBook. (2024).

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A Senior Application Scientist's Guide to the Safe Handling of 2-Methoxy-6-(tributylstannyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher engaged in drug development and synthetic chemistry, the potent reactivity of organotin compounds like 2-Methoxy-6-(tributylstannyl)pyrazine is a powerful tool. However, this utility is matched by significant toxicological risks that demand a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, offering a comprehensive operational plan grounded in the mechanistic understanding of organotin toxicity and best practices for risk mitigation. Our objective is to empower you with the knowledge to not only handle this compound safely but to cultivate a deeply ingrained culture of safety within your laboratory.

Understanding the Hazard: The Insidious Nature of Organotin Compounds

This compound belongs to the organotin family, a class of compounds notorious for their toxicity. The tributyltin (TBT) moiety is the primary driver of this compound's hazardous properties. Tri- and tetra-substituted organotins are recognized as the most toxic of this chemical class.[1] The lipophilic nature of the butyl groups facilitates absorption through the skin, ingestion, and inhalation, allowing the compound to readily cross biological membranes.[1]

Once absorbed, organotins can exert a range of toxic effects, including severe skin and eye irritation, and are suspected of damaging fertility or the unborn child.[2] Prolonged or repeated exposure can lead to organ damage.[2][3] The specific hazard statements for this compound include H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H372 (Causes damage to organs through prolonged or repeated exposure).[4][5] This underscores the critical need for the stringent engineering controls and personal protective equipment outlined below.

Core Operational Mandates: Engineering Controls and Designated Areas

The primary defense against exposure to this compound is the implementation of robust engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a properly functioning chemical fume hood.[1][6][7] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of any vapors, aerosols, or dusts that may be generated.[1]

  • Designated Work Area: Establish a clearly demarcated area within the laboratory specifically for handling organotin compounds.[1] This designated zone should be conspicuously labeled with warning signs to alert all personnel to the potential hazards.[1] This practice minimizes the risk of cross-contamination to other laboratory areas.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The use of appropriate PPE is essential to prevent dermal, ocular, and respiratory exposure. A standard Level C protective ensemble is often recommended for handling organotin compounds.[1] The following table outlines the minimum PPE requirements:

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is highly recommended.[1]To prevent skin contact, which is a primary route of exposure.[1]
Eye Protection Chemical safety goggles and a face shield.[1][8][9]To provide comprehensive protection against splashes and aerosols.[1]
Body Covering A chemically impervious lab coat, long pants, and closed-toe shoes.[1][2][8]To protect the skin and personal clothing from contamination.[1]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required for spill cleanup or when there is a risk of generating significant vapors or aerosols beyond the containment of a fume hood.[1][2][8]
Procedural Guidance: A Step-by-Step Approach to Safe Handling

The following protocols are designed to guide the user through the key stages of working with this compound, from initial handling to the final disposal of waste.

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Full PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_area Prepare Designated Work Area prep_hood->prep_area prep_materials Gather All Necessary Equipment prep_area->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel Using Syringe/Cannula handle_weigh->handle_transfer handle_reaction Conduct Reaction Under Inert Atmosphere handle_transfer->handle_reaction cleanup_quench Quench Reaction Appropriately handle_reaction->cleanup_quench Proceed to Cleanup cleanup_waste Segregate Organotin Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware cleanup_waste->cleanup_decon cleanup_dispose Store Waste in Labeled, Sealed Containers cleanup_decon->cleanup_dispose end end cleanup_dispose->end End of Procedure

Caption: Workflow for the safe handling of this compound.

  • Preparation:

    • Ensure all personnel involved have received specific training on the hazards and handling of organotin compounds.[1][6]

    • Don all required PPE as detailed in the table above.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Prepare the designated work area by covering the surface with absorbent, disposable bench paper.

    • Assemble all necessary glassware and equipment. Ensure all glassware is dry, as some organotin reagents can react with water.[6]

  • Handling and Use:

    • Weighing: If the compound is a solid, carefully weigh it within the fume hood to avoid generating dust.[1] For liquids, transfer using a syringe or cannula.[1][6]

    • Transfer: For air-sensitive organotins, which are often supplied in Sure/Seal™ bottles, use an inert atmosphere (e.g., argon or nitrogen) and syringe/cannula techniques for transfer.[1][6]

    • Reaction: Conduct all reactions within the fume hood. Maintain a vigilant watch over the reaction conditions.

  • Cleanup and Decontamination:

    • Upon completion of the experiment, all contaminated materials, including gloves, pipette tips, and bench paper, are to be considered hazardous waste.[1][8]

    • Place all contaminated disposable items into a dedicated, sealed, and clearly labeled hazardous waste container.[1][8]

    • Glassware Decontamination: Glassware that has come into contact with the organotin compound should be rinsed with a suitable organic solvent (e.g., hexanes or toluene) into a designated liquid organotin hazardous waste container.[6] A subsequent wash with a bleach solution or nitric acid can be used to further decontaminate the glassware, with the rinse from this step also being collected as hazardous waste.[8]

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, immediate and decisive action is crucial.

  • Spill Response:

    • Evacuate the immediate area and restrict access.[1]

    • If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.

    • For small spills, trained personnel wearing full PPE, including respiratory protection if necessary, can proceed with cleanup.[1]

    • For solid spills, carefully sweep up the material to avoid generating dust.[1] For liquid spills, use an inert absorbent material.

    • Place all cleanup materials into a sealed, labeled container for hazardous waste disposal.[1]

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1][9] Seek immediate medical attention.

    • Eye Contact: Promptly flush the eyes with a large amount of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air and seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[1]

Waste Disposal: A Cradle-to-Grave Responsibility

All waste generated from the use of this compound is classified as hazardous waste.[1]

  • Segregation: It is imperative that organotin waste is not mixed with other waste streams.[1] Maintain separate, dedicated waste containers for solid and liquid organotin waste.

  • Labeling and Storage: All waste containers must be clearly and accurately labeled as "Hazardous Waste: Organotin Compounds" and include the full chemical name.[8] These containers must be kept sealed and stored in a secure, well-ventilated area until they are collected by your institution's EHS personnel for proper disposal.[8]

By adhering to these comprehensive guidelines, you can confidently and safely utilize the synthetic potential of this compound, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Essential Safety and Operational Protocols for Handling Organotin Compounds. Benchchem.
  • Standard Operating Procedures - Del Valle Lab. University of Southern California.
  • Proper Disposal of Tributyltin Chloride: A Comprehensive Guide for Labor
  • ORGANOTIN COMPOUNDS. Centers for Disease Control and Prevention.
  • 2-Methoxy-6-(tri-n-butylstannyl)pyrazine. A2B Chem.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Tributyltin Hydroxide. Benchchem.
  • 2-Methoxy-6-(tri-n-butylstannyl)pyrazine, 95%. Thermo Fisher Scientific.
  • 6-Methoxy-2-(tributylstannyl)
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.